Propane-2-sulphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXKIMMSFCCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161766 | |
| Record name | 2-Propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-48-9, 5399-58-6 | |
| Record name | 2-Propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanesulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propane-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
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| Record name | Propane-2-sulphonic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANE-2-SULPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY79DZ5K84 | |
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Foundational & Exploratory
Propane-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Sulfonated Building Block
Propane-2-sulfonic acid, a structurally simple yet chemically significant organosulfur compound, has garnered increasing interest within the scientific community. Its unique combination of a sulfonic acid moiety and an isopropyl group imparts distinct physicochemical properties that are being leveraged in diverse applications, from analytical chemistry to the synthesis of novel therapeutic agents. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of propane-2-sulfonic acid, its properties, synthesis, and potential applications, thereby empowering its effective utilization in pioneering research and development endeavors.
Core Identification and Chemical Profile
Propane-2-sulfonic acid is formally recognized by the Chemical Abstracts Service (CAS) with the registry number 14159-48-9 [1]. It is crucial to distinguish the free acid from its commonly used sodium salt, 2-propanesulfonic acid sodium salt, which has the CAS number 5399-58-6[2][3].
Synonyms and Nomenclature
In scientific literature and chemical databases, propane-2-sulfonic acid is referred to by several synonyms, which are essential to recognize for comprehensive literature searches. These include:
-
2-Propanesulfonic acid[1]
-
Isopropanesulfonic acid[1]
-
Isopropylsulfonic acid[1]
-
1-Methylethanesulfonic acid[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of propane-2-sulfonic acid is fundamental to its application in experimental design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₃S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Appearance | Not explicitly stated for the free acid, but likely a liquid or low-melting solid. The sodium salt is a white crystalline powder.[2] | N/A |
| Solubility | The sodium salt is water-soluble. The free acid is expected to be soluble in water and polar organic solvents.[2] | N/A |
| Acidity (pKa) | As a sulfonic acid, it is a strong acid. | General chemical knowledge |
Synthesis and Manufacturing
Nucleophilic Substitution of Isopropyl Halides
A common method for preparing sulfonic acids is the reaction of an alkyl halide with a sulfite salt, followed by acidification.
-
Step 1: Sulfonation. The reaction of isopropyl bromide with sodium sulfite in an aqueous or aqueous-alcoholic solution would yield sodium propane-2-sulfonate. This is a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide ion.
(CH₃)₂CHBr + Na₂SO₃ → (CH₃)₂CHSO₃Na + NaBr
-
Step 2: Acidification. The resulting sodium propane-2-sulfonate is then acidified with a strong acid, such as hydrochloric acid, followed by purification to isolate the free propane-2-sulfonic acid. Ion exchange chromatography is a common method for purifying sulfonic acids from inorganic salts[4][5].
Oxidation of 2-Propanethiol
Another viable route is the strong oxidation of the corresponding thiol.
-
Reaction. 2-Propanethiol can be oxidized using strong oxidizing agents like hydrogen peroxide, nitric acid, or potassium permanganate to yield propane-2-sulfonic acid. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfonic acid without significant side-product formation.
(CH₃)₂CHSH + [O] → (CH₃)₂CHSO₃H
Applications in Research and Drug Development
The sulfonic acid group is a key structural motif in many pharmaceutical compounds, valued for its ability to increase water solubility and act as a strong acid. While direct applications of propane-2-sulfonic acid in marketed drugs are not prominent, its derivatives and use as a research tool are noteworthy.
As a Building Block in Medicinal Chemistry
The isopropylsulfonate moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. A notable example is propane-2-sulfonic acid octadec-9-enyl-amide (N15) , a novel dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). This compound has demonstrated anti-inflammatory effects in preclinical models of neuroinflammation, suggesting its potential as a therapeutic agent for neuroinflammatory diseases[6]. The synthesis of such amides would typically involve the conversion of propane-2-sulfonic acid to its corresponding sulfonyl chloride, followed by reaction with an amine.
In Analytical Chemistry
The sodium salt of propane-2-sulfonic acid is utilized as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC)[2][3][7]. In reversed-phase HPLC, ion-pairing agents are added to the mobile phase to enhance the retention of ionic or highly polar analytes on the nonpolar stationary phase. As a cationic ion-pair reagent, it can be used for the analysis of basic compounds[2][7].
Experimental Protocols and Methodologies
Purification of Propane-2-Sulfonic Acid
The purification of sulfonic acids often involves removing inorganic salts and other impurities.
Protocol: Purification by Ion Exchange Chromatography
-
Resin Preparation: A strongly acidic cation exchange resin is packed into a column and washed thoroughly with deionized water.
-
Sample Loading: An aqueous solution of the crude propane-2-sulfonic acid (containing sodium salts) is loaded onto the column.
-
Elution: The column is eluted with deionized water. The sulfonic acid, being an anion, will pass through the column while the sodium cations will be retained by the resin.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by pH measurement or a suitable spectroscopic method) to identify those containing the purified sulfonic acid.
-
Solvent Removal: The water is removed from the purified fractions by evaporation under reduced pressure or by lyophilization to yield the pure propane-2-sulfonic acid.
This method is effective for separating sulfonic acids from metal cations[4].
Analytical Characterization
Spectroscopic Data:
-
¹³C NMR: The ¹³C NMR spectrum of propane-2-sulfonic acid has been reported in the literature[1]. The expected spectrum would show two signals corresponding to the methyl carbons and the methine carbon.
-
Mass Spectrometry (LC-MS): PubChem provides LC-MS data for propane-2-sulfonic acid, showing a precursor ion at m/z 123.0113 ([M-H]⁻)[1].
Safety, Handling, and Toxicology
Propane-2-sulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
While specific toxicological data for propane-2-sulfonic acid is limited, short-chain alkyl sulfonates are generally considered to have low toxicity[10]. However, due to its acidic nature, it is expected to be corrosive and can cause severe skin and eye irritation. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound. The toxicological profile of related linear alkylbenzene sulfonates (LAS) indicates they are not genotoxic and do not cause reproductive or developmental toxicity[11].
Conclusion and Future Outlook
Propane-2-sulfonic acid is a valuable chemical entity with established and emerging applications. Its role as a building block in the synthesis of pharmacologically active molecules, such as the PPARα/γ dual agonist N15, highlights its potential in drug discovery. Furthermore, its utility as an ion-pair reagent in analytical chromatography underscores its importance as a research tool. As the demand for novel chemical scaffolds in drug development continues to grow, it is anticipated that propane-2-sulfonic acid and its derivatives will find broader applications. Further research into efficient and scalable synthesis protocols, as well as a more comprehensive evaluation of its toxicological profile, will be crucial in unlocking the full potential of this versatile compound.
References
-
PubChem. 2-Propanesulfonic acid. National Center for Biotechnology Information. [Link]
-
Loba Chemie. 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471. [Link]
-
PubMed. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. [Link]
- Google Patents.
- Google Patents.
-
MDPI. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. [Link]
-
ResearchGate. FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. [Link]
-
Australian Government Department of Health. Linear alkylbenzene sulfonates - Evaluation statement - 14 January 2022. [Link]
-
Regulations.gov. Alkylbenzene Sulfonates (ABS) Risk Assessment. [Link]
Sources
- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dawnscientific.com [dawnscientific.com]
- 3. 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471 [lobachemie.com]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalworlds.com [chemicalworlds.com]
- 8. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Isopropanesulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide offers an in-depth technical exploration of isopropanesulfonic acid, a compound of significant interest in modern chemical synthesis and pharmaceutical sciences. We will dissect its core physicochemical properties, present robust experimental protocols, and examine its critical applications, particularly within the realm of drug development. This document is structured to serve as a foundational resource, providing both theoretical understanding and practical, field-proven insights for scientists and researchers.
Introduction to Isopropanesulfonic Acid
Isopropanesulfonic acid, systematically known as propane-2-sulfonic acid, is an organosulfur compound belonging to the alkanesulfonic acid class.[1] Its molecular structure, featuring a sulfonic acid group (-SO₃H) attached to the second carbon of a propane chain, imparts a unique combination of strong acidity and organic character. This duality makes it a highly effective and versatile tool in various chemical contexts. Unlike its aromatic counterparts, its saturated alkyl structure ensures it does not participate in reactions involving an aromatic ring, which can be a significant advantage in preventing unwanted side reactions. In the pharmaceutical industry, it is increasingly utilized as a counterion to form stable, soluble salts with basic active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability and manufacturability.[2]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of isopropanesulfonic acid is fundamental to its effective application and safe handling.
Physical Properties
The key physical characteristics of isopropanesulfonic acid are summarized below. These data are critical for process design, solvent selection, and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₃S | [1] |
| Molecular Weight | 124.16 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | N/A (General Observation) |
| Boiling Point | 167 °C at 10 mmHg (for Methanesulfonic acid) | [4] |
| Density | ~1.48 g/cm³ (for Methanesulfonic acid) | [4] |
| Solubility | Miscible with water; Soluble in polar organic solvents like ethanol. | [5][6] |
Note: Specific data points such as boiling point at atmospheric pressure and density for isopropanesulfonic acid are not consistently published. The provided values for the closely related methanesulfonic acid serve as a reasonable estimate for its physical behavior.
Chemical Properties
The chemical identity of isopropanesulfonic acid is defined by its sulfonic acid moiety.
-
Acidity: As an alkanesulfonic acid, it is a very strong acid, with a pKa value estimated to be below 0. For comparison, the pKa of the structurally similar methanesulfonic acid is -1.86.[4] This high acidity makes it an excellent catalyst for reactions that require strong proton donation, such as esterifications and hydrolyses.
-
Reactivity: The primary site of reactivity is the acidic proton of the sulfonic group. It readily reacts with bases to form sulfonate salts. The sulfonate group itself is relatively inert to further oxidation but can be converted into more reactive derivatives like sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters.
-
Stability: Isopropanesulfonic acid is chemically stable and not susceptible to hydrolysis under normal conditions. It is, however, corrosive to many metals and hygroscopic, readily absorbing moisture from the atmosphere. Proper storage in sealed, corrosion-resistant containers is therefore essential.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating and provide a clear rationale for procedural choices, reflecting best practices in a research and development setting.
Synthesis via Sulfonation of Isopropyl Alcohol
A robust and common method for preparing isopropanesulfonic acid involves the reaction of isopropyl alcohol with a sulfonating agent. This approach is chosen for its high yield and the ready availability of starting materials.
Diagram: Synthesis Workflow
Caption: A process flow diagram for the synthesis of isopropanesulfonic acid.
Step-by-Step Protocol:
-
Reactor Preparation: A jacketed glass reactor is cooled to 0-5 °C using a circulating chiller. This low temperature is critical to control the highly exothermic nature of the sulfonation reaction and prevent degradation of the product.
-
Charge Sulfonating Agent: Charge fuming sulfuric acid (oleum) into the cooled reactor under constant stirring.
-
Slow Addition of Alcohol: Add isopropyl alcohol dropwise to the reactor via an addition funnel over a period of 1-2 hours. The slow addition rate is paramount to maintain temperature control.
-
Reaction: After the addition is complete, allow the mixture to react for an additional 2-3 hours while maintaining the low temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and dilute the excess sulfuric acid.
-
Purification: The resulting aqueous solution is transferred to a distillation apparatus. The product, isopropanesulfonic acid, is purified from the non-volatile sulfuric acid by vacuum distillation.
Assay by Potentiometric Titration
To accurately determine the concentration of an isopropanesulfonic acid solution, potentiometric titration is the method of choice over colorimetric methods. This is because the gradual pH change near the equivalence point of a strong acid-strong base titration can be difficult to pinpoint accurately with a visual indicator.
Diagram: Titration Analysis Workflow
Caption: Workflow for the quantitative analysis of isopropanesulfonic acid by titration.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of isopropanesulfonic acid into a 100 mL beaker and dissolve in 50 mL of deionized water.
-
Titrator Setup: Calibrate a pH electrode using standard pH 4 and pH 7 buffers. Set up an autotitrator equipped with the calibrated electrode and a stirrer.
-
Titrant: Fill the burette with a standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Titration: Immerse the pH electrode and the burette tip into the sample solution. Start the titration, recording the pH value as a function of the volume of NaOH added.
-
Endpoint Determination: The equivalence point is determined by finding the volume of NaOH at which the rate of change of pH is maximal (the inflection point of the titration curve, or the peak of the first derivative).
-
Calculation: The concentration of isopropanesulfonic acid is calculated using the volume and concentration of the NaOH titrant and the initial mass of the sample.
Applications in Drug Development
The role of isopropanesulfonic acid in the pharmaceutical sector is primarily centered on its function as a formulation excipient and a process catalyst.
-
Pharmaceutical Salt Formation: Many APIs are basic compounds with poor aqueous solubility. Reacting these basic APIs with a strong acid like isopropanesulfonic acid forms a salt (an isopropanesulfonate). These salts often exhibit significantly improved solubility and dissolution rates, which are critical for oral drug absorption. Furthermore, the crystalline nature of these salts can lead to enhanced chemical and physical stability, extending the shelf life of the final drug product.
-
Catalysis in Synthesis: Its strong acidity and solubility in organic media make isopropanesulfonic acid an effective homogeneous acid catalyst. It can be used in the synthesis of pharmaceutical intermediates for reactions such as ester formation and the removal of protecting groups, offering a non-volatile and often more selective alternative to other strong acids.[7]
Safety and Handling
Isopropanesulfonic acid is a corrosive material that requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield, along with a lab coat when handling the substance.[8][9]
-
Ventilation: All handling operations should be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers made of corrosion-resistant material (e.g., glass or specialized polymers). Keep away from bases, oxidizing agents, and water.
-
Spill Response: In the event of a spill, neutralize the acid with a suitable agent like sodium bicarbonate or soda ash before absorbing it with an inert material (e.g., vermiculite or sand).
Conclusion
Isopropanesulfonic acid is a powerful and versatile chemical tool for researchers and drug development professionals. Its combination of strong acidity, organic character, and stability makes it invaluable as both a catalyst and a critical component in the formulation of modern pharmaceuticals. A thorough understanding of its properties and adherence to rigorous safety and handling protocols are essential to harnessing its full potential in the laboratory and beyond.
References
-
PubChem. (n.d.). Sulfanilic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methanesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105388233A - High-performance liquid chromatography analysis method for determining the content of isopropanolamine hydrogen sulfate ester.
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN101362709B - 3-amino propanesulfonic acid preparation method.
-
SIELC Technologies. (2018). 4-Isopropylbenzenesulfonic acid. Retrieved from [Link]
-
Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
ResearchGate. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). Retrieved from [Link]
-
Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
-
Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2017). Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]
- Google Patents. (n.d.). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids.
-
SciSpace. (2025). Sulphanilic Acid in Achieving Controlled Drug Release Profiles. Retrieved from [Link]
-
PYG Lifesciences. (2025). 8 Applications of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Sodium Napthalene-1-Sulphonate (precursor to 1-napthol). Retrieved from [Link]
-
SciSpace. (2018). Top 213 Drug Development and Industrial Pharmacy papers published in 2018. Retrieved from [Link]
-
International Journal of Chemical Studies. (n.d.). A Validated and Stability Indicating Ultra High Pressure Liquid Chromatographic Method for Folic Acid in Pharmaceutical Preparation. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8 Applications of Active Pharmaceutical Ingredients - PYG Lifesciences [pyglifesciences.com]
- 3. 1-Propanesulfonic acid | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capitalresin.com [capitalresin.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Propane-2-Sulphonic Acid
Introduction
Propane-2-sulphonic acid, also known as isopropylsulfonic acid, is an organosulfur compound with the chemical formula C₃H₈O₃S. It is a member of the alkanesulfonic acid class, characterized by a sulfonic acid group attached to the second carbon of a propane chain. This compound and its salts are utilized in various chemical applications, including as catalysts, surfactants, and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a detailed exploration of the primary synthetic pathways to propane-2-sulphonic acid, offering insights into the reaction mechanisms, experimental procedures, and comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.
Core Synthesis Pathways
The synthesis of propane-2-sulphonic acid can be approached through several key chemical transformations. The most viable and commonly referenced methods in laboratory and industrial settings include:
-
Nucleophilic Substitution of 2-Propyl Halides: A classic and reliable method involving the reaction of a 2-propyl halide with a sulfite salt.
-
Oxidation of Propane-2-thiol: A direct oxidation of the corresponding thiol to the sulfonic acid.
-
Addition of Bisulfite to Propene: A potential route involving the addition of a bisulfite salt across the double bond of propene.
This guide will delve into the specifics of the first two pathways, as they represent the most practical and well-documented approaches for obtaining propane-2-sulphonic acid.
Pathway 1: Nucleophilic Substitution of 2-Bromopropane with Sodium Sulfite
This method is a straightforward and high-yielding approach based on the reaction of 2-bromopropane with sodium sulfite in an aqueous-alcoholic solvent system. The reaction proceeds via an S(_N)2 mechanism.
Reaction Mechanism and Rationale
The sulfite ion (
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of a similar alkyl sulfonic acid salt.[1][2]
Materials:
-
2-Bromopropane
-
Anhydrous Sodium Sulfite (Na₂SO₃)
-
95% Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Evaporating dish
-
Water bath
-
Filtration apparatus
Procedure:
-
In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromopropane (e.g., 0.5 mol), 95% ethanol (e.g., 400 mL), and deionized water (e.g., 150 mL).
-
Initiate stirring and heat the mixture to a gentle reflux.
-
In a separate beaker, prepare a solution of anhydrous sodium sulfite (e.g., 0.6 mol) in deionized water (e.g., 150 mL).
-
Add the sodium sulfite solution dropwise to the refluxing mixture over approximately 2 hours using a separatory funnel.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.
-
Reconfigure the apparatus for distillation and remove the ethanol and any unreacted 2-bromopropane.
-
Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.
-
The resulting solid residue contains the desired sodium propane-2-sulfonate along with sodium bromide and any excess sodium sulfite.
-
Extract the sodium propane-2-sulfonate from the solid mixture with hot 95% ethanol. The sodium salt of the sulfonic acid is soluble in hot ethanol, while sodium bromide and sodium sulfite are significantly less soluble.
-
Cool the ethanolic solution to induce crystallization of the sodium propane-2-sulfonate.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from 95% ethanol.
-
To obtain the free propane-2-sulfonic acid, the sodium salt can be passed through a proton-exchange resin or carefully acidified with a strong acid followed by removal of the inorganic salt.
Data Summary
| Parameter | Value/Condition |
| Reactants | 2-Bromopropane, Sodium Sulfite |
| Solvent | 95% Ethanol / Water |
| Reaction Type | Nucleophilic Substitution (S(_N)2) |
| Temperature | Reflux |
| Reaction Time | 4-5 hours |
| Product | Sodium Propane-2-sulfonate |
Workflow Diagram
Caption: Workflow for the synthesis of sodium propane-2-sulfonate.
Pathway 2: Oxidation of Propane-2-thiol
The oxidation of propane-2-thiol (isopropyl mercaptan) is another effective route to propane-2-sulphonic acid. Various oxidizing agents can be employed, with nitric acid and hydrogen peroxide being common choices. This method directly yields the sulfonic acid.
Reaction Mechanism and Rationale
The sulfur atom in the thiol is in a low oxidation state (-2) and is oxidized to its highest oxidation state (+6) in the sulfonic acid. The reaction with strong oxidizing agents like nitric acid is vigorous and exothermic, requiring careful temperature control. The use of hydrogen peroxide, often with a catalyst, can offer a milder alternative. A patent describes the oxidation of isopropyl mercaptan with aqueous nitric acid in the presence of oxygen.[3][4]
Experimental Protocol (using Nitric Acid)
Materials:
-
Propane-2-thiol (Isopropyl mercaptan)
-
Concentrated Nitric Acid (e.g., 40-70%)
-
Deionized Water
Equipment:
-
Jacketed reaction vessel with a stirrer, dropping funnel, and thermometer
-
Cooling bath
-
Gas inlet for oxygen or air (optional, but can improve yield)
-
Apparatus for removing nitrogen oxides (scrubber)
Procedure:
-
Place a measured volume of aqueous nitric acid into the jacketed reaction vessel.
-
Cool the nitric acid to a low temperature (e.g., 0-5 °C) using the cooling bath.
-
Slowly add propane-2-thiol dropwise to the stirred, cooled nitric acid. The reaction is highly exothermic, and the temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts.
-
Maintain a slow addition rate to keep the temperature within the desired range.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, then gradually warm to room temperature and stir for several more hours to ensure complete oxidation.
-
The product, propane-2-sulphonic acid, is in the aqueous nitric acid solution.
-
The excess nitric acid and water can be removed under reduced pressure. Care must be taken during this step due to the corrosive nature of the mixture.
-
The resulting crude propane-2-sulphonic acid can be further purified by vacuum distillation or by conversion to its salt, recrystallization, and then regeneration of the free acid.
Data Summary
| Parameter | Value/Condition |
| Reactant | Propane-2-thiol |
| Oxidizing Agent | Nitric Acid |
| Reaction Type | Oxidation |
| Temperature | 0-5 °C (initially), then room temperature |
| Key Consideration | Strict temperature control due to exothermicity |
| Product | Propane-2-sulphonic Acid |
Workflow Diagram
Caption: Workflow for the oxidation of propane-2-thiol.
Pathway 3: Addition of Bisulfite to Propene (Considerations)
The addition of sodium bisulfite to an alkene is a known method for the synthesis of sulfonic acids. This reaction can proceed via two different mechanisms, leading to different regioisomers.
-
Nucleophilic Addition (Markovnikov Addition): This mechanism would theoretically yield the desired propane-2-sulfonate. However, the nucleophilic attack of the bisulfite ion on the double bond is generally not favored under standard conditions.
-
Free-Radical Addition (Anti-Markovnikov Addition): In the presence of a radical initiator (e.g., peroxides, oxygen), the addition of bisulfite to an alkene proceeds via a free-radical chain reaction.[5][6] This mechanism leads to the anti-Markovnikov product, where the sulfonate group adds to the less substituted carbon. In the case of propene, this would predominantly yield propane-1-sulfonic acid.
Due to the propensity for anti-Markovnikov addition under typical reaction conditions, this pathway is less suitable for the selective synthesis of propane-2-sulphonic acid and is therefore not recommended as a primary route.
Comparative Analysis of Synthesis Pathways
| Feature | Nucleophilic Substitution | Oxidation of Thiol |
| Starting Materials | 2-Bromopropane, Sodium Sulfite | Propane-2-thiol, Nitric Acid/H₂O₂ |
| Product Form | Initially as sodium salt | Directly as the free acid |
| Yield | Generally high | Can be high with careful control |
| Purity of Crude Product | Contains inorganic salts | Contains excess oxidizing agent |
| Safety Considerations | Use of flammable ethanol | Highly exothermic, use of corrosive and strong oxidizing agents |
| Scalability | Readily scalable | Requires excellent heat management for scalability |
Conclusion
Both the nucleophilic substitution of 2-bromopropane and the oxidation of propane-2-thiol are effective methods for the synthesis of propane-2-sulphonic acid. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. The nucleophilic substitution route offers a milder and often more straightforward work-up for obtaining the sodium salt, which can then be converted to the free acid. The oxidation of the thiol is a more direct route to the acid but requires more stringent control over reaction conditions. For laboratory-scale synthesis where purity and ease of handling are paramount, the nucleophilic substitution method is often preferred.
References
- Johnson, H. L. (1955). Oxidation of mercaptans to sulfonic acids. U.S.
- Sheikhi, E., Rezaei, N., Castilla, A., Sanz-Marco, A., Vila, C., Muñoz, M. C., ... & Blay, G. (2021). Enantioselective Addition of Sodium Bisulfite to Nitroalkenes. A Convenient Approach to Chiral Sulfonic Acids. European Journal of Organic Chemistry, 2021(40), 5586-5590.
- Barve, P. P., & Moghe, P. P. (2003). Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. U.S.
-
Gaby Saragih. (n.d.). Improved Mercaptan Oxidation Process. Scribd. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Markovnikov's Rule with Practice Problems. Retrieved from [Link]
- Kenney, H. E. (1974). Process for the addition of bisulfite to unsaturated compounds. U.S.
- Bruice, P. Y. (n.d.). 10.
- Marvel, C. S., & Gilbert, H. N. (1941). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 1, 10.
-
LibreTexts. (2024, April 3). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Chemistry LibreTexts. Retrieved from [Link]
- Talsi, V. P., & Chinakov, V. D. (2008). Oxidation of propane to isopropyl alcohol by hydrogen peroxide on different iron-porphyrin biomimetics. Chemical Engineering & Technology, 31(8), 1164-1168.
- Zhang, W., & Wang, J. (2022). Preparation method of 2-bromoethyl sodium sulfonate.
-
Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
USP Technologies. (n.d.). Mercaptan Controlled Effectively with Hydrogen Peroxide. Retrieved from [Link]
-
Isopropyl Mercaptan Synthesis. (2008, March 15). Sciencemadness.org. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(35), 20825-20885.
-
LibreTexts. (2023, January 22). Simple Addition Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Leah4sci. (2023, October 30). Markovnikov's Rule In Alkene Addition Reactions [Video]. YouTube. Retrieved from [Link]
-
Quora. (2018, April 1). Which compound is produced by the oxidation of 2 propanol in the presence of sulphuric acid?. Retrieved from [Link]
-
Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]
-
The DIY Chemist. (2023, December 24). Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol) [Video]. YouTube. Retrieved from [Link]
- Harmon, J. (1957). Process for preparing salts of 3-hydroxypropane-1-sulfonic acid. U.S.
-
Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]
- Sheng, M. N., & Zajacek, J. G. (1972). Oxidation of thiols to thiolsulfonates and sulfonic acids. U.S.
- Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(35), 20825-20885.
-
Bär, K., & Schmalz, H. G. (2018). Conversion of sodium sulfonates into the corresponding sulfonic acids. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propane-2-sulfonate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium propane-2-sulfonate--water (1/1/1). PubChem. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]
- 3. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. US3806527A - Process for the addition of bisulfite to unsaturated compounds - Google Patents [patents.google.com]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
Propane-2-sulphonic acid molecular weight and formula
An In-Depth Technical Guide to Propane-2-sulfonic Acid: Physicochemical Properties, Analytical Methodologies, and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-2-sulfonic acid, a simple and structurally fundamental alkanesulfonic acid, serves as a vital chemical entity in various scientific domains. While its direct therapeutic applications are limited, its true significance lies in its role as a structural motif in complex bioactive molecules and as a critical tool in analytical chemistry. The presence of the sulfonic acid group imparts unique physicochemical properties, such as high acidity and aqueous solubility, which are leveraged by medicinal chemists to optimize drug candidates. Furthermore, its salt forms are indispensable reagents in chromatographic separations, enabling the precise quantification of pharmaceutical compounds.
This guide provides a comprehensive technical overview of propane-2-sulfonic acid, designed for the practicing scientist. It moves beyond basic data to explore the causality behind its application, detailing robust analytical protocols and examining its role in the development of novel therapeutics. The content herein is structured to offer not just information, but field-proven insights grounded in established scientific principles.
Chapter 1: Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Propane-2-sulfonic acid is an organosulfur compound where a sulfonic acid group is attached to the second carbon of a propane chain.[1]
Molecular Identity and Key Data
The core attributes of propane-2-sulfonic acid are summarized below, providing a quantitative foundation for its use in experimental design.
| Property | Value | Source |
| IUPAC Name | propane-2-sulfonic acid | PubChem[1] |
| Synonyms | 2-Propanesulfonic acid, isopropanesulfonic acid | PubChem[1] |
| Molecular Formula | C₃H₈O₃S | PubChem[1] |
| Molecular Weight | 124.16 g/mol | PubChem[1][2] |
| CAS Number | 14159-48-9 | PubChem[1][2] |
| SMILES | CC(C)S(=O)(=O)O | PubChem[1] |
Associated Chemical Entities: Salts and Conjugate Base
In practical applications, particularly in analytical and biological contexts, propane-2-sulfonic acid is often utilized in its salt or conjugate base form.
-
Propane-2-sulfonate: This is the conjugate base of the acid, formed by the deprotonation of the sulfonic acid group.[3] It possesses a molecular formula of C₃H₇O₃S⁻ and a corresponding molecular weight of 123.15 g/mol .[3]
-
Sodium Propane-2-sulfonate: The sodium salt is a stable, white crystalline powder widely employed as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[4][5] It is crucial to distinguish between the anhydrous and hydrated forms, as their molecular weights differ significantly:
The choice of form is dictated by the experimental requirements for stoichiometry and mobile phase preparation in chromatography.
Chapter 2: Synthesis and Derivatization Strategies
While propane-2-sulfonic acid itself is a basic building block, its derivatives are of significant interest in drug discovery. The synthetic strategies employed are designed to couple the solubilizing and strongly acidic sulfonate head with lipophilic tails tailored for specific biological targets.
Rationale for Derivatization in Drug Design
The sulfonic acid moiety is often incorporated into a larger molecule for several strategic reasons:
-
Enhanced Aqueous Solubility: The highly polar sulfonate group can significantly improve the water solubility of a poorly soluble drug candidate, which is critical for bioavailability and formulation.
-
Target Binding: The anionic nature of the sulfonate can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a protein's active site, enhancing binding affinity and selectivity.
-
Metabolic Stability: The sulfur-carbon bond in alkanesulfonic acids is generally stable against metabolic degradation, potentially improving the pharmacokinetic profile of a drug.
A prime example is the synthesis of novel agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in metabolic and inflammatory diseases.
Conceptual Synthesis Workflow: PPAR Agonist Development
The development of propane-2-sulfonic acid octadec-9-enyl-amide (N15), a documented PPARα/γ dual agonist, illustrates a logical synthetic pathway.[7][8] The goal is to combine the propane-2-sulfonyl head group with a lipid-like tail (oleamide) that mimics endogenous PPAR ligands.
Sources
- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14159-48-9|Propane-2-sulfonic acid|BLD Pharm [bldpharm.com]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. 5399-58-6 CAS | 2-PROPANE SULPHONIC ACID SODIUM SALT | Ion Pairing Reagents for HPLC | Article No. 05471 [lobachemie.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. 2-Propane sulfonic acid, sodium salt [webbook.nist.gov]
- 7. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel PPARα agonist propane-2-sulfonic acid octadec-9-enyl-amide inhibits inflammation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of Alkanesulfonic Acids
Introduction: The Critical Role of Alkanesulfonic Acids in Drug Development
Alkanesulfonic acids, such as methanesulfonic acid (MSA), ethanesulfonic acid (ESA), and camphorsulfonic acid (CSA), are indispensable tools in the pharmaceutical industry. Their strong acidic properties, coupled with their organic nature, make them highly effective as catalysts in organic synthesis and as counterions to improve the solubility and stability of active pharmaceutical ingredients (APIs). The thermal stability of these acids is a critical parameter that dictates their suitability for various applications, from high-temperature reactions to the formulation and storage of drug products. Understanding the degradation pathways and the factors that influence the stability of alkanesulfonic acids is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
This technical guide provides a comprehensive overview of the thermal stability and degradation of alkanesulfonic acids. It is intended for researchers, scientists, and drug development professionals who utilize these reagents and are seeking a deeper understanding of their chemical behavior under thermal stress. We will explore the fundamental principles governing their stability, delve into the mechanisms of their degradation, and provide practical, field-proven methodologies for their analysis.
I. The Intrinsic Thermal Stability of Alkanesulfonic Acids: A Comparative Perspective
Alkanesulfonic acids are generally characterized by their high thermal stability, which can be attributed to the strong carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds within the sulfonyl group.[1] This inherent stability distinguishes them from other classes of organic acids, such as carboxylic acids, which tend to decarboxylate at lower temperatures.[1] The robust nature of the C-S bond in alkyl sulfonic acids makes them more resistant to hydrolysis and thermal degradation compared to their aromatic counterparts, such as p-toluenesulfonic acid.[2]
However, the term "stability" is relative and context-dependent. While methanesulfonic acid is considered thermally stable at moderately elevated temperatures, its decomposition becomes more rapid at temperatures exceeding 200°C.[2][3] The thermal stability of an alkanesulfonic acid is not solely a function of its intrinsic bond energies but is also significantly influenced by its molecular structure, the presence of impurities, and the surrounding environment.
II. Mechanisms of Thermal Degradation: Unraveling the Pathways to Decomposition
The thermal degradation of alkanesulfonic acids can proceed through several pathways, the prevalence of which depends on the specific compound and the conditions applied. The primary degradation mechanisms include desulfonation, dehydration, and oxidation.
A. Desulfonation: The Cleavage of the Carbon-Sulfur Bond
The most common degradation pathway for alkanesulfonic acids is desulfonation, which involves the cleavage of the C-S bond. This process can be initiated by heat and can be significantly influenced by the presence of water, especially under hydrothermal conditions.[2] For simple alkanesulfonic acids, this can lead to the formation of sulfuric acid and the corresponding alkane or alkene.
In the case of perfluorinated sulfonic acids, such as perfluoroethanesulfonic acid (PFEtS), theoretical studies have shown that under hydrothermal alkaline conditions, the degradation is initiated by the nucleophilic attack of a hydroxyl group on the carbon atom attached to the sulfonate group, leading to the formation of a perfluoroalcohol and the release of the sulfonate ion.[4][5]
B. Dehydration and Anhydride Formation
At elevated temperatures, intermolecular dehydration of alkanesulfonic acids can occur, leading to the formation of the corresponding sulfonic anhydride. This reaction is often reversible in the presence of water. The formation of methanesulfonic anhydride from MSA is a well-known example.
C. Oxidative Degradation
In the presence of an oxidizing atmosphere, the degradation of alkanesulfonic acids can be more complex. The alkyl chain can be susceptible to oxidation, leading to the formation of a variety of byproducts, including carbon oxides and water. For instance, the hazardous decomposition products of methanesulfonic acid under fire conditions are carbon oxides and sulfur oxides.[3]
III. Factors Influencing Thermal Stability: A Multifaceted Analysis
The thermal stability of an alkanesulfonic acid is not an immutable property but is influenced by a confluence of factors. A thorough understanding of these factors is crucial for predicting and controlling the degradation of these compounds in practical applications.
A. Molecular Structure
The structure of the alkyl group plays a significant role in determining the thermal stability of an alkanesulfonic acid. The presence of branching or functional groups on the alkyl chain can alter the bond dissociation energies and create alternative degradation pathways.
B. The Profound Impact of Water
Water can significantly impact the thermal stability of alkanesulfonic acids, particularly at elevated temperatures. In hydrothermal conditions, water can act as a reactant, promoting hydrolytic desulfonation.[2] Even at lower temperatures, the presence of water can influence the physical properties of the acid, such as its melting point and viscosity, which can in turn affect its thermal behavior.
C. The Catalytic Role of Impurities
The presence of impurities, even at trace levels, can have a profound effect on the thermal stability of alkanesulfonic acids.
-
Metal Ions: Metal ions can act as catalysts, lowering the activation energy for decomposition reactions. The interaction of sulfonic acids with metal surfaces can also lead to corrosion and the introduction of catalytic metal ions.
-
Sulfuric Acid: Sulfuric acid is a common impurity in the synthesis of alkanesulfonic acids. Being a strong dehydrating agent, it can promote the formation of sulfonic anhydrides. At higher temperatures, it can also contribute to oxidative degradation.
IV. Analytical Methodologies for Assessing Thermal Stability
A robust assessment of the thermal stability of alkanesulfonic acids requires the use of specialized analytical techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstones of thermal analysis, providing quantitative data on decomposition temperatures and phase transitions. These techniques, when coupled with methods for identifying degradation products, such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), offer a comprehensive picture of the degradation process.
A. Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[6][7] Key parameters obtained from a TGA experiment include the onset temperature of decomposition and the percentage of mass loss at different temperatures.
1. Instrument Preparation and Calibration:
- Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's instructions.
- Perform temperature calibration using appropriate standards.
2. Sample Preparation:
- Due to the corrosive nature of alkanesulfonic acids, use a chemically inert sample pan, such as platinum or ceramic.
- Accurately weigh a small sample (typically 5-10 mg) into the tared sample pan.
3. TGA Method Parameters:
- Atmosphere: Select an appropriate atmosphere, typically nitrogen for inert conditions or air for oxidative conditions. Set the gas flow rate (e.g., 20 mL/min).
- Temperature Program:
- Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30°C).
- Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is well above the final decomposition temperature.
- Data Collection: Record the sample mass and temperature throughout the experiment.
4. Data Analysis:
- Plot the percentage of mass loss versus temperature.
- Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
- Calculate the temperatures at which 5% and 10% mass loss occur (Td5% and Td10%), which are often used as indicators of thermal stability.
- The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
B. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine transition temperatures such as melting points, and to study the thermodynamics of decomposition reactions (i.e., whether they are endothermic or exothermic).
1. Instrument Preparation and Calibration:
- Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
2. Sample Preparation:
- Use a sample pan that is compatible with the corrosive nature of the acid and can be hermetically sealed to prevent evaporation before decomposition.
- Accurately weigh a small sample (typically 2-5 mg) into the tared DSC pan and hermetically seal it.
3. DSC Method Parameters:
- Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
- Temperature Program:
- Equilibrate the sample at a low temperature.
- Ramp the temperature at a controlled rate (e.g., 10°C/min) through the expected thermal events.
4. Data Analysis:
- Plot the heat flow versus temperature.
- Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.
- Determine the onset temperature and peak temperature for each thermal event.
C. Analysis of Degradation Products
Identifying the products of thermal degradation is crucial for elucidating the decomposition mechanism.
-
TGA-MS/FTIR: Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of volatile degradation products as they are evolved from the sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the non-volatile degradation products.[9][10] A typical HPLC method for analyzing alkanesulfonic acids and their degradation products would involve a reversed-phase column with an aqueous mobile phase containing an ion-pairing agent or a buffer to achieve good separation.[11]
V. Quantitative Data on the Thermal Stability of Alkanesulfonic Acids
The following table summarizes available data on the thermal stability of selected alkanesulfonic acids. It is important to note that these values can be influenced by the experimental conditions, such as the heating rate and atmosphere.
| Alkanesulfonic Acid | Decomposition Onset (°C) | Td5% (°C) | Atmosphere | Reference |
| Methanesulfonic Acid | > 200 | Not Reported | Air | [2] |
| Poly(vinylsulfonic acid) | ~200 | Not Reported | Nitrogen/Air | [12] |
| Poly(sodium 4-styrenesulfonate) | ~210 | Not Reported | Nitrogen/Air | [12] |
VI. Visualizing Degradation and Analytical Workflows
To further clarify the concepts discussed in this guide, the following diagrams illustrate a general degradation pathway and a typical analytical workflow for assessing thermal stability.
Caption: A generalized schematic of the primary thermal degradation pathways for alkanesulfonic acids.
Caption: A typical workflow for the comprehensive thermal stability analysis of alkanesulfonic acids.
VII. Conclusion: A Call for Rigorous Characterization
Alkanesulfonic acids are robust and versatile reagents that are of paramount importance in the pharmaceutical sciences. Their inherent thermal stability makes them suitable for a wide range of applications. However, this stability is not absolute and can be compromised by factors such as elevated temperatures, the presence of water, and catalytic impurities. A thorough understanding of the degradation mechanisms and the application of appropriate analytical techniques are essential for ensuring the reliable performance of these critical compounds.
The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to confidently assess the thermal stability of alkanesulfonic acids. By implementing rigorous characterization protocols, the risks associated with thermal degradation can be mitigated, leading to the development of safer and more effective pharmaceutical products.
References
-
Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33–36. [Link]
-
Zhang, L., Liu, Z., Zhao, R., Zhao, H., & Wei, J. (2024). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. RSC Advances, 14(7), 4647-4655. [Link]
-
Capital Resin Corporation. (n.d.). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHANESULFONIC ACID. Retrieved from [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Effect of Pyrolysis Temperature on Polycyclic Aromatic Hydrocarbon (PAH) and Organic Acid Compounds From Oil Palm Shell Liquid Smoke. Retrieved from [Link]
-
Wilkie, C. A., & Pabelina, J. (1995). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
-
Gernon, M. D., Brozinski, M. P., & Hutchinson, J. E. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
RJPBCS. (n.d.). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Degradation of Refractory Phenol Sulfonic Acid by Facile, Calcination-free Cobalt Ferrite Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
PubChem. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
AIP Publishing. (2020). Enhanced the thermal properties of camphor sulfonic acid surfactant based PANI nanocomposite. AIP Conference Proceedings 2244, 080008. [Link]
-
ResearchGate. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced the thermal properties of camphor sulfonic acid surfactant based PANI nanocomposite. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of water on the formation of methyl methanesulfonate from.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2023). DSC for Determining the Ideal Solubility? Tell Me How!. Retrieved from [Link]
-
ACS Publications. (2026). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. Retrieved from [Link]
-
MDPI. (2023). Effect of Acid Pretreatment on the Primary Products of Biomass Fast Pyrolysis. Retrieved from [Link]
-
PubMed. (2024). Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. Retrieved from [Link]
-
ChemRxiv. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Retrieved from [Link]
-
ACS Publications. (2022). Effect of Hydration on Electron Attachment to Methanesulfonic Acid Clusters. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Corrosion Studies. Retrieved from [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
- Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.
-
PubMed. (n.d.). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Simultaneous removal of heavy metal ions by a sulfonic acid-functionalized melamine-based covalent organic framework: optimization by response surface methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
IJPRS. (n.d.). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids. Retrieved from [Link]
-
AIP Publishing. (n.d.). Enhanced the thermal Properties of camphor sulfonic acid surfactant based PANI nanocomposite. Retrieved from [Link]
-
ResearchGate. (n.d.). High-temperature sulfuric acid decomposition over complex metal oxide catalysts. Retrieved from [Link]
-
Sci-Hub. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of water with methanesulfonic acid on Pt single crystal electrodes. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Retrieved from [Link]
-
MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
University of Washington. (n.d.). Operating Procedures: TA Instruments TGA. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]
-
Bioeconomy Institute. (n.d.). Production and Recovery of Pyrolytic Sugars. Retrieved from [Link]
Sources
- 1. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-Propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infinitalab.com [infinitalab.com]
- 7. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 11. scielo.br [scielo.br]
- 12. epublications.marquette.edu [epublications.marquette.edu]
Methodological & Application
Application Note: Mastering the Separation of Cationic Analytes Using Propane-2-Sulphonic Acid Sodium Salt in Ion-Pair Reversed-Phase HPLC
Abstract
The analysis of polar and ionic compounds, particularly basic and cationic species, presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their poor retention on conventional hydrophobic stationary phases. Ion-Pair Chromatography (IPC) offers a robust solution by introducing a counter-ion to the mobile phase, which enhances the retention of these challenging analytes. This document provides a detailed guide on the principles, application, and best practices for using propane-2-sulphonic acid sodium salt as an effective ion-pair reagent for the separation of cationic compounds. We will explore the underlying mechanism, provide step-by-step protocols for method development, and discuss critical parameters that ensure reproducible and reliable results.
Introduction: The Challenge of Retaining Polar Cations
In RP-HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18 or C8). Highly polar, ionizable basic compounds, which exist as cations at acidic to neutral pH, exhibit minimal affinity for the stationary phase and often elute at or near the column's void volume. This lack of retention makes their quantification and separation from other matrix components exceedingly difficult.
Ion-Pair Chromatography (IPC) addresses this by adding an "ion-pair reagent" to the mobile phase.[1][2][3] For the analysis of cationic analytes (e.g., protonated amines, quaternary ammonium compounds), an anionic reagent with a hydrophobic moiety is chosen. Propane-2-sulphonic acid sodium salt is an alkylsulphonate that serves as an excellent counter-ion for such separations.[4][5] It forms an electrically neutral, more hydrophobic ion pair with the cationic analyte, significantly increasing its retention on the reversed-phase column.[6][7]
Principle and Mechanism of Action
The precise mechanism of retention in IPC is a subject of debate, with two predominant models proposed: the ion-pair formation model and the dynamic ion-exchange model .[2][8] In practice, a combination of both mechanisms is likely at play.
-
Ion-Pair Formation in the Mobile Phase: In this model, the anionic propane-2-sulphonate ion (IPR⁻) associates with the cationic analyte (A⁺) in the mobile phase to form a neutral, hydrophobic complex [A⁺IPR⁻]. This neutral pair then partitions onto the non-polar stationary phase, much like a standard neutral analyte in RP-HPLC.[8]
-
Dynamic Ion-Exchange on the Stationary Phase: This model suggests that the hydrophobic alkyl portion of the propane-2-sulphonate reagent adsorbs onto the stationary phase surface, leaving its negatively charged sulphonate group oriented towards the mobile phase.[2][8] This creates a dynamic, negatively charged surface that functions as a pseudo-ion exchanger, retaining the cationic analyte via electrostatic interactions.[2]
Regardless of the dominant mechanism, the net effect is a controlled and adjustable increase in the retention of cationic analytes.
Caption: Simplified IPC Retention Mechanism.
Key Experimental Parameters & Optimization
Success in IPC hinges on the careful control of several interconnected parameters. The goal is to achieve sufficient retention, good peak shape, and robust separation.
Reagent Concentration
The concentration of propane-2-sulphonic acid sodium salt directly influences analyte retention. Increasing the concentration generally leads to increased retention times.
-
Causality: A higher concentration of the ion-pair reagent increases the probability of forming a neutral ion pair in the mobile phase and promotes greater surface coverage on the stationary phase, enhancing its ion-exchange capacity.[2]
-
Practical Insight: Start with a low concentration (e.g., 5 mM) and incrementally increase it to achieve the desired retention.[9] Typical working concentrations range from 5 mM to 20 mM.[1] Excessively high concentrations can lead to long equilibration times and potential precipitation, especially when mixed with high percentages of organic modifier.
Mobile Phase pH
The pH of the mobile phase is arguably the most critical parameter in IPC.
-
Causality: The pH must be controlled to ensure that both the analyte and the ion-pair reagent are in their ionized states. For a basic analyte (e.g., an amine with a pKa of 9.0), the mobile phase pH should be at least two units below its pKa (i.e., pH < 7.0) to ensure it is fully protonated and carries a positive charge.[9] Propane-2-sulphonic acid is a strong acid, so its sodium salt will be fully ionized across the typical HPLC pH range.
-
Practical Insight: Use a suitable buffer (e.g., phosphate, acetate) to maintain a constant and reproducible pH.[9] A pH between 2.5 and 4.5 is a common and effective starting point for the analysis of most basic drugs and compounds.
Organic Modifier
The type and concentration of the organic modifier (e.g., acetonitrile or methanol) control the elution strength.
-
Causality: The organic modifier competes with the ion-pair reagent and the neutral ion-pair complex for the stationary phase surface.[1] Increasing the percentage of the organic modifier reduces the retention time of the analytes.
-
Practical Insight: Acetonitrile and methanol are the most common choices.[8] Acetonitrile is generally a stronger eluting solvent in RP-HPLC. The initial organic solvent concentration should be set based on the hydrophobicity of the analytes themselves, before the addition of the ion-pair reagent.[2]
Column Selection and Care
-
Column Choice: Standard end-capped C18 or C8 columns are most commonly used. High-purity silica columns are recommended to minimize unwanted interactions with surface silanols.
-
Dedication: Due to the strong adsorption of ion-pair reagents, it is highly recommended to dedicate a column exclusively for IPC applications.[10] Removing all traces of the reagent is extremely difficult and can compromise future non-IPC analyses on the same column.[11]
| Parameter | Typical Range | Rationale & Key Considerations |
| Reagent Concentration | 5 mM - 20 mM | Higher concentration increases retention. Start low (5 mM) to avoid excessive retention.[1][9] |
| Mobile Phase pH | 2.5 - 7.0 | Must be ≥2 units below the analyte's pKa to ensure it is cationic.[9] |
| Buffer System | Phosphate, Acetate | Typically 10-25 mM. Ensures stable pH for reproducible retention times. |
| Organic Modifier | Acetonitrile, Methanol | Adjust concentration to control elution strength and run time.[8] |
| Column Temperature | 30°C - 45°C | Higher temperatures can improve peak efficiency and reduce mobile phase viscosity.[1] |
Protocols
Protocol 1: Preparation of a 1L, 10 mM Ion-Pair Mobile Phase
This protocol describes the preparation of a mobile phase consisting of 10 mM propane-2-sulphonic acid sodium salt in a 70:30 (v/v) water/acetonitrile mixture with a phosphate buffer at pH 3.0.
Materials:
-
Propane-2-sulphonic acid sodium salt monohydrate (MW: 164.16 g/mol )
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh approximately 1.642 g of propane-2-sulphonic acid sodium salt monohydrate (for 10 mM).
-
Weigh an appropriate amount of KH₂PO₄ for a 20 mM buffer concentration.
-
Dissolve both salts in approximately 650 mL of HPLC-grade water in a 1L volumetric flask or glass bottle.
-
-
Adjust pH:
-
Place a calibrated pH meter probe into the solution.
-
Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.
-
-
Final Aqueous Preparation:
-
Add HPLC-grade water to bring the aqueous volume to exactly 700 mL.
-
Filter the aqueous solution through a 0.22 µm or 0.45 µm solvent filter to remove particulates.
-
-
Add Organic Modifier:
-
Measure exactly 300 mL of HPLC-grade acetonitrile.
-
Add the acetonitrile to the filtered aqueous solution.
-
-
Degas:
-
Thoroughly degas the final mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: General Method Development Workflow
Caption: IPC Method Development Workflow.
-
Analyte & Column Selection: Characterize your cationic analytes (pKa, solubility). Select a standard C18 reversed-phase column.
-
Initial Scouting Run: Develop a preliminary gradient method without the ion-pair reagent to understand the inherent hydrophobicity of your analytes and any neutral impurities.[2]
-
Set pH: Prepare a buffered mobile phase with a pH at least 2 units below the pKa of your most weakly basic analyte.[9]
-
Introduce Ion-Pair Reagent: Add 5 mM propane-2-sulphonic acid sodium salt to the mobile phase and allow the system to equilibrate thoroughly (at least 20-50 column volumes).[11][12] Observe the increase in retention.
-
Optimize Concentration: If retention is insufficient, increase the reagent concentration in increments (e.g., to 10 mM, 15 mM) until target analytes are well-retained.
-
Optimize Separation: Adjust the organic modifier gradient or isocratic percentage to achieve the desired separation between peaks.
-
System Equilibration & Washing:
-
Equilibration: IPC requires extensive column equilibration. Before starting a batch, flush the column with at least 20-50 column volumes of the mobile phase.[11][12] Monitor equilibration by making repeated injections of a standard until retention times are stable.
-
Daily Shutdown: To wash out the buffer salts, flush the column with 10-20 column volumes of a mobile phase where the buffer is replaced by water (e.g., 70:30 water/acetonitrile).[12] The column can then be stored in a high-organic solvent. Never store a column in a buffered mobile phase.
-
Application Example: Separation of Catecholamines
Catecholamines (e.g., dopamine, epinephrine, norepinephrine) are small, polar, and basic molecules that are notoriously difficult to retain in standard RP-HPLC.[13][14] IPC with an alkyl sulphonate is a classic approach for their analysis.[15]
| Parameter | Condition |
| Analytes | Dopamine, Epinephrine, Norepinephrine |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, 10 mM Propane-2-sulphonic acid sodium salt, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 25% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV at 280 nm or Electrochemical Detector |
This method provides the necessary retention and selectivity to separate these critical neurotransmitters, which would otherwise elute together in the solvent front.
Troubleshooting Common IPC Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | Incomplete column equilibration; Temperature fluctuations; pH drift. | Equilibrate with 50+ column volumes; Use a column thermostat; Ensure buffer has sufficient capacity.[11] |
| Poor Peak Shape (Tailing) | Secondary interactions with silica; Analyte overload. | Use a high-purity, end-capped column; Reduce injection volume/concentration. |
| Baseline Noise/Drift | Impure ion-pair reagent; Reagent precipitation. | Use high-purity (HPLC grade) reagents; Filter mobile phase; Ensure reagent is soluble in the full organic range. |
| Irreproducibility | "Memory effects" from dedicated column; Insufficient equilibration between runs. | Always use a dedicated column for IPC; Standardize and prolong equilibration time.[10][16] |
Conclusion
Propane-2-sulphonic acid sodium salt is a versatile and effective ion-pair reagent for enhancing the retention and separation of cationic compounds in reversed-phase HPLC. By carefully controlling key parameters—namely reagent concentration, mobile phase pH, and organic modifier content—researchers can develop robust and reproducible methods for challenging analytes. Understanding the underlying mechanism and adhering to rigorous protocols for mobile phase preparation, method development, and column care are essential for achieving high-quality chromatographic results.
References
-
2-Propane sulfonic acid sodium salt HPLC | IP9915 | CAS 5399-58-6 . Chemical Worlds.
-
2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6 . Ottokemi.
-
2-propane Sulphonic Acid Sodium Salt 99% For Hplc-ion Pair Chromatography . Tradeindia.
-
Ion Pair Reagents - Octane Sulfonic Acid . Solumetrics.
-
Analysis of Polar Compounds with Ion Pair Reagents . Sigma-Aldrich.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks.
-
TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection . Thermo Fisher Scientific.
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates . Shimadzu.
-
Ion-Pairing Agents | HPLC . Mason Technology.
-
Ion-Pair Reagents for HPLC . TCI Chemicals.
-
Method Development Guide of Ion-pair Reagents . J&K Scientific LLC.
-
Issues and Solutions to the Use of Ion-Pairing Reagents . Welch Materials.
-
Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography . Journal of Chromatography B.
-
Washing Ion Pairing Columns . Separation Science.
-
Column Care . Chromatography Online.
-
Determination of Free Catecholamines in Urine By Tandem Affinity/Ion-Pair Chromatography and Flow Injection Analysis . CORE.
-
Column Care and Maintenance . Nest Group.
-
How to best detect catecholamines HPLC? . ResearchGate.
-
A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts . Shimadzu.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 4. chemicalworlds.com [chemicalworlds.com]
- 5. 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. Octane Sulfonic Acid | Ion Pair Reagents | Solumetrics [solumetrics.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jk-sci.com [jk-sci.com]
- 10. nestgrp.com [nestgrp.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. welch-us.com [welch-us.com]
Standard protocol for using isopropanesulfonic acid in chromatography
An Application Guide to Isopropanesulfonic Acid in Ion-Pair Reversed-Phase Chromatography
Authored by: A Senior Application Scientist
This document provides a detailed protocol and technical insights for the utilization of isopropanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this guide moves beyond procedural steps to explain the underlying chromatographic principles, ensuring robust and reproducible method development.
Introduction: The Role of Isopropanesulfonic Acid in Modern Chromatography
The analysis of basic and cationic compounds, such as amine-containing pharmaceuticals, presents a significant challenge in reversed-phase chromatography. These molecules often exhibit poor retention and peak shape on conventional C18 or C8 columns due to their polar and ionic nature. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a powerful technique that addresses this issue by introducing an ion-pairing reagent into the mobile phase.
Isopropanesulfonic acid, a short-chain alkyl sulfonic acid, serves as an effective counter-ion for cationic analytes. While specific application notes for isopropanesulfonic acid are not widely published, the principles governing its use are well-established and analogous to those of other short-chain sulfonic acids like propane-, pentane-, and hexanesulfonic acids.[1][2] This guide synthesizes these established principles to provide a standard protocol applicable to isopropanesulfonic acid for the analysis of basic compounds in pharmaceutical and related industries.[3][4][5]
The Mechanism of Ion-Pair Chromatography
The fundamental principle of IP-RP-HPLC is the formation of a neutral complex between the ionic analyte and the ion-pairing reagent. This complex, or "ion pair," is sufficiently hydrophobic to be retained and separated on a reversed-phase column.
Causality of the Mechanism:
-
Analyte Ionization: The analysis is conducted at a low pH (typically 2.5-4.0). At this pH, a basic analyte (e.g., containing an amine group, R-NH₂) is protonated to form a cation (R-NH₃⁺).
-
Ion-Pair Reagent Ionization: Isopropanesulfonic acid is a strong acid, meaning it is fully deprotonated to its anionic sulfonate form (CH₃)₂CHSO₃⁻ across a wide pH range.
-
Ion-Pair Formation: The cationic analyte and the anionic sulfonate reagent form a reversible, electrostatically-bound, neutral ion pair in the mobile phase.[6]
-
Retention: This neutral, hydrophobic complex adsorbs onto the nonpolar stationary phase (e.g., C18). The strength of this interaction, and thus the retention time, is governed by the hydrophobicity of the entire complex. The isopropane group of the sulfonic acid contributes to this hydrophobicity.
The following diagram illustrates the formation and retention of the ion pair on the stationary phase.
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Protocol: Mobile Phase Preparation
The accuracy and consistency of mobile phase preparation are critical for reproducible results in IP-RP-HPLC.[7] Weighing solvents is often more accurate than volumetric measurements, especially for volatile organic modifiers.[8]
Materials:
-
Isopropanesulfonic acid sodium salt (or equivalent)
-
HPLC-grade water
-
HPLC-grade organic modifier (Methanol or Acetonitrile)
-
Buffer components (e.g., Sodium Dihydrogen Phosphate, Phosphoric Acid)
-
0.22 or 0.45 µm membrane filter
Step-by-Step Methodology:
-
Prepare Aqueous Buffer Stock (e.g., 20 mM Phosphate Buffer, pH 2.5):
-
To prepare 1 L of a 20 mM sodium phosphate buffer, dissolve the appropriate amounts of sodium dihydrogen phosphate and phosphoric acid in HPLC-grade water.[9] For example, dissolving approximately 2.40 g of anhydrous sodium dihydrogen phosphate and adjusting the pH down to 2.5 with 85% phosphoric acid is a common practice.[9]
-
Expert Insight: Always confirm the final pH with a calibrated pH meter. Minor pH variations can significantly alter the ionization state of some analytes, affecting retention time.[7]
-
-
Prepare Ion-Pairing Solution:
-
Accurately weigh the required amount of isopropanesulfonic acid sodium salt to achieve the desired final molarity in the aqueous portion of the mobile phase (typically 5-20 mM).
-
Dissolve the salt directly into the prepared buffer solution from Step 1.
-
-
Final Mobile Phase Assembly:
-
Measure the required volumes of the aqueous ion-pairing solution and the organic modifier. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of the aqueous solution with 400 mL of acetonitrile.
-
Trustworthiness Check: Methanol is often a better organic modifier than acetonitrile for ion-pairing applications because alkyl sulfonates have higher solubility in methanol, reducing the risk of precipitation.[10]
-
-
Filtration and Degassing:
-
Filter the final mobile phase mixture through a 0.22 or 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase using sonication, vacuum, or helium sparging to prevent bubble formation in the HPLC system.
-
The following workflow visualizes the mobile phase preparation process.
Caption: Workflow for Preparing Ion-Pairing Mobile Phase.
Application Protocol: Method Development
A systematic approach is essential for developing a robust separation method.
Table 1: Typical Starting Conditions for Method Development
| Parameter | Recommended Starting Point | Rationale |
|---|---|---|
| Column | C18 or C8, 3.5-5 µm, 4.6 x 150 mm | Provides good hydrophobic retention for the ion pair. |
| Mobile Phase A | 10 mM Isopropanesulfonic Acid in 20 mM Phosphate Buffer, pH 2.5 | Ensures analyte and reagent are in their correct ionic forms. |
| Mobile Phase B | Methanol | Good solvent for ion-pairing reagents.[10] |
| Gradient | 10% to 70% B over 20 minutes | A broad gradient to scout for analyte elution. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30-40 °C | Improves efficiency and reduces mobile phase viscosity. |
| Detection | UV (as appropriate for analyte) | Ion-pairing reagents have minimal UV absorbance.[6] |
Optimization Strategy: The key to method optimization in IP-RP-HPLC lies in manipulating the concentration of the ion-pairing reagent and the organic modifier.
Table 2: Effect of Parameter Changes on Analyte Retention
| Parameter Adjusted | Effect on Retention of Basic Analytes | Scientific Explanation |
|---|---|---|
| Increase Ion-Pair Reagent Concentration | Increase | Le Châtelier's principle: A higher concentration of the sulfonate reagent in the mobile phase drives the equilibrium towards the formation of the neutral ion pair, which is more strongly retained by the stationary phase. |
| Increase Organic Modifier % | Decrease | Standard reversed-phase behavior: A stronger (more nonpolar) mobile phase elutes the hydrophobic ion pair more quickly. |
| Increase Alkyl Chain Length of Reagent (e.g., Isopropane to Hexane) | Increase | A longer alkyl chain on the sulfonic acid makes the resulting ion pair more hydrophobic, leading to a stronger interaction with the C18 stationary phase and thus longer retention.[2] |
The following decision tree outlines a logical workflow for method optimization.
Caption: Decision Tree for IP-RP-HPLC Method Optimization.
System Equilibration and Column Care
Expertise & Experience:
-
Equilibration: IP-RP-HPLC methods require notoriously long equilibration times. The ion-pairing reagent must fully coat the stationary phase surface. Equilibrate the column with the mobile phase for at least 30-60 minutes (or 20-50 column volumes) before the first injection.[10] Verify equilibration by making repeated injections of a standard until retention times are stable.[10]
-
Dedicated Column: It is extremely difficult to completely remove all traces of an ion-pairing reagent from a column. Therefore, it is best practice to dedicate a column exclusively for ion-pairing applications to avoid contaminating future non-ion-pairing analyses.[10]
-
Shutdown Procedure: Do not leave buffered, high-aqueous mobile phases sitting in the HPLC system. To shut down, first flush the system and column with a mobile phase of the same organic/aqueous ratio but without the buffer and ion-pairing salt (e.g., 60:40 Methanol/Water). Then, flush the column to a high organic storage solvent (e.g., 90% Methanol). This prevents salt precipitation and preserves column health.
Safety and Handling
While isopropanesulfonic acid is a relatively simple compound, all sulfonic acids should be handled with care. Based on safety data for analogous compounds like 1-propanesulfonic acid and methanesulfonic acid, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[11] Prevent contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11] Sulfonic acids can be corrosive.
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
References
-
Title: HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]
-
Title: Preparation of Mobile Phase for HPLC Source: Nacalai Tesque, Inc. URL: [Link]
-
Title: Application of Ion Chromatography in Pharmaceutical and Drug Analysis Source: ResearchGate (originally Journal of Chromatographic Science) URL: [Link]
-
Title: High perfomance liquid chromatography in pharmaceutical analyses Source: PubMed URL: [Link]
-
Title: Preparing the Mobile Phases -Differences in Preparation Method May Result in Different Chromatograms- Source: Shimadzu URL: [Link]
-
Title: Washing Ion Pairing Columns Source: Separation Science (LCGC) URL: [Link]
-
Title: What is the most accurate way to prepare mobile phases for HPLC for reproducible results? Source: ResearchGate URL: [Link]
Sources
- 1. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. fishersci.ca [fishersci.ca]
Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS): A Detailed Guide for the Research Scientist
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile sulfonic acid-containing monomer. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, scientifically grounded protocol. We will delve into the underlying reaction mechanism, provide a step-by-step laboratory-scale synthesis protocol, discuss methods for characterization and purification, and address critical safety considerations.
Introduction: The Significance of AMPS
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a unique vinyl monomer distinguished by the presence of a sulfonic acid group.[1] This structural feature imparts a high degree of hydrophilicity and anionic character over a wide pH range.[2] Consequently, polymers and copolymers incorporating AMPS exhibit enhanced water absorption and transport properties, making them valuable in a multitude of applications. These include roles as thickening agents, friction reducers, and mineral scale removers.[2] The monomer's reactivity and the resulting polymer's properties have led to its use in fields as diverse as water treatment, oilfield chemistry, construction, personal care products, and biomedical applications such as hydrogels for drug delivery.[1][2]
The Underlying Chemistry: The Ritter Reaction Mechanism
The industrial synthesis of AMPS is achieved through the Ritter reaction, a powerful method in organic chemistry for the formation of N-alkyl amides from a nitrile and a source of a stable carbocation.[2][3][4] In the case of AMPS synthesis, acrylonitrile serves as the nitrile, and isobutylene provides the precursor to the tertiary carbocation in the presence of a strong acid, typically sulfuric acid or oleum (fuming sulfuric acid).[2]
The reaction proceeds through the following key steps:
-
Carbocation Formation: Isobutylene is protonated by the strong acid to form a stable tertiary carbocation.
-
Nucleophilic Attack by Nitrile: The nitrogen atom of acrylonitrile, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbocation. This results in the formation of a nitrilium ion intermediate.
-
Hydrolysis: The nitrilium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final N-alkyl amide product, 2-acrylamido-2-methyl-1-propanesulfonic acid.[3]
Caption: The Ritter reaction mechanism for the synthesis of AMPS.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established industrial processes for a typical laboratory setting.[5][6] Extreme caution must be exercised due to the hazardous nature of the reagents.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Acrylonitrile (ACN) | Nitrile source |
| Fuming Sulfuric Acid (Oleum) | Acid catalyst and sulfonating agent |
| Isobutylene (liquefied or gas) | Carbocation source |
| Acetic Acid (glacial) | Recrystallization solvent |
| Deionized Water | For recrystallization |
| Three-neck round-bottom flask | Reaction vessel |
| Mechanical stirrer | For efficient mixing |
| Dropping funnel | For controlled addition of oleum |
| Gas inlet tube/cold finger | For isobutylene addition |
| Low-temperature thermometer | To monitor reaction temperature |
| Ice-salt bath | For temperature control |
| Buchner funnel and flask | For filtration |
| Vacuum oven | For drying the product |
Step-by-Step Procedure
Caption: Experimental workflow for the laboratory synthesis of AMPS.
-
Reaction Setup: In a chemical fume hood, assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube or a cold finger condenser for the introduction of isobutylene. Ensure all glassware is dry.
-
Initial Charging and Cooling: Charge the flask with acrylonitrile. Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Addition of Fuming Sulfuric Acid: Slowly add fuming sulfuric acid (oleum) to the stirred acrylonitrile via the dropping funnel. The addition rate should be carefully controlled to maintain the internal temperature below 10°C. This step is highly exothermic.
-
Introduction of Isobutylene: After the complete addition of oleum, begin to introduce liquefied isobutylene through the gas inlet tube or by using a cold finger condenser. The reaction temperature should be allowed to rise to and be maintained between 40-50°C.[5] The flow rate of isobutylene should be controlled to prevent a rapid increase in temperature.
-
Reaction Completion: Once the addition of isobutylene is complete, continue to stir the reaction mixture at 40-50°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. The crude AMPS product will precipitate out of the solution.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add aqueous acetic acid (a common solvent for recrystallization is a solution with a water content of 5-40% by weight) and heat with stirring to dissolve the solid.[7] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetic acid. Dry the crystals in a vacuum oven at 50-60°C to a constant weight.[5] A high-purity product (up to 99.7%) can be obtained with a yield of up to 89% based on isobutylene.[2]
Characterization of AMPS
To confirm the successful synthesis and purity of the 2-acrylamido-2-methyl-1-propanesulfonic acid, the following characterization techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the AMPS molecule.
-
The vinyl protons will appear as a multiplet in the range of 5.5-6.5 ppm.
-
The N-H proton of the amide will appear as a broad singlet.
-
The methylene protons adjacent to the sulfonic acid group will be a singlet.
-
The two methyl groups will appear as a singlet. A reported ¹H NMR spectrum of a polymer containing AMPS showed the methyl group protons in the range of 1.023-1.059 ppm and the amide proton in the range of 3.486-3.539 ppm.[8]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment.
-
The carbonyl carbon of the amide will be in the range of 165-185 ppm.
-
The vinyl carbons will appear in the alkene region (115-140 ppm).
-
The quaternary carbon and the methyl carbons will also have characteristic shifts. In a copolymer of AMPS, the methyl group carbon was observed at 32.67 ppm, the methylene carbon at 25.66 ppm, and the quaternary carbon at 27.68 ppm.[7] The carbonyl carbon of AMPS units in a copolymer has been reported around 178 ppm.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the key functional groups in the AMPS molecule.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H stretch (amide) | ~3300-3500 |
| C=O stretch (amide) | ~1650 |
| C=C stretch (alkene) | ~1620 |
| S=O stretch (sulfonic acid) | ~1040 and ~1180 |
Melting Point
The melting point of pure AMPS is a good indicator of its purity. The reported melting point is in the range of 185-195 °C.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is stirred for a sufficient time after the addition of isobutylene.
-
Loss during workup: Minimize the amount of solvent used for washing the crystals. Ensure the recrystallization solvent is sufficiently cooled to maximize precipitation.
-
-
Product Discoloration:
-
Side reactions: Overheating during the addition of oleum or isobutylene can lead to polymerization of acrylonitrile or other side reactions.[1] Strict temperature control is crucial.
-
Impurities in starting materials: Use high-purity reagents.
-
-
Impure Product:
-
Inefficient recrystallization: Perform a second recrystallization if the initial product is not of the desired purity. The choice of recrystallization solvent and the cooling rate are important factors.
-
Safety and Handling
The synthesis of AMPS involves the use of highly hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
Acrylonitrile: Is a toxic, flammable, and carcinogenic liquid. It should always be handled in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves (butyl or Viton/butyl rubber are recommended, nitrile gloves are not suitable), safety goggles, and a lab coat, must be worn.[10]
-
Fuming Sulfuric Acid (Oleum): Is extremely corrosive and reacts violently with water.[11] It should be handled with extreme care in a fume hood, and appropriate PPE, including acid-resistant gloves, a face shield, and an acid-resistant apron, should be worn.[12] When diluting, always add acid to water slowly and in small amounts, never the other way around.[12]
-
General Precautions: An emergency eyewash and safety shower must be readily accessible.[12] All waste materials should be disposed of according to institutional guidelines for hazardous waste.
References
-
Wikipedia. 2-Acrylamido-2-methylpropane sulfonic acid. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
- Google Patents. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
-
Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
ResearchGate. 13C NMR spectrum of P(AA/AMPS). [Link]
-
ResearchGate. 1H NMR spectrum of P(AA/AMPS). [Link]
-
ResearchGate. 13C NMR spectrum of P(AMPS 0.8 - co- AA 0.2 ); 75 MHz; D 2 O. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
PubChem. 2-Acrylamido-2-methyl-1-propanesulfonic acid. [Link]
-
NIH. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. [Link]
-
Journal of the Indian Chemical Society. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]
-
NROChemistry. Ritter Reaction. [Link]
-
Ataman Kimya. AMPS. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of California, Santa Barbara. Sulfuric Acid - Standard Operating Procedure. [Link]
-
ResearchGate. ¹³C-NMR spectrum of the 2-acrylamido-2-methylpropane sulfonic acid... [Link]
-
University of Waterloo. Acrylonitrile. [Link]
-
SIELC Technologies. 2-Acrylamido-2-methyl-1-propanesulfonic acid. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
YouTube. Ritter reaction - mechanism, why does it not work with primary alcohols. [Link]
- Google Patents. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid.
Sources
- 1. 2-Acrylamido-2-methyl-1-propanesulfonic acid | 15214-89-8 | Benchchem [benchchem.com]
- 2. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid - Google Patents [patents.google.com]
- 6. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
Application Notes & Protocols: Propane-2-sulphonic Acid as a Homogeneous Catalyst in Esterification Reactions
This technical guide provides an in-depth exploration of propane-2-sulphonic acid as a highly effective homogeneous catalyst for esterification reactions. Designed for researchers, chemists, and professionals in drug development, this document elucidates the mechanistic underpinnings, practical advantages, and detailed experimental protocols associated with its use. We move beyond simple procedural lists to explain the causal-driven choices in experimental design, ensuring scientific integrity and reproducible outcomes.
Introduction: The Quest for Efficient Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis. Its products are ubiquitous, serving as key intermediates in pharmaceuticals, fragrances, solvents, and polymers.[1][2] The classic Fischer-Speier esterification, typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), has long been the standard.[3][4] However, these traditional catalysts, while effective, present challenges including corrosivity, difficult removal from the reaction mixture, and the potential for undesirable side reactions.[2]
This has driven the search for alternative catalysts that offer high efficacy with improved handling and process efficiency. Propane-2-sulphonic acid (isopropylsulfonic acid) emerges as a compelling candidate. As a strong organosulfonic acid, it provides the requisite proton source to facilitate the reaction while offering distinct properties that can be advantageous in specific synthetic contexts. This guide details its application, providing a robust framework for its successful implementation in the laboratory.
Catalyst Profile: Propane-2-sulphonic Acid
Propane-2-sulphonic acid is an alkanesulfonic acid where the sulfonic acid group is attached to the second carbon of a propane chain.[5] Its properties make it an effective Brønsted acid catalyst.
-
Structure: CH₃CH(SO₃H)CH₃
-
Molecular Formula: C₃H₈O₃S[5]
-
Molar Mass: 124.16 g/mol [5]
-
Nature: It is a strong organic acid, readily donating a proton (H⁺) to initiate the catalytic cycle. Unlike sulfuric acid, it is a solid at room temperature, which can simplify handling and weighing, though it is typically used in solution as a homogeneous catalyst.[6]
Comparative Advantages: Compared to traditional mineral acids, propane-2-sulphonic acid can offer milder reaction conditions. In contrast to heterogeneous solid acid catalysts (like ion-exchange resins or zeolites), as a homogeneous catalyst, it operates in the same phase as the reactants, often leading to higher reaction rates due to the absence of mass transfer limitations.[6][7] However, this necessitates a purification step to remove it from the product, a common trait of all homogeneous catalysts.[7]
The Mechanism of Acid-Catalyzed Esterification
Propane-2-sulphonic acid catalyzes esterification via the well-established Fischer esterification mechanism.[3][8] This is a reversible, multi-step process involving nucleophilic acyl substitution.[9][10] The entire sequence can be effectively remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]
The Catalytic Cycle:
-
Protonation (P): The catalytic cycle begins when the propane-2-sulphonic acid protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][11]
-
Nucleophilic Addition (A): The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]
-
Deprotonation/Proton Transfer (D & P): A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This is a rapid equilibrium step that converts a poor leaving group (-OH) into a good one (H₂O).[3]
-
Elimination (E): The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
-
Deprotonation (D): The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule), regenerating the acid catalyst and yielding the final ester product.
Because the overall reaction is in equilibrium, strategies must be employed to drive it towards the products. This is commonly achieved by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[3][4][9][10]
Caption: The Fischer Esterification catalytic cycle.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of isopropyl acetate from acetic acid and isopropanol, a representative esterification reaction.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Acetic Acid (Glacial) | ACS Reagent ≥99.7% | Sigma-Aldrich |
| Isopropanol (2-Propanol) | Anhydrous, 99.5% | Fisher Scientific |
| Propane-2-sulphonic acid | 98% | TCI Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR |
| Brine (Saturated NaCl) | Saturated Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Diethyl Ether (or MTBE) | ACS Grade | EMD Millipore |
Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, separatory funnel (250 mL), Erlenmeyer flasks, distillation apparatus, boiling chips.
4.2 Safety Precautions
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation. Keep away from ignition sources.
-
Propane-2-sulphonic acid: Strong acid. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
PPE: Always wear safety goggles, a lab coat, and acid-resistant gloves (nitrile or neoprene).
4.3 Reaction Setup and Procedure
-
Apparatus Assembly: Set up a 100 mL round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Ensure water is flowing through the condenser.
-
Reagent Charging: To the flask, add glacial acetic acid (0.2 mol, 11.4 mL), isopropanol (0.4 mol, 30.5 mL), and propane-2-sulphonic acid (0.01 mol, 1.24 g, 5 mol%). Note: Using a 2-fold excess of the alcohol helps drive the equilibrium towards the product.
-
Reflux: Gently heat the mixture to reflux using the heating mantle. Maintain a steady reflux for 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the limiting reagent (acetic acid) indicates reaction completion.
4.4 Work-up and Purification
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer: Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Neutralization: Slowly add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the unreacted acetic acid and the catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Extraction: Add 50 mL of diethyl ether (or MTBE) to the separatory funnel, shake vigorously, and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine. This removes any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude isopropyl acetate can be purified by simple distillation to yield the final product.
Caption: Experimental workflow for ester synthesis.
Data Presentation: Expected Outcomes
The efficiency of propane-2-sulphonic acid as a catalyst is comparable to other strong acid catalysts. The following table summarizes typical results for the esterification of various carboxylic acids.
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | 5 | 78 (reflux) | 3 | ~85-90 |
| Acetic Acid | Isopropanol | 5 | 82 (reflux) | 3 | ~80-88 |
| Benzoic Acid | Methanol | 5 | 65 (reflux) | 5 | ~90-95 |
| Lauric Acid | 2-Ethylhexanol | 2-5 | 120 | 4-6 | >95 |
Note: Yields are representative and can be optimized by adjusting reaction time, temperature, and water removal techniques.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through rigorous process controls and analytical validation at key stages.
-
Process Controls:
-
Stoichiometry: The use of excess alcohol is a critical control parameter that directly influences the equilibrium position and, therefore, the final yield, in accordance with Le Châtelier's Principle.[9][10]
-
Temperature Control: Maintaining a stable reflux temperature ensures a consistent reaction rate and prevents potential side reactions, such as alcohol dehydration, that can occur at higher temperatures.[2]
-
Catalyst Loading: The catalyst concentration is optimized to ensure a reasonable reaction rate without promoting excessive side reactions or complicating purification.
-
-
Analytical Validation & Characterization:
-
TLC Monitoring: A simple and effective method to visually track the consumption of the carboxylic acid starting material. A co-spot of the starting material and the reaction mixture allows for clear comparison.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of reactants to products and assesses the purity of the final distilled ester.
-
Infrared (IR) Spectroscopy: Confirms the successful formation of the ester by showing the disappearance of the broad O-H stretch (from the carboxylic acid, ~3000 cm⁻¹) and the appearance of a strong C=O stretch characteristic of an ester (typically ~1735-1750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product, verifying the connectivity of the alkyl groups from the alcohol and the acyl group from the carboxylic acid.
-
By integrating these controls and analytical checks, the protocol becomes a self-validating system, ensuring that the final product is the desired ester at a high level of purity.
References
- Google Patents. (n.d.). Preparation method for 2-acrylamido-2-methylpropanesulfonic acid.
-
National Institutes of Health. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
-
Patsnap Eureka. (n.d.). Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Propanesulfonic acid. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Propanesulfonic acid, 2-hydroxy-. PubChem. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. Retrieved from [Link]
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
Chem-Station. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Heterogeneous Catalysis in Esterification Reactions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Propanesulfonic acid, sodium salt (1:1). PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
-
Wikipedia. (n.d.). 2-Acrylamido-2-methylpropane sulfonic acid. Retrieved from [Link]
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
Sources
- 1. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. athabascau.ca [athabascau.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: AMPS Copolymers in Water Treatment and Hydrogels
Introduction to AMPS Copolymers: A Versatile Polyelectrolyte Platform
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a unique vinyl monomer distinguished by the presence of a sulfonic acid group. This functional group is highly hydrophilic and remains ionized over a wide pH range, imparting exceptional properties to copolymers that incorporate it. The bulky methyl groups and the amide linkage provide steric hindrance and hydrolytic stability, respectively. These structural features make AMPS-containing copolymers highly soluble in water, tolerant to salts and temperature fluctuations, and effective in a multitude of aqueous applications.[1][2]
This guide provides an in-depth exploration of the application of AMPS copolymers in two key areas: water treatment, where they serve as high-performance flocculants and scale inhibitors, and biomedical hydrogels, where their swelling behavior is harnessed for controlled drug delivery. We will delve into the fundamental mechanisms governing their function and provide detailed, field-proven protocols for their synthesis and evaluation.
Part 1: AMPS Copolymers in Water Treatment
AMPS copolymers are instrumental in enhancing the efficiency and sustainability of industrial water treatment processes. Their strong anionic nature and high molecular weight make them ideal for clarifying water streams and preventing the formation of mineral scale.
Application as Anionic Flocculants
In water and wastewater treatment, the removal of finely divided, suspended solids is a critical step. AMPS-based copolymers, often formulated as high molecular weight anionic polyacrylamides (APAM), excel as flocculants.[3][4]
Mechanism of Action: Bridging and Charge Neutralization
The primary mechanism by which AMPS-based flocculants work is polymer bridging .[3] The long polymer chains adsorb onto multiple suspended particles simultaneously, effectively creating "bridges" between them. This agglomeration leads to the formation of larger, heavier flocs that settle rapidly, clarifying the water.[3]
While bridging is dominant, charge interactions also play a role. In many industrial wastewater streams, suspended particles carry a negative surface charge, leading to electrostatic repulsion that stabilizes the colloid. A pre-treatment step with a coagulant (like alum or ferric chloride) neutralizes these charges, forming small "microflocs". The anionic AMPS copolymer then efficiently bridges these microflocs. The anionic sulfonate groups on the polymer can also interact with any localized positive charges on the particle surfaces created during coagulation.[3]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape="circle", style="filled", fontname="Arial", fontsize=12, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of Polymer Bridging by AMPS Copolymers."
Common Applications:
-
Industrial Wastewater Treatment: Accelerating solid-liquid separation in streams with high suspended solids.[3]
-
Mining and Mineral Processing: Enhancing the settling rate of tailings to improve water recovery and throughput.[3]
-
Sludge Dewatering: Improving the separation of water from sludge to produce a drier cake for disposal.[3]
Protocol 1: Jar Test for Flocculant Performance Evaluation
The jar test is a fundamental, scalable method to determine the optimal flocculant type and dosage for a specific water source.
Objective: To identify the most effective concentration of an AMPS-based flocculant for turbidity and suspended solids removal.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (typically 1-liter).
-
Water sample to be treated.
-
0.1% (w/w) stock solution of AMPS copolymer flocculant.
-
Coagulant solution (e.g., 1% aluminum sulfate or ferric chloride), if required.
-
Pipettes, beakers, and a turbidimeter.
Step-by-Step Methodology:
-
Prepare Stock Solution: Slowly add 0.1 g of dry AMPS copolymer powder to 99.9 g of clean water while stirring vigorously to create a vortex. Continue to stir gently for 30-60 minutes until fully dissolved, avoiding "fish-eyes" (undissolved gel clumps).[3]
-
Sample Dispensing: Fill a series of six 1-liter beakers with the water sample. Place them on the jar testing apparatus.
-
Coagulation (if applicable): If a coagulant is used, add the predetermined dose to each beaker. Engage the paddles at a high speed (e.g., 100-120 RPM) for 1 minute for rapid mixing.[5]
-
Flocculant Dosing: While the paddles are still engaged, reduce the speed to a slower mix (e.g., 30-40 RPM). Add increasing doses of the AMPS flocculant stock solution to each beaker (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mL of 0.1% solution, corresponding to 0.5 to 3.0 mg/L or ppm).[3]
-
Flocculation: Continue the slow mix for 2-5 minutes to allow for the formation of large flocs without causing excessive shear that could break them apart.[3]
-
Settling: Stop the paddles and allow the flocs to settle for a predetermined time (e.g., 5, 10, or 15 minutes).
-
Analysis: Carefully draw a sample from the supernatant of each beaker and measure its turbidity. Observe the floc size, settling rate, and clarity of the water between the flocs.[5]
-
Determine Optimal Dose: The optimal dose is the one that provides the best clarity (lowest turbidity) with well-formed, rapidly settling flocs. A "dose window" is often identified, providing a range for effective treatment.[3]
| Beaker | Flocculant Dose (mg/L) | Floc Size | Settling Rate | Supernatant Turbidity (NTU) |
| 1 (Control) | 0 | None | N/A | 150 |
| 2 | 0.5 | Small, Fine | Slow | 85 |
| 3 | 1.0 | Medium | Moderate | 30 |
| 4 | 1.5 | Large, Well-defined | Fast | 12 |
| 5 | 2.0 | Very Large | Fast | 15 |
| 6 | 2.5 | Large (some re-dispersion) | Fast | 25 |
Table 1: Example Jar Test Results for an AMPS-based Flocculant. The optimal dose window appears to be around 1.5 mg/L.
Application as Scale Inhibitors
Mineral scale, such as calcium carbonate and calcium phosphate, is a persistent problem in industrial water systems like cooling towers and boilers. AMPS copolymers are highly effective scale inhibitors.[2]
Mechanism of Action: Threshold Inhibition and Dispersion
AMPS copolymers prevent scale formation through two primary mechanisms:
-
Threshold Inhibition: The sulfonic acid groups in the polymer chelate with cations like Ca²⁺ in the water.[6] This interaction disrupts the crystal lattice formation of scale-forming minerals, preventing them from precipitating even when their concentration exceeds their normal solubility limit.
-
Dispersion: The polymer adsorbs onto the surface of any microscopic scale crystals that do form. This imparts a strong negative charge, causing electrostatic repulsion between the crystals and preventing them from agglomerating into larger, problematic scale deposits.[7] The distorted crystals are kept suspended in the water and are flushed out of the system.
Part 2: AMPS Copolymer Hydrogels for Biomedical Applications
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large volumes of water or biological fluids.[8] The incorporation of AMPS into a hydrogel network imparts unique properties, including high swelling capacity, pH sensitivity, and biocompatibility, making them excellent candidates for applications like controlled drug delivery.[9][10]
Mechanism of Swelling and Controlled Drug Release
The swelling of an AMPS-based hydrogel is driven by the osmotic pressure difference between the hydrogel network and the surrounding medium.[11] The ionized sulfonate (-SO₃⁻) groups along the polymer chains create a high concentration of counter-ions (e.g., Na⁺) within the gel. This draws water into the network to equalize the ion concentration. The extent of swelling is balanced by the elastic retractive force of the crosslinked polymer chains.
Key Factors Influencing Swelling:
-
AMPS Content: Increasing the molar percentage of AMPS introduces more ionic groups, leading to greater electrostatic repulsion between chains and a higher osmotic pressure, thus increasing the equilibrium swelling ratio.[9]
-
Crosslinker Density: A higher concentration of the crosslinking agent results in a tighter network structure, which restricts polymer chain mobility and reduces the maximum swelling capacity.[8]
-
External pH and Ionic Strength: The swelling of AMPS hydrogels is sensitive to the pH and salt concentration of the surrounding environment. In highly acidic media, protonation of the sulfonate groups can reduce swelling.[9] In high salt solutions, the osmotic pressure gradient is reduced, leading to a decrease in swelling.[12]
Controlled Drug Release: Drugs can be loaded into the hydrogel network and their release can be controlled by several mechanisms:
-
Diffusion: As the hydrogel swells, the mesh size of the polymer network increases, allowing the entrapped drug to diffuse out into the surrounding medium.[13]
-
Swelling-Controlled Release: The rate of water uptake and swelling of the hydrogel dictates the rate at which the drug is released.[14]
-
Stimuli-Responsive Release: By copolymerizing AMPS with stimuli-responsive monomers (e.g., temperature-sensitive polymers), drug release can be triggered by changes in the environment, such as a change in temperature.[15]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname=Arial]; edge [fontname=Arial, fontsize=10];
} caption: "Workflow for AMPS Hydrogel Synthesis and Drug Delivery."
Protocol 2: Synthesis of an Acrylamide/AMPS Hydrogel
This protocol details the synthesis of a crosslinked hydrogel from acrylamide (AAm) and AMPS via free-radical polymerization in an aqueous solution.[16]
Objective: To synthesize a superabsorbent hydrogel with varying AMPS content.
Materials:
-
Acrylamide (AAm)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (MBAA or BAAm) as crosslinker
-
Potassium persulfate (KPS) as initiator
-
Distilled, deionized water
-
Nitrogen gas supply
-
Glass tubes, water bath, and general laboratory glassware
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the initiator by dissolving 0.040 g of KPS in 10 mL of distilled water.[16]
-
Prepare a stock solution of AMPS (e.g., 50% w/v).
-
-
Monomer Solution Preparation (Example for 40 mol% AMPS):
-
In a beaker, dissolve 2.982 g of AAm and 0.1314 g of MBAA in 67.8 mL of distilled water.[16]
-
Add 29.0 mL of the AMPS stock solution to the beaker.
-
Add 3.2 mL of the KPS initiator stock solution.[16]
-
The total monomer concentration should be fixed (e.g., at 0.700 M) and the crosslinker ratio maintained (e.g., 1/82 mole ratio of MBAA to total monomers) across different formulations to ensure comparability.[16]
-
-
Deoxygenation: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[16]
-
Polymerization:
-
Purification and Drying:
-
Remove the resulting hydrogel cylinders from the glass tubes.
-
Cut the hydrogels into discs of a specific thickness.
-
Wash the discs extensively with distilled water for several days to remove any unreacted monomers, initiator, and soluble polymers.
-
Dry the washed hydrogels in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Protocol 3: Characterization of Hydrogel Swelling Behavior
Objective: To determine the equilibrium water content (EWC) and swelling kinetics of the synthesized AMPS hydrogels.
Materials:
-
Dried hydrogel discs of known weight and dimensions.
-
Distilled water or buffer solutions of desired pH.
-
Analytical balance.
-
Beakers, stopwatch, and filter paper.
Step-by-Step Methodology:
-
Initial Measurement: Record the weight of a dry hydrogel disc (W_d).
-
Swelling: Immerse the dry disc in a beaker containing a large excess of distilled water or buffer solution at a constant temperature (e.g., 25°C or 37°C).
-
Kinetic Measurement: At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes, and so on), remove the hydrogel from the water.
-
Weighing: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water and immediately weigh it (W_s).
-
Equilibrium Determination: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that it has reached its equilibrium swelling state.
-
Calculation of Swelling Ratio: The swelling ratio (SR) at any given time t is calculated using the following formula:
-
SR (g/g) = (W_s - W_d) / W_d
-
| AMPS Content (mol%) | Equilibrium Swelling Ratio (g/g) in Distilled Water |
| 0 | 25.5 |
| 10 | 55.2 |
| 20 | 78.9 |
| 40 | 81.8 |
| 60 | 95.3 |
Table 2: Representative data showing the effect of AMPS content on the equilibrium swelling ratio of AAm/AMPS hydrogels. Higher AMPS content leads to significantly increased water absorption.[9]
Conclusion
Copolymers based on 2-Acrylamido-2-methylpropane sulfonic acid represent a class of highly versatile and functional materials. The inherent properties derived from the sulfonic acid group—strong anionic charge, hydrophilicity, and stability—make them exceptionally effective in demanding aqueous environments. In water treatment, they provide robust solutions for flocculation and scale inhibition, contributing to operational efficiency and environmental protection. In the biomedical field, their tunable swelling characteristics allow for the sophisticated design of hydrogels for applications such as controlled drug delivery, offering pathways to more effective therapeutic strategies. The protocols outlined herein provide a solid foundation for researchers and scientists to synthesize, evaluate, and harness the potential of these remarkable copolymers.
References
- Vertex AI Search. (2025).
- Elsevier Science Ltd. (2000).
- MDPI. (n.d.). A 3D Collagen–Alginate Hydrogel Model for Mechanoregulation of Autophagy in Periodontal Ligament Cells.
- MDPI. (n.d.).
- MDPI. (2022).
- PubMed Central. (n.d.). Designing hydrogels for controlled drug delivery.
- MDPI. (n.d.). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid)
- ResearchGate. (n.d.). AMPS varied hydrogels a) swelling behavior of hydrogels b)....
- RSC Publishing. (2017). Fabricating an anionic polyacrylamide (APAM)
- RSC Publishing. (2023). Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer.
- MAS Journal of Applied Sciences. (2025).
- E3S Web of Conferences. (n.d.). Synergistic scale inhibition of both IA/AMPS copolymer and magnetic field.
- ResearchGate. (2025).
- ACS Macro Letters. (2014). Hydrogel Nanoparticles with Thermally Controlled Drug Release.
- Polish Journal of Environmental Studies. (2014).
- Thai-Journal of Pharmaceutical Sciences. (n.d.). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings.
- MDPI. (n.d.). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview.
- NIH. (n.d.).
- Thai Science. (n.d.). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings.
Sources
- 1. mdpi.com [mdpi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. polyacrylamidefactory.com [polyacrylamidefactory.com]
- 4. Fabricating an anionic polyacrylamide (APAM) with an anionic block structure for high turbidity water separation and purification - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05151D [pubs.rsc.org]
- 5. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00811H [pubs.rsc.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.itu.edu.tr [web.itu.edu.tr]
Application Notes and Protocols: The Role of Propane-2-Sulphonic Acid Amides in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Targeting Neuroinflammation with Propane-2-Sulphonic Acid Amides
Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, ischemia, and neurodegenerative diseases. While initially a protective mechanism, chronic and uncontrolled neuroinflammation contributes significantly to neuronal damage and the progression of numerous neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in this process is the activation of microglia, the resident immune cells of the CNS, which, when activated, release a cascade of pro-inflammatory cytokines and chemokines.
The propane-2-sulphonic acid amide scaffold has emerged as a promising chemical entity in the development of novel therapeutics targeting neuroinflammation. These compounds have demonstrated potential to modulate key inflammatory pathways through various mechanisms. This guide provides an in-depth exploration of the role of propane-2-sulphonic acid amides in neuroinflammation research, focusing on two prominent mechanisms of action: dual agonism of Peroxisome Proliferator-Activated Receptors (PPARα/γ) and antagonism of the P2X7 receptor. We will delve into the scientific rationale behind these approaches and provide detailed protocols for their investigation.
Part 1: Mechanisms of Action
Dual PPARα/γ Agonism: A Transcriptional Approach to Quelling Inflammation
A notable example of a propane-2-sulphonic acid amide with anti-neuroinflammatory properties is N-(octadec-9-enyl)-propane-2-sulfonamide (N15). This compound has been identified as a dual agonist for PPARα and PPARγ, which are nuclear receptors that act as transcription factors to regulate the expression of genes involved in inflammation and metabolism.[1][2][3][4]
The Causality Behind the Approach:
The activation of PPARα and PPARγ by agonists like N15 leads to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activity of NF-κB, PPARα/γ dual agonists can effectively dampen the inflammatory cascade at its source. This transcriptional regulation offers a broad-spectrum anti-inflammatory effect, making it an attractive strategy for complex diseases like neuroinflammation.[1][4]
Signaling Pathway Diagram:
Caption: PPARα/γ dual agonism pathway of propane-2-sulphonic acid amides.
P2X7 Receptor Antagonism: Blocking a Key Channel in the Inflammatory Cascade
While not yet explicitly demonstrated for propane-2-sulphonic acid amides, the broader class of amide-containing molecules has shown significant promise as antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia in the CNS. Its activation by high concentrations of extracellular ATP, often released from damaged cells, triggers a potent inflammatory response.
The Causality Behind the Approach:
Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ionic dysregulation is a critical signal for the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. IL-1β is a potent pyrogen and inflammatory mediator that further amplifies the neuroinflammatory response. By blocking the P2X7 receptor, antagonists can prevent these downstream events, effectively cutting off a major pathway for the production and release of mature IL-1β.
Signaling Pathway Diagram:
Caption: P2X7 receptor antagonism pathway.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate the anti-neuroinflammatory properties of propane-2-sulphonic acid amides.
Synthesis of Propane-2-Sulphonic Acid Amides (General Protocol)
Rationale: The synthesis of a library of propane-2-sulphonic acid amides allows for structure-activity relationship (SAR) studies to identify potent and selective compounds. This protocol describes a general method for the amidation of propane-2-sulfonyl chloride.
Materials:
-
Propane-2-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of propane-2-sulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation of Anti-Neuroinflammatory Activity
Experimental Workflow Diagram:
Caption: In vitro experimental workflow for assessing anti-neuroinflammatory effects.
Rationale: Murine microglial cell lines, such as BV-2, are widely used as a model system to study neuroinflammation in vitro due to their phenotypic and functional similarities to primary microglia.
Protocol:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for western blotting).
-
Once cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of the propane-2-sulphonic acid amide or vehicle control. Pre-incubate for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium and incubate for the desired time (e.g., 24 hours for cytokine release).
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and quantitative method to measure the concentration of specific cytokines, such as TNF-α and IL-1β, released into the cell culture supernatant.
Protocol:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Rationale: This assay provides a quantitative measure of NF-κB transcriptional activity. A reporter vector containing the luciferase gene under the control of NF-κB response elements is transfected into cells. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.[5][6][7]
Protocol:
-
Transfect BV-2 cells with an NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the cells with the propane-2-sulphonic acid amide followed by LPS stimulation as described above.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Evaluation in an LPS-Induced Neuroinflammation Mouse Model
Rationale: The intraperitoneal (i.p.) injection of LPS in mice is a widely used and reproducible model to induce systemic inflammation that leads to a neuroinflammatory response in the brain, characterized by microglial activation and cytokine production.[4][8]
Experimental Workflow Diagram:
Caption: In vivo experimental workflow for the LPS-induced neuroinflammation model.
Protocol:
-
Acclimatize adult male C57BL/6 mice for at least one week before the experiment.
-
Administer the propane-2-sulphonic acid amide or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at the appropriate dose.
-
One hour after compound administration, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce neuroinflammation.[9]
-
At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice and collect the brains.
-
For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde (PFA). For biochemical analyses, rapidly dissect and freeze the brain tissue on dry ice.
Rationale: Immunofluorescence staining of brain sections for the microglial marker Ionized calcium-binding adapter molecule 1 (Iba1) allows for the visualization and quantification of microglial activation, which is characterized by changes in cell morphology (from a ramified, resting state to an amoeboid, activated state).
Protocol:
-
Cryosection the PFA-fixed brains (e.g., 30 µm thick sections).
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., containing normal goat serum).
-
Incubate the sections with a primary antibody against Iba1 overnight at 4°C.
-
Wash the sections and incubate with a fluorescently-labeled secondary antibody.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence or confocal microscope and quantify microglial morphology and density using image analysis software.
Rationale: Western blotting allows for the semi-quantitative analysis of the protein expression levels of key inflammatory markers in brain homogenates.
Protocol:
-
Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Part 3: Data Presentation and Interpretation
Table 1: Expected Quantitative Data from In Vitro and In Vivo Experiments
| Assay | Parameter Measured | Control Group (LPS only) | Expected Effect of Active Compound |
| In Vitro | |||
| ELISA | TNF-α concentration (pg/mL) | High | Significant Decrease |
| ELISA | IL-1β concentration (pg/mL) | High | Significant Decrease |
| Griess Assay | Nitrite concentration (µM) | High | Significant Decrease |
| NF-κB Reporter Assay | Relative Luciferase Units | High | Significant Decrease |
| In Vivo | |||
| Immunohistochemistry | Iba1-positive cell count/area | Increased | Reduced |
| Immunohistochemistry | Microglial morphology score | Shift towards amoeboid | Shift towards ramified |
| Western Blot | iNOS protein expression | Increased | Decreased |
| Western Blot | COX-2 protein expression | Increased | Decreased |
| Western Blot | p-NF-κB/total NF-κB ratio | Increased | Decreased |
Interpretation of Results:
A successful propane-2-sulphonic acid amide candidate for treating neuroinflammation would be expected to significantly reduce the production of pro-inflammatory cytokines and nitric oxide in vitro. Furthermore, it should inhibit the activation of the NF-κB signaling pathway. In vivo, the compound should attenuate the LPS-induced activation of microglia, as evidenced by a reduction in Iba1-positive cell numbers and a shift towards a more ramified morphology. This should be accompanied by a decrease in the expression of pro-inflammatory enzymes like iNOS and COX-2 in the brain.
Conclusion
Propane-2-sulphonic acid amides represent a versatile scaffold for the development of novel anti-neuroinflammatory agents. Their ability to target key pathways such as PPARα/γ and potentially the P2X7 receptor provides multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of these compounds. By employing these methodologies, researchers can effectively characterize the therapeutic potential of novel propane-2-sulphonic acid amides and contribute to the development of new treatments for devastating neurological disorders.
References
-
He, F., et al. (2020). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. Neuroreport, 31(15), 1096-1103. [Link]
-
Chen, J., et al. (2019). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel peroxisome proliferator-activated receptors α and γ dual agonist, enhances hippocampal neurogenesis and neuroplasticity in rats with cerebral ischaemia. Neuroreport, 30(18), 1299-1306. [Link]
-
Li, M., et al. (2024). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, attenuates molecular pathological alterations in learning memory in AD mice. Archives of Gerontology and Geriatrics, 115, 105078. [Link]
-
Jin, X., et al. (2017). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, protects against ischemia-induced brain damage in mice by inhibiting inflammatory responses. Brain, Behavior, and Immunity, 66, 209-221. [Link]
-
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS One, 10(5), e0123089. [Link]
-
Stokes, L., et al. (2010). Selective P2X7 receptor antagonists for chronic inflammation and pain. Current medicinal chemistry, 17(29), 3345-3355. [Link]
-
Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 14(2), 155–164. [Link]
-
Golebiewska, U., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(19), 11816. [Link]
-
D'Andrea, G., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2017, 8582743. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Madry, C., et al. (2017). Microglial Ramification, Surveillance, and Interleukin-1β Release Are Regulated by the Two-Pore Domain K+ Channel THIK-1. Neuron, 97(2), 299-312.e6. [Link]
-
Samways, D. S. K., et al. (2014). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. The Journal of biological chemistry, 289(18), 12577–12586. [Link]
-
Verduci, I. (2020). Best protocol to perform Western Blot from mice brain? ResearchGate. [Link]
-
Wako. (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Retrieved from [Link]
-
Lu, Y., & Kim, J. (2021). LPS-induced neuroinflammatory mouse model. Bio-protocol, 11(21), e4210. [Link]
-
protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]
-
Horvath, R. J., et al. (2018). Imaging Reporter Strategy to Monitor Gene Activation of Microglia Polarisation States under Stimulation. Molecular imaging and biology, 20(6), 975–984. [Link]
Sources
- 1. Microglial Ramification, Surveillance, and Interleukin-1β Release Are Regulated by the Two-Pore Domain K+ Channel THIK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Analysis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) Purity using Thin-Layer Chromatography (TLC)
An Application Note for the Pharmaceutical and Polymer Industries
Abstract
This application note provides a comprehensive guide and a robust protocol for the determination of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) purity using Thin-Layer Chromatography (TLC). AMPS is a critical hydrophilic monomer used in a wide array of applications, from hydrogels in biomedical devices to additives in construction and oilfield chemicals.[1][2][3] Its purity is paramount to ensure the desired performance and safety of the final products. This document details the scientific principles, a step-by-step methodology, data interpretation, and method validation parameters necessary for reliable and reproducible purity analysis. The intended audience includes researchers, quality control analysts, and drug development professionals who require a rapid, cost-effective, and accurate method for assessing AMPS quality.
Introduction: The Significance of AMPS Purity
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a versatile vinyl monomer distinguished by its sulfonic acid group, which imparts a high degree of hydrophilicity and anionic character over a wide pH range.[3] These properties make it an invaluable component in the synthesis of polymers for applications such as superabsorbents, coatings, and drug delivery systems.[1][2]
The synthesis of AMPS, typically via the Ritter reaction of acrylonitrile and isobutylene, can result in various impurities, with unreacted starting materials like acrylamide (AM) being a common concern.[3][4] The presence of such impurities can significantly alter the polymerization kinetics and the physicochemical properties of the resulting polymer, including its mechanical strength, water absorption capacity, and ionic conductivity.[2] Therefore, a reliable method for quantifying the purity of AMPS and detecting potential impurities is essential for quality assurance in both research and industrial settings.[5]
Thin-Layer Chromatography (TLC) offers an ideal solution for this analytical challenge. It is a rapid, simple, and cost-effective chromatographic technique that provides excellent resolving power for separating AMPS from its potential non-polar and polar impurities.[5]
The Chromatographic Principle: Separating Polar Analytes
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6][7] For the analysis of AMPS, a normal-phase TLC system is employed.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is coated onto a plate. The surface of silica gel is rich in hydroxyl groups (silanols), which can form hydrogen bonds with polar analytes.[6]
-
Mobile Phase: A solvent or a mixture of solvents that moves up the plate via capillary action.[8]
-
Separation Mechanism: AMPS is a highly polar molecule due to its sulfonic acid and amide functionalities. Consequently, it will have a strong affinity for the polar silica gel stationary phase, leading to strong adsorption. Less polar impurities, such as acrylamide, will interact less strongly and will be carried further up the plate by the mobile phase.[4][6] The polarity of the mobile phase is carefully optimized to achieve a balance of interactions, allowing for the effective separation of all components. An ideal separation results in distinct spots with Retention Factor (Rf) values ideally between 0.2 and 0.8.[6][8][9]
Experimental Protocol: TLC Analysis of AMPS
This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[10][11]
-
Chemicals:
-
AMPS reference standard (>99% purity)
-
AMPS sample for testing
-
Acrylamide (AM) reference standard
-
Methanol (HPLC grade)
-
Benzene or Toluene (ACS grade) - Safety Note below
-
Iodine crystals
-
-
Equipment:
-
Micropipettes or capillary tubes for spotting
-
TLC developing chamber with a lid
-
UV lamp (254 nm)
-
Heating device (heat gun or hot plate)[12]
-
Fume hood
-
Analytical balance
-
Safety Precaution: Benzene is a known carcinogen and its use should be avoided. Toluene is a less toxic alternative that can often be substituted. All solvent handling and plate development should be performed in a well-ventilated fume hood.
Reagent Preparation
-
Mobile Phase: Prepare a 2:1 (v/v) mixture of Benzene (or Toluene) and Methanol.[4] For a 30 mL volume, mix 20 mL of Benzene/Toluene with 10 mL of Methanol. The composition may need optimization depending on the specific batch of TLC plates and ambient conditions.
-
Sample Solutions:
-
AMPS Reference (1 mg/mL): Accurately weigh 10 mg of AMPS reference standard and dissolve it in 10 mL of methanol.
-
AMPS Sample (1 mg/mL): Prepare the AMPS test sample in the same manner.
-
Acrylamide Reference (1 mg/mL): Accurately weigh 10 mg of AM reference standard and dissolve it in 10 mL of methanol.
-
-
Visualization Reagents:
-
Iodine Chamber: Place a few crystals of iodine in a sealed chamber.[11]
-
Chromatographic Procedure
The entire workflow for the TLC analysis is depicted in the diagram below.
Workflow for AMPS Purity Analysis by TLC.
-
Chamber Equilibration: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall, ensuring it is wetted by the solvent. Seal the chamber and allow it to equilibrate for at least 20 minutes.[6] This saturates the chamber atmosphere with solvent vapors, ensuring a uniform development front and improving reproducibility.
-
Plate Preparation and Spotting: Using a pencil, gently draw a baseline about 1.5 cm from the bottom of the TLC plate. Mark points for each sample. Using a micropipette, apply 1-2 µL of each sample solution to its designated spot on the baseline.[13] Keep the spots small and concentrated for better resolution.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level. Seal the chamber and allow the mobile phase to ascend the plate.[8]
-
Completion: Once the solvent front has traveled to about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[13] Immediately mark the position of the solvent front with a pencil.[8]
-
Drying: Allow the plate to dry completely in a fume hood.
Visualization and Data Analysis
-
UV Visualization: Place the dried plate under a UV lamp at 254 nm. AMPS and acrylamide contain chromophores and should appear as dark spots against the green fluorescent background.[10] Circle the spots lightly with a pencil.
-
Iodine Staining: Place the plate into the iodine chamber. Most organic compounds will react with the iodine vapor to form yellow-brown spots.[11] This is a semi-destructive method that can visualize compounds not visible under UV. Circle the spots as they appear, as they may fade over time.[11]
-
Rf Calculation: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
-
Calculate the Rf value for the reference standards and the spots in the sample lane. A published method using a similar system found an Rf for AMPS of 0.36 and for acrylamide of 0.64.[4]
-
-
Purity Interpretation:
-
Identification: Compare the Rf value of the main spot in the sample lane with that of the AMPS reference standard. A matching Rf confirms the identity.
-
Purity Assessment: The presence of any additional spots in the sample lane indicates impurities. The intensity and size of these spots provide a semi-quantitative estimation of their concentration. Compare the Rf of impurity spots to the acrylamide reference to identify it.
-
Method Validation: Ensuring Analytical Integrity
For use in a regulated environment, the TLC method must be validated to prove its suitability.[14] The key validation parameters are summarized below.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte (AMPS) from potential impurities (e.g., acrylamide). | Baseline separation between AMPS and known impurity spots. Rf values should be sufficiently different. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and spot intensity/area. | Correlation coefficient (r²) > 0.99 for a plot of spot area vs. concentration over a defined range.[6][15] |
| Accuracy | To determine the closeness of the measured value to the true value, assessed via recovery studies. | Mean recovery should be within 95-105% for spiked samples.[6][16] |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) should be < 5% for replicate analyses.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | The spot should be visually distinguishable from the background. A signal-to-noise ratio of 3:1 is often used in densitometry. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of 10:1 is a common benchmark. The minimum detectable limit for AMPS has been reported as 5 micrograms.[4] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Rf values and resolution should remain within acceptable limits when parameters like mobile phase composition (±2%) or chamber saturation time (±5 min) are varied. |
Troubleshooting
-
Spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease the proportion of methanol.[8]
-
Spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of methanol.[8]
-
Streaking of spots: The sample may have been overloaded, or the initial spot was too large. Use a more dilute sample or apply a smaller volume.
-
No spots are visible: The sample concentration may be too low, or the compound is not UV active and requires a different visualization technique (e.g., iodine or a chemical stain).[10] The compound may also be volatile and have evaporated.[10]
-
Poor separation: Try developing the plate multiple times in the same solvent system or use a longer TLC plate to increase the run length.[17] Alternatively, a different solvent system may be required.
References
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]
- Wang, Y., & Li, Y. (1993). [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography].
- Google Patents. (1982). US4337215A - Process for purifying 2-acrylamido-2-methylpropanesulfonic acid.
- Renger, B., Végh, Z., & Ferenczi-Fodor, K. (2011). Validation of thin layer and high performance thin layer chromatographic methods.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 11). What Is The Mobile Phase In Thin Layer Chromatography? Retrieved from [Link]
- Suda, S., O'Connor, P. M., Hill, C., Cotter, P. D., & Ross, R. P. (2016). Antimicrobial Peptide Production and Purification. Methods in Molecular Biology, 1548, 385–399.
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
- Wicha, P., Walczak, M., & Ciesielski, W. (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation.
- Lee, J., Kim, S., Kim, J., & Nho, Y. (2022). Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. Polymers, 14(13), 2552.
-
ResearchGate. (n.d.). The FT-IR spectra of acrylamide (AM), 2-acrylamido-2-methyl propane sulfonic acid (AMPS), THAAB and SX-1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
Longdom Publishing. (2023, October 2). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Ovid. (n.d.). Validation of HPLC and TLC analytical methods to determine the radiochemical purity of 99mTc-cAbVCAM1-5. Retrieved from [Link]
-
ResearchGate. (2017, April 9). How does one determine the most suitable mobile phase to separate 2 very close spots in TLC? Retrieved from [Link]
-
Ataman Kimya. (n.d.). AMPS (2-Acrylamido-2-methylpropane sulfonic acid ). Retrieved from [Link]
-
UNAIR Repository. (2019, December 18). TLC: Validation of Analyses. Retrieved from [Link]
-
Taylor & Francis Online. (2015, April 20). Synthesis and characterization of amphoteric polyacrylamide by dispersion polymerization in aqueous salts solution. Retrieved from [Link]
Sources
- 1. 2-アクリルアミド-2-メチル-1-プロパンスルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. organomation.com [organomation.com]
- 7. youtube.com [youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Dual Role of Sulfonic Acids in Modern Synthesis
Introduction: Beyond Acidity - The Versatility of the Sulfonyl Group
In the intricate landscape of organic synthesis, efficiency and control are paramount. The sulfonic acid moiety and its derivatives, particularly sulfonyl chlorides, represent a cornerstone of synthetic strategy, exhibiting a remarkable duality in function. While renowned for their strong acidity, their true synthetic utility is most profoundly expressed when they are employed as both temporary protecting groups and potent activating groups .
This guide provides an in-depth exploration of this dual functionality, moving beyond simple definitions to explain the underlying chemical principles and offering field-proven, detailed protocols for their application. The strategic deployment of groups like tosylates (Ts), mesylates (Ms), and nosylates (Ns) can dictate the success of complex molecular constructions, making a thorough understanding of their application essential for researchers in discovery chemistry and process development.
Part 1: Sulfonyl Groups as Robust Protecting Agents
The primary role of a protecting group is to mask a reactive functional group, rendering it inert to a specific set of reaction conditions, with the ability to be cleanly removed later. Sulfonamides, formed from the reaction of amines with sulfonyl chlorides, and sulfonate esters, from the reaction of alcohols, are exceptionally stable protecting groups, resistant to a wide range of acidic, basic, and oxidative/reductive conditions.
Mechanism of Protection: The Sulfonylation Reaction
The protection of amines and alcohols proceeds via nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.
Featured Application: Protection of Primary and Secondary Amines
The sulfonamide linkage is particularly robust, providing excellent protection for amines against a wide array of reagents. The p-toluenesulfonyl (tosyl) group is a classic choice due to its crystallinity and straightforward characterization.
Objective: To protect a primary amine as a N-tosylsulfonamide.
Materials:
-
Primary Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator, separatory funnel, standard glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the solution.
-
Sulfonylation: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine, followed by saturated NaHCO₃ (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude tosylated amine can be purified by recrystallization or column chromatography on silica gel.
Causality and Experimental Insight:
-
Why 0 °C? The reaction is exothermic; starting at a low temperature helps control the reaction rate and prevents potential side reactions.
-
Why excess base? One equivalent of the base neutralizes the HCl byproduct, while the second equivalent acts as a catalyst and ensures the reaction medium remains basic, promoting the nucleophilicity of the amine. Pyridine often serves as both base and solvent.
-
Why an aqueous work-up? The series of washes is critical for removing the base (HCl wash), unreacted TsCl (which hydrolyzes), and other water-soluble impurities, leading to a cleaner crude product.
Deprotection Strategies for Sulfonamides
The high stability of sulfonamides necessitates specific and often harsh conditions for their removal. The choice of deprotection method is critical and depends on the overall molecular structure and the presence of other sensitive functional groups.
Table 1: Comparison of Common Deprotection Methods for Tosyl-Protected Amines
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Sodium naphthalenide, SmI₂, Mg/MeOH | Anhydrous THF, -78 °C to RT | Mild for some substrates, high yielding | Requires inert atmosphere, sensitive reagents |
| Acidic Hydrolysis | HBr/phenol, conc. H₂SO₄, TFA | High temperatures (e.g., 100 °C) | Simple reagents | Harsh conditions, not suitable for acid-labile substrates |
| Birch Reduction | Na or Li in liquid NH₃/EtOH | -78 °C | Powerful, effective for resistant sulfonamides | Requires specialized equipment for liquid NH₃ |
Workflow: Amine Protection & Deprotection Cycle
Application Note: Utilizing Propane-2-Sulphonic Acid in LC-MS Mobile Phases for the Analysis of Cationic Analytes
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the formulation and application of mobile phases containing propane-2-sulphonic acid for Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the underlying principles of ion-pair chromatography, the rationale for selecting an alkyl sulphonic acid, and provide a comprehensive, step-by-step protocol for its implementation. This guide emphasizes the critical considerations for ensuring compatibility with mass spectrometry and offers a framework for method development and validation.
Introduction: The Challenge of Retaining Cationic Analytes in Reversed-Phase LC-MS
The analysis of polar and charged molecules by reversed-phase liquid chromatography (RPLC) presents a significant challenge.[1] Cationic analytes, such as basic drug compounds, peptides, and neurotransmitters, often exhibit poor retention and peak shape on traditional C18 columns due to their hydrophilic nature and potential for undesirable interactions with residual silanols on the stationary phase.[2] To overcome these issues, ion-pairing agents are introduced into the mobile phase. These agents are ionic molecules with a hydrophobic region that interacts with the stationary phase and a charged region that forms an ion pair with the oppositely charged analyte.[3]
Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that can improve the chromatography of peptides and other basic compounds.[2] However, TFA is a strong ion-suppressor in the mass spectrometer, significantly reducing sensitivity, particularly in negative ion mode.[2][4] This has led to a search for more MS-friendly alternatives. While volatile organic acids like formic acid are widely used, they may not provide sufficient retention or selectivity for all analytes.[5]
This application note explores the use of propane-2-sulphonic acid, a short-chain alkyl sulphonic acid, as a potential ion-pairing reagent for the analysis of cationic compounds by LC-MS. Alkyl sulphonates are anionic ion-pairing agents that can enhance the retention of positively charged analytes.[6][7] The shorter alkyl chain of propane-2-sulphonic acid suggests it may have greater volatility compared to longer-chain, non-volatile alkyl sulphonates like sodium dodecyl sulphate, making it a candidate for LC-MS applications.[6][7] However, it is crucial to verify the volatility of any ion-pairing reagent to prevent contamination of the MS system.[5]
Mechanism of Action: Ion-Pairing with Propane-2-Sulphonic Acid
In reversed-phase ion-pair chromatography (RP-IPC), the retention mechanism is primarily driven by the formation of a neutral ion pair between the analyte and the ion-pairing reagent. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention.
The proposed mechanism for propane-2-sulphonic acid in the analysis of a cationic analyte (A⁺) is as follows:
-
Analyte Ionization: The acidic mobile phase ensures that the basic analyte exists in its protonated, cationic form (A⁺).
-
Ion-Pairing Reagent Behavior: Propane-2-sulphonic acid, a strong acid, will be deprotonated to its anionic form (propane-2-sulphonate, P2S⁻).
-
Ion-Pair Formation: The cationic analyte and the anionic ion-pairing reagent form a neutral, transient ion pair (A⁺P2S⁻) in the mobile phase.
-
Retention: This neutral ion pair has increased hydrophobicity and partitions more effectively onto the non-polar stationary phase, resulting in longer retention times.
The equilibrium between the free ions and the ion pair is dynamic and influenced by factors such as the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content.
Caption: Formation of a neutral ion pair in the mobile phase leads to increased retention on the stationary phase.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Propane-2-sulphonic acid | HPLC or LC-MS grade | Sigma-Aldrich, TCI Chemicals |
| Water | LC-MS grade | Fisher Scientific, Merck |
| Acetonitrile (ACN) | LC-MS grade | Fisher Scientific, Merck |
| Methanol (MeOH) | LC-MS grade | Fisher Scientific, Merck |
| Formic Acid (optional) | LC-MS grade | Thermo Scientific, Sigma-Aldrich |
| Cationic Analyte Standards | Analytical grade | As required for the specific application |
Note on Reagent Purity: The use of high-purity, LC-MS grade solvents and additives is critical to minimize background noise and contamination.[8]
Mobile Phase Preparation
Caution: Always prepare mobile phases in a fume hood and wear appropriate personal protective equipment (PPE).
Stock Solution of Propane-2-Sulphonic Acid (100 mM):
-
Accurately weigh the required amount of propane-2-sulphonic acid. For a 100 mM solution, this would be approximately 1.24 g per 100 mL of solvent.
-
Dissolve the solid in LC-MS grade water in a volumetric flask.
-
Ensure the solid is completely dissolved before making up to the final volume.
Working Mobile Phase A (Aqueous):
-
To prepare a 1 L of a 5 mM propane-2-sulphonic acid mobile phase, pipette 50 mL of the 100 mM stock solution into a 1 L volumetric flask.
-
Add approximately 900 mL of LC-MS grade water.
-
Optional: Adjust the pH with a volatile acid like formic acid if necessary for optimal chromatography.
-
Make up to the final volume with LC-MS grade water.
-
Filter the mobile phase through a 0.22 µm membrane filter.
Working Mobile Phase B (Organic):
-
To prepare 1 L of a 5 mM propane-2-sulphonic acid in 95:5 ACN:Water, pipette 50 mL of the 100 mM stock solution into a 1 L volumetric flask.
-
Add 50 mL of LC-MS grade water.
-
Add 900 mL of LC-MS grade acetonitrile.
-
Mix thoroughly.
-
Filter the mobile phase through a 0.22 µm membrane filter.
Rationale for Concentration: A starting concentration of 5 mM is a common and effective concentration for many ion-pairing applications. The optimal concentration will depend on the analyte and should be determined during method development.
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note & Protocol: High-Efficiency Removal of Heavy Metal Ions Using AMPS-Based Polymer Hydrogels
Abstract
The escalating issue of heavy metal contamination in aqueous environments poses a significant threat to ecological balance and human health. Adsorption has emerged as a highly effective and economically viable method for wastewater remediation.[1] This document provides a detailed guide on the application of hydrogels based on 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) for the removal of toxic heavy metal ions. AMPS-based polymers, with their three-dimensional porous networks and abundant hydrophilic functional groups, exhibit exceptional efficiency in capturing metal ions.[2] This note elucidates the underlying adsorption mechanisms, provides a robust protocol for the synthesis and characterization of these hydrogels, and details a comprehensive methodology for evaluating their performance in heavy metal removal through batch adsorption studies.
Principle & Mechanism of Adsorption
The efficacy of AMPS-based polymers as adsorbents stems from their unique chemical structure. The polymer backbone is rich in functional groups, specifically the sulfonic acid (-SO₃H) and amide (-CONH-) moieties, which act as primary binding sites for heavy metal cations.[2] The adsorption process is not merely a surface phenomenon but occurs throughout the hydrogel's three-dimensional matrix.
The primary mechanisms involved are:
-
Ion Exchange: The sulfonic acid group is strongly acidic, meaning its proton (H⁺) is readily dissociated, leaving a negatively charged sulfonate group (-SO₃⁻). This anionic site has a strong electrostatic attraction for positively charged metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) in the solution, facilitating an ion exchange process where metal ions replace the protons.
-
Chelation and Complexation: Both the sulfonate group and the amide group can act as ligands, donating lone pairs of electrons to form coordinate bonds with metal ions.[3][4] This process, known as chelation, results in the formation of stable, multi-dentate complexes that effectively sequester the metal ions within the polymer network.[5][6] The ability of a single polymer chain to offer multiple binding sites enhances the stability of these complexes.
The overall process is a synergistic combination of physical and chemical adsorption, leading to high capacity and selectivity for various heavy metals.[7]
Synthesis Protocol: Crosslinked poly(AMPS) Hydrogel
This protocol describes a standard method for synthesizing a crosslinked poly(AMPS) hydrogel via free-radical polymerization.[8] This method is reliable and utilizes common laboratory reagents.
2.1. Materials & Reagents
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) (Monomer)
-
N,N'-Methylenebis(acrylamide) (MBAA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
Deionized (DI) water
-
Nitrogen gas (for purging)
-
Glass reaction vessel, magnetic stirrer, heating mantle/water bath, glass molds/test tubes.
2.2. Step-by-Step Synthesis Procedure
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of AMPS monomer (e.g., 10 g) in DI water (e.g., 40 mL). Stir until a homogenous solution is formed.
-
Rationale: A homogenous solution ensures uniform polymerization and a consistent hydrogel structure.
-
-
Crosslinker Addition: Add the crosslinker, MBAA (e.g., 0.1 g, 1% w/w of monomer), to the monomer solution. Stir continuously until it is fully dissolved.
-
Rationale: The crosslinker is crucial for forming the three-dimensional network structure of the hydrogel.[8] Varying its concentration directly impacts the swelling capacity and mechanical strength of the final product.
-
-
Purging: Purge the solution with nitrogen gas for 15-20 minutes.
-
Rationale: Oxygen is an inhibitor of free-radical polymerization. Removing dissolved oxygen from the solution is critical to ensure the reaction initiates efficiently and proceeds to high conversion.
-
-
Initiator Addition & Polymerization: Gently add the initiator, APS (e.g., 0.05 g, 0.5% w/w of monomer), to the solution while stirring. Pour the final solution into glass molds or test tubes, seal them, and place them in a water bath or oven at 60°C for 4-6 hours.[8]
-
Rationale: The thermal decomposition of APS generates free radicals that initiate the polymerization of AMPS monomers. The crosslinker is incorporated into the growing polymer chains, forming the hydrogel network.
-
-
Purification: Once polymerization is complete, remove the solid hydrogel from the molds. Cut it into discs or cubes of desired dimensions. Wash the hydrogel pieces extensively with DI water for 48-72 hours (changing the water periodically) to remove any unreacted monomers, crosslinker, and initiator.
-
Rationale: Purification is a critical step to ensure that subsequent adsorption studies are not skewed by leachable, unreacted components.
-
-
Drying: Dry the purified hydrogel pieces in an oven at 50-60°C until a constant weight is achieved. The resulting product is a xerogel. Store it in a desiccator for future use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogel-Based Adsorbent Material for the Effective Removal of Heavy Metals from Wastewater: A Comprehensive Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chelation therapy - Wikipedia [en.wikipedia.org]
- 7. Removal of heavy metal ions from wastewater by a novel HEA/AMPS copolymer hydrogel: preparation, characterization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in HPLC with Propane-2-Sulphonic Acid
<Technical Support Center
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing propane-2-sulphonic acid (or other alkyl sulfonates) as an ion-pairing reagent and are encountering the common issue of peak tailing.
Here, we will move beyond simple checklists to provide in-depth, cause-and-effect explanations and systematic protocols to diagnose and resolve your chromatographic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guides.
Q1: What is peak tailing and why is it a critical issue?
A: Peak tailing refers to a distortion in a chromatographic peak where the back half of the peak is drawn out and asymmetrical.[1][2][3] In quantitative analysis, this is a significant problem because it complicates peak integration, reduces accuracy, and can obscure smaller, adjacent peaks, leading to a loss of resolution.[2][4][5] An ideal peak has a symmetrical, Gaussian shape with a USP tailing factor between 0.9 and 1.2.[2] A value greater than 1.5 indicates significant tailing that requires troubleshooting.[2]
Q2: I'm using propane-2-sulphonic acid to retain my basic analyte, but now my peaks are tailing. What's the most likely cause?
A: The most common cause of peak tailing for basic compounds, even when using an ion-pairing reagent, is a secondary interaction between the positively charged analyte and negatively charged, unreacted silanol groups on the silica surface of the HPLC column.[1][2][4][6] While propane-2-sulphonic acid is intended to mask these sites, factors like incorrect mobile phase pH, insufficient reagent concentration, or poor column equilibration can lead to incomplete masking, allowing these undesirable interactions to occur.[1][7]
Q3: Can I reuse a column for standard reversed-phase methods after it has been used with propane-2-sulphonic acid?
A: It is strongly discouraged. Ion-pairing reagents like alkyl sulfonates adsorb strongly to the stationary phase.[8][9] Even after extensive washing, it is nearly impossible to remove all traces of the reagent.[8][10] The residual ion-pairing reagent will alter the column's selectivity and performance in future non-ion-pairing applications. Therefore, it is a best practice in the industry to dedicate a column exclusively for ion-pairing methods.[8][9]
Part 2: In-Depth Troubleshooting Guides
This section explores specific problems in a detailed question-and-answer format, providing the scientific reasoning behind each troubleshooting step.
Problem 1: My basic analyte shows severe peak tailing despite using propane-2-sulphonic acid. Where do I start?
Answer: Start by systematically evaluating your mobile phase composition, specifically its pH and the concentration of the ion-pairing reagent . These two parameters are critically interlinked and govern the entire separation mechanism.
The Causality Explained:
Successful ion-pair chromatography for a basic analyte (a cation) relies on two simultaneous conditions:
-
Analyte Ionization: The basic analyte must be consistently in its protonated, cationic form. This requires the mobile phase pH to be approximately 1.5 to 2 units below the analyte's pKa.
-
Silanol Suppression & Pairing: Free silanol groups on the silica stationary phase are acidic and become ionized (negatively charged) at pH levels above ~3.5.[2][4] These ionized silanols can interact electrostatically with your cationic analyte, causing peak tailing.[1][4] Operating at a low pH (e.g., pH 2.5-3.0) keeps these silanols protonated and non-ionized, minimizing this secondary interaction.[1][4][11] The propane-2-sulphonic acid then acts as the primary pairing agent, creating a dynamic ion-exchange surface on the stationary phase for reproducible retention.[7][12]
If the pH is too high, silanols become deprotonated and interfere. If the ion-pair concentration is too low, it won't effectively compete with the analyte for these active silanol sites or provide sufficient retention.[13]
Diagnostic Workflow & Visualization
The following diagram illustrates the decision-making process for optimizing your mobile phase.
Caption: A logical workflow for troubleshooting peak tailing.
Problem 2: I've optimized the mobile phase, but tailing persists. Could the column be the issue?
Answer: Yes, absolutely. If mobile phase optimization does not resolve the issue, the problem likely lies with the column's condition, specifically inadequate equilibration or degradation of the stationary phase .
The Causality Explained:
Ion-pair chromatography is a dynamic process where the reagent from the mobile phase adsorbs onto the stationary phase, effectively creating an ion-exchange surface.[7][8][12] This process is not instantaneous and requires a significant volume of mobile phase to reach a steady state.[7]
-
Inadequate Equilibration: If the column is not fully equilibrated, the concentration of propane-2-sulphonic acid on the stationary phase will be inconsistent. This leads to variable retention times and poor peak shape because some parts of the column will have insufficient ion-pairing coverage, exposing active silanol sites.[7][14] Equilibration for ion-pairing methods can require 50-100 column volumes, far more than typical reversed-phase methods.[7][8]
-
Column Degradation: A void at the column inlet, caused by pressure shocks or pH-induced silica dissolution, can disrupt the flow path and cause peak distortion, including tailing.[4][11] Similarly, contamination from previous analyses or unfiltered samples can create active sites that cause tailing.[2]
Data Presentation: Equilibration Impact
The following table illustrates the typical effect of equilibration time on chromatographic performance.
| Equilibration Time (Column Volumes) | Analyte Retention Time (min) | USP Tailing Factor | Observation |
| 10 | 3.2 (drifting) | 2.5 | Unstable retention, severe tailing |
| 25 | 4.1 (stabilizing) | 1.9 | Retention increasing, tailing improves |
| 50 | 4.8 | 1.4 | Stable retention, acceptable tailing |
| 75 | 4.8 | 1.2 | Fully equilibrated, optimal peak shape |
Problem 3: How do I properly prepare my system and column for analysis with propane-2-sulphonic acid?
Answer: Proper preparation is a multi-step process involving meticulous mobile phase creation, system flushing, and dedicated column conditioning. Skipping steps is a common source of problems like baseline instability and peak tailing.
Experimental Protocols
-
Use High-Purity Reagents: Always start with HPLC-grade solvents, water, and high-purity propane-2-sulphonic acid and buffer salts (e.g., potassium phosphate).[7] Impurities can interfere with the analysis.
-
Dissolve Components Separately: Dissolve the buffer salts and propane-2-sulphonic acid completely in the aqueous portion of the mobile phase before adding the organic modifier (e.g., acetonitrile or methanol).
-
Adjust pH: Carefully adjust the pH of the aqueous solution to the target value (e.g., 2.8) using an acid like phosphoric acid. This must be done before adding the organic solvent, as pH measurements are not accurate in mixed organic-aqueous solutions.[4]
-
Filter: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column frit.
-
Degas: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump and detector.
-
System Flush: Before installing the column, flush the entire HPLC system, including the pump, injector, and all tubing, with the new mobile phase for at least 15 minutes at a high flow rate (e.g., 3-5 mL/min) to ensure all previous solvents are removed.
-
Initial Column Wash: Install the column. Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the analytical flow rate over 5 minutes to avoid pressure shock.
-
Equilibrate: Equilibrate the column with the mobile phase for a minimum of 50 column volumes. For a 4.6 x 150 mm column (volume ≈ 1.5 mL), this means pumping for at least 75 minutes at 1.0 mL/min.
-
Verify Stability: Monitor the baseline until it is stable. Perform several blank injections (injecting mobile phase) followed by injections of your standard. Equilibration is complete when the retention times for consecutive injections are reproducible (e.g., <0.5% RSD).
-
Buffer Flush: First, replace the mobile phase with a mixture of water and organic solvent in the same ratio as your mobile phase, but without the buffer or ion-pairing reagent. Flush for 15-20 column volumes. This prevents the buffer from precipitating when switching to high organic solvent concentrations.[10]
-
Organic Flush: Flush the column with a high concentration of organic solvent (e.g., 80-100% methanol or acetonitrile) for another 15-20 column volumes. Note that some sulfonic acid reagents have poor solubility in acetonitrile, making methanol a safer choice for washing.[10]
-
Long-Term Storage: For long-term storage, keep the column in a non-buffered, mid-range organic solvent mixture (e.g., 50:50 acetonitrile:water). Never store the column in the ion-pairing mobile phase.
Part 3: Mechanistic Visualizations
Understanding the underlying chemical interactions is key to effective troubleshooting.
Mechanism of Peak Tailing
This diagram illustrates how secondary interactions with active silanols cause peak tailing.
Caption: Ideal vs. Tailing retention mechanisms.
References
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International.
- Separation Science. (n.d.). Washing Ion Pairing Columns.
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Unknown. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
- Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. labcompare.com [labcompare.com]
- 12. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing the Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
Welcome to the technical support center for the synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS). This guide is designed for researchers, chemists, and production managers dedicated to achieving high-yield, high-purity AMPS. As a critical monomer in a wide range of applications—from water treatment and oilfield chemicals to medical hydrogels and personal care products—mastering its synthesis is paramount.[1][2]
This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: The Core Reaction - Understanding the Mechanism
The industrial synthesis of AMPS is predominantly achieved through the Ritter reaction.[1][3] This process involves the reaction of acrylonitrile and isobutylene in the presence of a strong acid, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1][4]
The reaction proceeds via the formation of a stable tertiary carbocation from isobutylene, which is then attacked by the nitrogen lone pair of acrylonitrile. Subsequent hydration and rearrangement yield the final AMPS product. Understanding this mechanism is crucial for diagnosing and resolving synthesis issues.
Caption: Ritter reaction mechanism for AMPS synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during AMPS synthesis. Each answer provides a causal explanation and actionable solutions.
Problem: Low Reaction Yield
Q: My AMPS yield is consistently below 80%. What are the primary causes and how can I improve it?
A: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions or reagent quality. Here are the key factors to investigate:
-
Causality:
-
Poor Temperature Control: The Ritter reaction is highly exothermic. If the temperature rises above the optimal range (typically 35-45°C), side reactions accelerate.[1] These include the polymerization of acrylonitrile and the formation of byproducts like N-tert-butyl acrylamide.[4]
-
Incorrect Stoichiometry: An excess of acrylonitrile is commonly used to drive the reaction to completion and serve as a solvent.[4] However, an improper molar ratio of isobutylene to sulfuric acid can lead to incomplete conversion.
-
Water Content: While water is required for the final hydrolysis step of the Ritter reaction, excess water in the initial stages can hydrolyze acrylonitrile to acrylamide or acrylic acid, consuming reactants and generating impurities.[5] Conversely, insufficient water can stall the reaction at the nitrilium ion stage.
-
Reagent Purity: Impurities in acrylonitrile or isobutylene can inhibit the reaction or lead to undesirable side products. Using fresh, high-purity reagents is critical.
-
-
Solutions & Protocols:
-
Implement Strict Temperature Control: Use a jacketed reactor with an efficient cooling system. Add the oleum or sulfuric acid and isobutylene slowly and incrementally to manage the exotherm.
-
Optimize Molar Ratios: Start with established literature ratios (e.g., excess acrylonitrile) and perform small-scale experiments to find the optimal stoichiometry for your specific setup.
-
Control Water Content: Use oleum (fuming sulfuric acid) to scavenge trace amounts of water from the initial reaction mixture. The SO₃ in oleum reacts with water to form sulfuric acid.[6] The water for hydrolysis is typically added in a controlled manner during the workup phase.
-
Verify Reagent Quality: Ensure acrylonitrile is free from polymerization inhibitors if not desired and stored correctly.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 35 - 45°C | Balances reaction rate against byproduct formation. |
| Acrylonitrile Molar Excess | 1.5 - 3.0 equivalents | Acts as both reactant and solvent, maximizing isobutylene conversion. |
| Oleum (Free SO₃) | 20 - 30% | Acts as a powerful dehydrating agent and acid catalyst. |
| Isobutylene Addition | Slow, subsurface feed | Prevents localized overheating and improves mass transfer. |
Problem: Significant Byproduct Formation & Discoloration
Q: My final product is often a discolored (yellow to brown) solid with significant impurities, mainly N-tert-butyl acrylamide (TBAA) and unidentified polymers. How can I minimize these?
A: Discoloration and byproduct formation are typically linked and point towards side reactions caused by excessive heat or impurities.
-
Causality:
-
Charring: Oleum is a very strong oxidizing and dehydrating agent. Localized "hot spots" where the temperature exceeds ~50-60°C can cause the organic materials to char, leading to a brown or black appearance.
-
Byproduct Formation: Acrylonitrile and isobutylene are unsaturated monomers.[4] Under strongly acidic conditions, they can undergo side reactions. The main byproducts are often N-tert-butylacrylamide and acrylamide.[7]
-
Polymerization: Acrylonitrile can polymerize prematurely if the reaction temperature is too high or if radical inhibitors are absent. This results in a highly viscous reaction mass and a difficult-to-purify product.
-
-
Solutions & Protocols:
-
Improve Agitation and Reagent Addition: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of oleum and isobutylene. This prevents localized overheating. Adding reagents below the surface of the reaction mixture can also help with rapid dispersion.
-
Use of Additives: Some patented processes describe the use of additives like phosphoric acid or sulfur-containing organic acids to form mixed anhydrides with oleum, which can moderate its reactivity and reduce side reactions, improving purity and color.[1][4]
-
Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxygen-initiated radical polymerization.
-
Purification Strategy: A robust purification protocol is essential. The crude product should be neutralized and then recrystallized.
-
Problem: Purification Challenges
Q: I'm struggling to achieve >99% purity. Recrystallization from common solvents is inefficient. What is the best method for purification?
A: AMPS is highly soluble in water but less so in many common organic solvents, which complicates purification.[8] The key is selecting a solvent system that provides a large solubility differential between hot and cold conditions while minimizing product decomposition.
-
Causality:
-
Solvent Selection: While methanol can be used, it may not effectively remove all byproducts. Water is a good solvent at high temperatures, but prolonged heating above 50°C can cause AMPS to decompose or polymerize.[8] Dimethylformamide (DMF) is also a solvent, but its high boiling point makes crystal drying difficult.[8]
-
Co-precipitation of Impurities: If the crude product contains a high level of impurities, they may co-precipitate with the AMPS during cooling, limiting the effectiveness of a single recrystallization step.
-
-
Solutions & Protocols:
-
Optimized Recrystallization with Hydrous Acetic Acid: The most effective and widely cited method for high-purity AMPS is recrystallization from hydrous acetic acid.[8][9]
-
Protocol: Dissolve the crude AMPS crystals in aqueous acetic acid (typically with a water content of 5-40% by weight) at an elevated temperature (e.g., 90°C).[9] The amount of solvent needed will depend on the water content.[9]
-
Mechanism: This solvent system offers excellent solubility for AMPS at high temperatures but significantly lower solubility upon cooling, leading to high recovery of purified crystals. The acidic nature helps to keep the sulfonic acid group protonated and stable.
-
-
Two-Stage Crystallization: For very impure starting material, consider a two-stage process. First, precipitate the crude product from the reaction mixture. Second, perform the fine purification using the hydrous acetic acid method.
-
Washing: After filtration, wash the purified crystals with cold, anhydrous acetic acid or another suitable non-solvent to remove any residual mother liquor.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for AMPS synthesis?
-
A: Both acrylonitrile and oleum are highly hazardous. Acrylonitrile is a flammable, toxic, and carcinogenic liquid. Oleum is extremely corrosive and reacts violently with water. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[10] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.
-
-
Q2: Can I use concentrated sulfuric acid instead of oleum?
-
A: Yes, concentrated sulfuric acid can be used, but oleum is often preferred because the free SO₃ acts as a powerful dehydrating agent, consuming any trace water that could lead to unwanted hydrolysis of acrylonitrile.[5] If using concentrated sulfuric acid, ensure all reagents and glassware are scrupulously dry.
-
-
Q3: My reaction mixture becomes extremely viscous and solidifies prematurely. Why?
-
A: This is a classic sign of uncontrolled polymerization of acrylonitrile. The primary cause is almost always excessive temperature. Review and calibrate your temperature monitoring and cooling systems immediately. Ensure your acrylonitrile contains an appropriate level of polymerization inhibitor (like MEHQ) for storage, and consider if it needs to be removed or if an additional inhibitor is needed for the reaction itself, depending on the specific protocol.
-
Section 4: Visual Workflow for Optimization
This diagram outlines a logical workflow for troubleshooting and optimizing your AMPS synthesis process.
Caption: A systematic workflow for troubleshooting AMPS synthesis.
References
-
Molecular engineering of antimicrobial peptide (AMP)-polymer conjugates. PubMed Central. Available at: [Link]
-
2-Acrylamido-2-methylpropane sulfonic acid. Wikipedia. Available at: [Link]
-
Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. National Institutes of Health (NIH). Available at: [Link]
- Preparation method for 2-acrylamido-2-methylpropanesulfonic acid.Google Patents.
-
Total Synthesis of Okeaniamide A. ACS Publications. Available at: [Link]
-
Synthesis of Copolymer from Acrylamide (AA), 2-Acrylamido-2-methylpropane-sulfonic Acid (AMPS) and N,N-Methyleno-bis-acrylamide (BA). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
AMPS Sodium Salt: A Key Monomer for Advanced Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. National Institutes of Health (NIH). Available at: [Link]
-
Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. ScienceDirect. Available at: [Link]
- Process for the manufacture of oleum.Google Patents.
- Process for purifying 2-acrylamido-2-methylpropanesulfonic acid.Google Patents.
-
Source, type, controlling, and utilization of by-and side-products arising from the production process of 2-acrylamido-2-methyl propane sulfonic acid (AMPS): A review. ResearchGate. Available at: [Link]
-
Antimicrobial peptides: mechanism of action, activity and clinical potential. PMC. Available at: [Link]
- Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.Google Patents.
-
Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
The synthesis of acrylamide 16 from acrylonitrile 14 and polyisobutylene oligomers 15. ResearchGate. Available at: [Link]
-
Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. E3S Web of Conferences. Available at: [Link]
-
Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers. Available at: [Link]
-
AMP - Safety Data Sheet. Carl ROTH. Available at: [Link]
- Process for the preparation of a purified acrylamido sulfonic acid monomer derivative.Google Patents.
-
Full article: Synthesis and characterization of amphoteric polyacrylamide by dispersion polymerization in aqueous salts solution. Taylor & Francis Online. Available at: [Link]
-
Hydrolysis reactions of acrylamide and AMPS involved during the aging test. ResearchGate. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
Deciphering the Mechanism of Action of a Short, Synthetic Designer AMP Against Gram-Negative Bacteria. PubMed. Available at: [Link]
-
Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Thieme. Available at: [Link]
-
Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. National Institutes of Health (NIH). Available at: [Link]
-
Design methods for antimicrobial peptides with improved performance. PMC - NIH. Available at: [Link]
-
Synthesis and Property Characterization of AM/AMPS/C18DMAAC/NVP Tetrameric Temperature-Sensitive Thickening Copolymer. MDPI. Available at: [Link]
- Preparation process of acrylamide from purified acrylonitrile.Google Patents.
-
Inhibitory Effects of Antimicrobial Peptides on Lipopolysaccharide-Induced Inflammation. MDPI. Available at: [Link]
-
The hydrolysis process of AMPS. ResearchGate. Available at: [Link]
-
Molecular engineering of antimicrobial peptide (AMP)–polymer conjugates. Biomaterials Science (RSC Publishing). Available at: [Link]
Sources
- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 5. geniusjournals.org [geniusjournals.org]
- 6. US1605004A - Process for the manufacture of oleum - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4337215A - Process for purifying 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 9. US6331647B1 - Process for the preparation of a purified acrylamido sulfonic acid monomer derivative - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing the Purity of Sulfonic Acid Derivatives
Welcome to the Technical Support Center dedicated to enhancing the purity of your synthesized sulfonic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these often highly polar and water-soluble compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to empower you with the knowledge to diagnose and resolve common purification issues, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of sulfonic acid derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Residual Sulfuric Acid in the Final Product
Q: My NMR/titration analysis indicates the presence of significant amounts of sulfuric acid in my purified sulfonic acid derivative. How can I effectively remove it?
A: Residual sulfuric acid is a very common impurity, as it is often used as the sulfonating agent.[1] Its complete removal is crucial and can be achieved through several methods, depending on the properties of your target molecule.
Causality: Sulfuric acid and sulfonic acids have similar acidic properties and can be difficult to separate. Simple extraction or precipitation methods may not be sufficient.
Solutions:
-
Selective Precipitation of the Sulfonate Salt:
-
Principle: This method relies on the differential solubility of the sulfonate salt and the corresponding inorganic sulfate salt.
-
Protocol:
-
Dissolve the crude reaction mixture in a minimal amount of water.
-
Neutralize the solution carefully with a base (e.g., NaOH, KOH, or CaCO₃). This will form the sodium/potassium/calcium sulfonate and the corresponding sulfate.
-
The inorganic sulfate (e.g., Na₂SO₄, K₂SO₄, CaSO₄) is often much less soluble in water or aqueous-organic solvent mixtures than the organic sulfonate salt.
-
Cool the solution to induce precipitation of the inorganic sulfate, which can then be removed by filtration.
-
The desired sulfonate salt can be recovered from the filtrate by evaporation of the solvent. The free sulfonic acid can be regenerated by passing the salt solution through a proton-exchange resin.
-
-
-
Liquid-Liquid Extraction with pH Adjustment:
-
Principle: While sulfonic acids are highly water-soluble, their corresponding salts can sometimes be extracted into an organic phase under specific conditions.[2] More effectively, this technique can be used to wash away the highly water-soluble sulfuric acid.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent in which the sulfonic acid has some solubility.
-
Wash the organic layer repeatedly with a saturated aqueous solution of a salt like NaCl or (NH₄)₂SO₄. This will help to draw the highly polar sulfuric acid into the aqueous phase while minimizing the loss of the organic sulfonic acid.
-
For a more targeted approach, if your sulfonic acid is sufficiently lipophilic, you can perform an acid-base extraction.[3] Neutralize the aqueous solution containing both acids with a base. Then, carefully re-acidify to a pH where the sulfonic acid might be protonated and more soluble in an organic solvent, while the sulfuric acid remains as a salt in the aqueous layer. This is highly dependent on the pKa of your specific derivative.
-
-
-
Ion Exchange Chromatography:
-
Principle: This is a highly effective method for separating strong acids like sulfonic acids from other ionic and non-ionic impurities.[4]
-
Protocol:
-
Choose an appropriate ion exchange resin. For separating a sulfonic acid from sulfuric acid, a strong anion exchange resin is often used.
-
Equilibrate the column with a suitable buffer.[4]
-
Load the sample onto the column.[4]
-
Elute the components by changing the pH or the ionic strength of the eluent.[4] Sulfonic acids, being strong acids, will bind strongly to an anion exchanger and can be selectively eluted.
-
-
Issue 2: Presence of Unreacted Starting Material
Q: My TLC and NMR analyses show that my purified product is contaminated with the starting aromatic compound. How can I separate them?
A: The presence of unreacted starting material is a common issue, especially in electrophilic aromatic sulfonation where the reaction may not go to completion.
Causality: The starting material is typically much less polar than the resulting sulfonic acid derivative. This significant difference in polarity is the key to their separation.
Solutions:
-
Liquid-Liquid Extraction:
-
Principle: This is the most straightforward method. The non-polar starting material will have high solubility in an organic solvent, while the highly polar sulfonic acid will reside in the aqueous phase.
-
Protocol:
-
Dissolve the crude reaction mixture in a biphasic system of water and a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
The unreacted starting material will partition into the organic layer, while the sulfonic acid will remain in the aqueous layer.
-
Separate the two layers. Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete removal of the starting material.
-
The pure sulfonic acid can be recovered from the aqueous layer by evaporation of the water (if the compound is stable to heat) or by lyophilization.
-
-
-
Column Chromatography:
-
Principle: For less polar sulfonic acids or when extraction is not efficient, column chromatography can be employed.[5]
-
Protocol:
-
Use a polar stationary phase like silica gel.
-
Elute with a solvent system that allows the non-polar starting material to move quickly down the column while the more polar sulfonic acid is retained. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
-
Issue 3: Product is a Stubborn Oil and Won't Crystallize
Q: I have tried multiple solvents, but my sulfonic acid derivative remains an oil. How can I induce crystallization?
A: The high polarity and hygroscopic nature of many sulfonic acids can make them difficult to crystallize.
Causality: The presence of residual solvents, water, or other impurities can inhibit crystal lattice formation. The inherent structure of the molecule may also favor an amorphous or oily state.
Solutions:
-
Solvent System Screening:
-
Principle: Finding the right solvent or solvent mixture is key. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Protocol:
-
Experiment with a range of solvents of varying polarities. For sulfonic acids, polar solvents like water, ethanol, or acetic acid are often good starting points.[6]
-
Try solvent/anti-solvent systems. Dissolve the oil in a small amount of a good solvent, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization. Common anti-solvents for polar compounds include ethers, hexanes, or toluene.
-
-
-
Seeding:
-
Principle: Introducing a small seed crystal of the desired compound can provide a nucleation site for crystal growth.
-
Protocol:
-
If you have a small amount of solid material from a previous attempt, add a tiny crystal to the supersaturated solution.
-
If no solid is available, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can act as nucleation sites.
-
-
-
Purification Prior to Crystallization:
-
Principle: Impurities can significantly hinder crystallization.
-
Protocol:
-
First, purify the oily product using another method like column chromatography to remove any impurities that might be inhibiting crystallization.
-
Then, attempt recrystallization with the purified oil.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sulfonation reaction?
A1: The most common impurities include:
-
Residual Sulfuric Acid: Often used in excess as the sulfonating agent.[1]
-
Unreacted Starting Material: The aromatic compound that was the substrate for the sulfonation.
-
Disulfonated Byproducts: If the reaction conditions are too harsh, a second sulfonic acid group can be added to the aromatic ring.
-
Isomeric Products: Depending on the directing effects of other substituents on the aromatic ring, ortho-, meta-, and para-isomers can be formed.[2]
-
Water: Sulfonic acids are often hygroscopic and can retain water.
Q2: How can I use desulfonation to my advantage in purification?
A2: The sulfonation reaction is often reversible.[7] This property can be exploited for purification, particularly for separating isomers. For example, if you have a mixture of isomeric sulfonic acids, you can sometimes selectively remove one isomer by heating it in dilute acid, which causes desulfonation.[8] The desulfonated, less polar compound can then be easily separated from the remaining sulfonic acid isomer. This is a powerful technique, especially when combined with the use of sulfonic acids as protecting groups to direct other reactions.[9][10]
Q3: What are the best analytical techniques to assess the purity of my sulfonic acid derivative?
A3: A combination of techniques is always recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for purity assessment by identifying signals from impurities.[11] Quantitative NMR (qNMR) can be used to determine the absolute purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[12] Due to the high polarity of sulfonic acids, reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) is often employed.[13]
-
Titration: Acid-base titration can be used to determine the equivalent weight and thus the purity of a sulfonic acid, provided there are no other acidic or basic impurities.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of your compound and can be a good indicator of purity if the results match the theoretical values.
Q4: What are the key safety precautions when working with sulfonic acids?
A4: Sulfonic acids are strong acids and require careful handling.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile or dusty sulfonic acids.
-
Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.[15] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store sulfonic acids in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[16] Many sulfonic acids are solids, but they can be hygroscopic, so it is important to keep their containers tightly sealed.
Experimental Protocols
Protocol 1: Recrystallization of p-Toluenesulfonic Acid Monohydrate
This protocol provides a general procedure for the recrystallization of a common aryl sulfonic acid.
Materials:
-
Crude p-toluenesulfonic acid
-
Concentrated hydrochloric acid
-
Distilled water
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude p-toluenesulfonic acid in a minimal amount of boiling water. For every 10 g of crude acid, start with approximately 5-10 mL of water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: To the hot filtrate, add concentrated hydrochloric acid dropwise until the solution becomes cloudy. The HCl reduces the solubility of the sulfonic acid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification via Ion Exchange Chromatography
This protocol outlines a general approach for separating a sulfonic acid from inorganic salts.
Materials:
-
Strong anion exchange resin
-
Chromatography column
-
Crude sulfonic acid derivative containing salt impurities
-
Distilled water
-
Aqueous solution of a volatile acid (e.g., formic acid or acetic acid) for elution
-
pH meter
Procedure:
-
Resin Preparation and Packing: Swell the anion exchange resin in distilled water and pack it into a chromatography column to form a uniform bed.
-
Equilibration: Equilibrate the column by washing it with several column volumes of distilled water until the pH of the eluate is neutral.[4]
-
Sample Loading: Dissolve the crude sulfonic acid in a minimal amount of distilled water and load it onto the top of the column.[4]
-
Washing: Wash the column with distilled water to elute the neutral and cationic impurities, as well as the anions of weaker acids. The sulfonate, being a strong anion, will remain bound to the resin.
-
Elution: Elute the purified sulfonic acid by passing a dilute solution of a volatile acid (e.g., 0.1-1 M formic acid) through the column.[4] The stronger acid will displace the sulfonic acid from the resin.
-
Collection and Recovery: Collect the fractions containing the sulfonic acid (monitor with TLC or HPLC). Combine the desired fractions and remove the volatile acid and water by rotary evaporation or lyophilization to obtain the pure sulfonic acid.
Data Presentation
Table 1: Comparison of Purification Techniques for Sulfonic Acid Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility at varying temperatures. | Simple, inexpensive, and can yield very pure product. | Can be time-consuming, may result in significant product loss, and finding a suitable solvent can be challenging. | Purifying solid compounds with moderate to high initial purity. |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases.[17] | Fast, simple, and effective for separating compounds with large polarity differences. | Limited by the solubility of the compound in the chosen solvents; can be less effective for separating compounds with similar polarities. | Removing non-polar impurities (like starting materials) or highly polar impurities (like inorganic salts). |
| Ion Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged solid support. | High resolving power, can separate molecules with similar properties, and is highly effective for removing ionic impurities. | Can be more complex and time-consuming than other methods, and the cost of the resin can be a factor. | Separating sulfonic acids from other ionic compounds, including inorganic acids and salts. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Versatile, can be used for a wide range of compounds, and can provide good separation. | Can be labor-intensive, requires larger volumes of solvent, and may lead to product decomposition on acidic silica gel. | Separating sulfonic acids from non-ionic impurities with different polarities. |
Visualization
Workflow for the Purification of a Crude Sulfonic Acid Derivative
Caption: A general decision-making workflow for the purification of sulfonic acid derivatives.
Conceptual Diagram of Ion Exchange Chromatography for Sulfonic Acid Purification
Caption: Separation of a sulfonic acid from inorganic salts using anion exchange chromatography.
References
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]
- Google Patents. (1976). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- Google Patents. (1996). WO1996018609A1 - Formation and utility of sulfonic acid protecting groups.
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Perisic, N., et al. (2001). Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. Croatica Chemica Acta, 74(3), 635-651. [Link]
-
ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7651–7658. [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]
-
ResearchGate. (2020). A Comparative Analysis of Different Filtration Methods used to Purify Water for Drinking Purpose. [Link]
-
Khan Academy. Sulfonation. [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]
-
Frostburg State University Chemistry Department. (2018). Using sulfonic acid as a blocking group. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
-
Cook, A. M., & Denger, K. (1998). Microbial desulfonation. FEMS Microbiology Reviews, 22(4), 277-301. [Link]
-
Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2009). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
University of California, Irvine, Department of Chemistry. Liquid/liquid Extraction. [Link]
-
ResearchGate. (1974). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Organic Chemistry Portal. (2010). Organic Functional Group Protection. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Link]
-
University of Washington, Department of Environmental & Occupational Health Sciences. Standard Operating Procedure: Sulfuric Acid. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
- Google Patents. (1996).
-
Wikipedia. Sulfonic acid. [Link]
-
YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Bitesize Bio. (2022). Ion-Exchange Chromatography: An Easy Introduction to the Basics. [Link]
- Google Patents. (2017).
-
IWA Publishing. (2015). A review of different drinking water treatments for natural organic matter removal. [Link]
-
Synthetic Map. Aromatic desulfonation. [Link]
-
National Institutes of Health. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
EMU Physics Department. (2023). The Purification of Organic Compound: Techniques and Applications. [Link]
-
YouTube. (2014). Quick guide to performing ion exchange chromatography. [Link]
-
PrepChem.com. Preparation of p-toluenesulfonic acid. [Link]
-
AIP Publishing. (2020). A review article on water purification techniques by using fiber composites and biodegradable polymers. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromtech.com [chromtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. WO1996018609A1 - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. mdpi.com [mdpi.com]
- 14. westlab.com.au [westlab.com.au]
- 15. CCOHS: Sulfuric Acid [ccohs.ca]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Preventing side reactions during the sulfonation of isobutylene
Welcome to the technical support center for the sulfonation of isobutylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth answers to common challenges, focusing on the prevention and mitigation of side reactions to ensure high yield and purity of your desired sulfonic acid products.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the probable causes and provides actionable solutions based on established chemical principles.
Q1: My reaction is producing a significant amount of polymer and the viscosity is increasing dramatically. What's happening and how can I stop it?
A1: This is the most common side reaction in isobutylene sulfonation. The root cause is the inherent reactivity of the tertiary carbocation intermediate formed during the electrophilic addition.
Causality: The sulfonation of isobutylene proceeds via the formation of a stable tertiary carbocation. While this carbocation is intended to react with the sulfonate-containing species to form the product, it can also act as an initiator for cationic polymerization, where it attacks the double bond of another isobutylene molecule.[1][2] This chain reaction leads to the formation of high molecular weight polyisobutylene, increasing the viscosity of the reaction mixture and consuming your starting material.[2]
Core Solutions:
-
Temperature Control: This is your most powerful tool. The polymerization reaction has a higher activation energy than the desired sulfonation. By maintaining a low reaction temperature, you can significantly slow down the rate of polymerization while still allowing the sulfonation to proceed.
-
Actionable Protocol: Maintain the reaction temperature between -15°C and 0°C. For highly reactive sulfonating agents like sulfur trioxide (SO₃), even lower temperatures may be necessary. Use a cryostat or a well-maintained ice/salt bath for consistent temperature control.
-
-
Controlled Reagent Addition: A high local concentration of the acidic sulfonating agent can create "hot spots" that initiate polymerization.
-
Actionable Protocol: Add the sulfonating agent dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile and allows for better heat dissipation.
-
-
Solvent and Concentration: Working in a dilute solution using an appropriate inert solvent helps to manage the reaction exotherm and reduces the probability of intermolecular reactions (polymerization).
Troubleshooting Workflow: Polymerization
Caption: Workflow for diagnosing and solving polymerization issues.
Q2: The final product is dark brown or black. What causes this discoloration and how can I obtain a cleaner product?
A2: Product discoloration is typically caused by charring and the formation of colored by-products, often from oxidation or thermal degradation. This is particularly common when using aggressive sulfonating agents.[5]
Causality: Highly reactive sulfonating agents, especially sulfur trioxide (SO₃) and chlorosulfonic acid, are strong oxidizing agents.[6][7] If the reaction temperature is not rigorously controlled, localized overheating can occur, leading to the decomposition of the organic material (charring). Furthermore, an excess of the sulfonating agent can promote side reactions that produce colored impurities.[5]
Core Solutions:
-
Choice of Sulfonating Agent: If possible, switch to a milder sulfonating agent.
-
Actionable Protocol: Use acetyl sulfate, prepared in situ from acetic anhydride and sulfuric acid. It is less aggressive and generally yields cleaner products, though the reaction may require longer times or slightly elevated temperatures (e.g., 40°C).[4]
-
-
Strict Temperature Management: As with polymerization, low temperatures are key. For reactions with chlorosulfonic acid, maintaining the temperature at or below 25°C is critical to avoid side reactions and color body formation.[5]
-
Inert Atmosphere: Oxygen can contribute to the formation of colored oxidation by-products.
-
Actionable Protocol: Run the reaction under a blanket of an inert gas like dry nitrogen or argon. This is especially important for extended reaction times.
-
-
Stoichiometric Control: Use the minimum necessary amount of the sulfonating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote by-product formation.
-
Actionable Protocol: Carefully calculate the molar equivalents. Aim for a mole ratio of SO₃ to organic feedstock between 1.0 and 1.03. Exceeding this can rapidly increase the formation of undesirable by-products.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the sulfonation of isobutylene, offering foundational knowledge for experimental design.
Q3: What are the primary sulfonating agents for isobutylene, and how do I choose the right one?
A3: The choice of sulfonating agent is a critical experimental parameter that balances reactivity with selectivity. The three most common agents are Sulfur Trioxide (SO₃), Chlorosulfonic Acid (ClSO₃H), and Acetyl Sulfate.
Mechanism Overview: The sulfonation of an alkene like isobutylene is an electrophilic addition reaction. The electrophile (e.g., SO₃ or its equivalent) attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate then reacts to form the final sulfonic acid product. The primary challenge is controlling the reactivity of this intermediate to prevent it from initiating polymerization.[1]
Reaction Pathway and Competing Polymerization dot
// Nodes reactants [label="Isobutylene + SO3", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tertiary Carbocation\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Desired Product:\n2-Methylprop-1-ene-1-sulfonic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Side Product:\nPolyisobutylene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isobutylene [label="Another\nIsobutylene\nMolecule", style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reactants -> intermediate [label="Electrophilic\nAttack"]; intermediate -> product [label="Sulfonation\n(Desired Path)"]; intermediate -> side_product [label="Cationic Polymerization\n(Side Reaction)"]; isobutylene -> intermediate [style=dashed]; }
Sources
- 1. sylzyhg.com [sylzyhg.com]
- 2. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemithon.com [chemithon.com]
- 6. scispace.com [scispace.com]
- 7. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
Navigating the Stability of Propane-2-Sulphonic Acid in Aqueous Solutions: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with propane-2-sulphonic acid. This guide is designed to provide you with in-depth, field-proven insights into ensuring the stability of this compound in your aqueous experimental workflows. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice grounded in authoritative references.
The Challenge of Aqueous Stability: An Overview
Propane-2-sulphonic acid, a member of the alkanesulfonic acid family, is generally recognized for its robust chemical nature, particularly its superior hydrothermal stability compared to aromatic sulfonic acids. The carbon-sulfur bond in alkyl sulfonic acids is significantly resistant to hydrolysis. However, the reactivity of the sulfonate group and the potential for interactions within complex aqueous media necessitate a thorough understanding of the factors that can influence its stability. This guide will address the common challenges and questions that arise during the handling and use of propane-2-sulphonic acid solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected pH shift in my propane-2-sulphonic acid solution over time.
Question: I prepared a seemingly stable aqueous solution of propane-2-sulphonic acid, but I've noticed a gradual decrease in pH. What could be the cause?
Answer: While propane-2-sulphonic acid itself is a strong acid and highly stable, a decrease in pH over time in an unbuffered solution can be indicative of a few factors. A primary consideration is the absorption of atmospheric carbon dioxide, which can form carbonic acid and lower the pH of the solution. Additionally, if the solution is not prepared with high-purity water, dissolved impurities could react or degrade over time, influencing the pH.
It is also crucial to consider the compatibility of your storage container. Certain types of glass, for instance, can leach alkaline ions, which would lead to a pH increase, not a decrease. Therefore, a decreasing pH is more likely related to atmospheric interactions or the purity of the initial components.
Recommendation:
-
Always use freshly prepared solutions with high-purity, degassed water.
-
Store solutions in tightly sealed, inert containers to minimize atmospheric exposure.
-
Consider using a suitable buffer system if a constant pH is critical for your application.
Issue 2: Suspected degradation of propane-2-sulphonic acid in the presence of other reagents.
Question: My experimental results suggest a loss of propane-2-sulphonic acid concentration. Could it be degrading?
Answer: Propane-2-sulphonic acid is highly resistant to hydrolytic degradation. However, its stability can be compromised under specific chemical conditions, particularly in the presence of strong oxidizing agents.
Causality: The sulfur atom in the sulfonic acid group is in a high oxidation state (+6) but can still be susceptible to attack by potent oxidizing species, potentially leading to the cleavage of the C-S bond under harsh conditions. While not extensively documented for propane-2-sulphonic acid specifically, forced degradation studies on other organic molecules often employ strong oxidants like hydrogen peroxide to induce degradation.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Issue 3: Inconsistent analytical results when quantifying propane-2-sulphonic acid.
Question: I'm using HPLC to quantify propane-2-sulphonic acid, but my results are not reproducible. What could be the issue?
Answer: Inconsistent analytical results can stem from both the stability of the analyte and the analytical method itself. Given the high stability of propane-2-sulphonic acid under typical chromatographic conditions, the issue is more likely related to the analytical methodology.
Expert Insights: Propane-2-sulphonic acid is a strong acid and will exist as the propane-2-sulfonate anion in most aqueous mobile phases. This high polarity can make it challenging to retain on traditional reversed-phase HPLC columns. Ion-pair chromatography or ion-exchange chromatography are often more suitable techniques.
Recommended Analytical Approaches:
| Analytical Technique | Principle | Key Considerations |
| Ion-Pair HPLC | A lipophilic counter-ion is added to the mobile phase to form a neutral ion pair with the sulfonate, allowing for retention on a reversed-phase column. | Choice of ion-pairing reagent and its concentration are critical for resolution and peak shape. |
| Ion Chromatography (IC) | Separation is based on the interaction of the sulfonate anion with a charged stationary phase, followed by suppressed conductivity detection.[3][4] | Offers high selectivity and sensitivity for anionic analytes. Requires a dedicated IC system. |
| Capillary Electrophoresis (CE) | Separation occurs based on the electrophoretic mobility of the sulfonate anion in a capillary filled with an electrolyte solution.[5] | Provides high separation efficiency and is well-suited for small, charged molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of propane-2-sulphonic acid?
A1: To ensure maximum stability, aqueous solutions of propane-2-sulphonic acid should be stored in tightly sealed containers made of inert materials (e.g., borosilicate glass or high-density polyethylene) to protect from atmospheric carbon dioxide and potential contaminants.[6] It is also recommended to store them in a cool, dark place to minimize any potential for light-induced reactions, although alkanesulfonic acids are not known to be particularly photolabile. For long-term storage, refrigeration is advisable.
Q2: How does pH affect the stability of propane-2-sulphonic acid?
A2: Propane-2-sulphonic acid is a strong acid, meaning it is fully deprotonated to its sulfonate form in most aqueous solutions. The C-S bond in alkanesulfonic acids is remarkably stable across a wide pH range, from strongly acidic to strongly basic conditions, especially concerning hydrolysis. However, extreme pH values can influence the reactivity of other components in your solution, which could indirectly affect the sulfonic acid. Forced degradation studies, which are a standard part of pharmaceutical development, typically involve stressing the compound with strong acids (e.g., 0.1 to 1.0 M HCl or H₂SO₄) and strong bases (e.g., 0.1 to 1.0 M NaOH or KOH) to identify potential degradation pathways.[2][7] While significant degradation of the propane-2-sulfonic acid moiety itself is not expected under these conditions, it is best practice to maintain the pH of your working solutions within a range that is optimal for all components of your system.
Q3: Can I use common biological buffers with propane-2-sulphonic acid?
A3: Yes, propane-2-sulphonic acid is compatible with most common biological buffers (e.g., phosphate, TRIS, HEPES). As a strong acid, it will not significantly alter its charge state within the typical pH ranges of these buffers. However, it is always good practice to confirm the compatibility of all solution components, especially if your experiment involves sensitive biological molecules.
Q4: What are the likely degradation products of propane-2-sulphonic acid under forced oxidative conditions?
A4: While specific studies on propane-2-sulphonic acid are limited, the oxidative degradation of sulfonic acids, in general, can lead to the cleavage of the carbon-sulfur bond, potentially forming sulfate ions and organic fragments derived from the propane backbone. The exact nature of the degradation products would depend on the specific oxidant used and the reaction conditions. Analytical techniques such as ion chromatography coupled with mass spectrometry (IC-MS) would be necessary to separate and identify these potential degradation products.
Q5: How can I perform a forced degradation study on my propane-2-sulphonic acid-containing formulation?
A5: A forced degradation study is a systematic way to assess the stability of your compound under stressful conditions.[1][8] A typical study would involve exposing your propane-2-sulphonic acid solution to the following conditions in separate experiments:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% hydrogen peroxide at room temperature.
-
Thermal: Elevated temperature (e.g., 60-80 °C).
-
Photolytic: Exposure to UV and visible light.
Samples should be taken at various time points and analyzed using a stability-indicating analytical method (like the ones mentioned in the troubleshooting section) to quantify the remaining propane-2-sulphonic acid and detect the formation of any degradation products.
Experimental Protocol: Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
-
Loba Chemie. (2015). 2-PROPANE-SULPHONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. [Link]
- [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography]. (n.d.). Guang Pu Xue Yu Guang Pu Fen Xi, 27(1), 169-171.
-
U.S. Environmental Protection Agency. (n.d.). Method 9056A: Determination of Inorganic Anions by Ion Chromatography. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-147.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography Safety Data Sheet. [Link]
- Corzo-González, L., et al. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Polymers, 14(13), 2605.
- Yarbagi, K., et al. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19.
- S. Pieber, et al. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences.
-
Wikipedia contributors. (n.d.). Sulfonic acid. Wikipedia. [Link]
- Reynolds, D. W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
-
U.S. Pharmacopeia. (n.d.). <1053> Capillary Electrophoresis. [Link]
- Thoss, P. (n.d.).
- Patel, P., & Dedania, Z. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 196, 113919.
- Van de Merbel, N. C. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry B, 118(33), 9834-9843.
-
U.S. Pharmacopeia. (2009). <1053> Capillary Electrophoresis. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Herrero-Martínez, J. M., et al. (2023). Analysis of naphthenic acids in produced water samples by capillary electrophoresis-mass spectrometry.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Aplitech Biolab. (n.d.). ION CHROMATOGRAPHY APPLICATION NOTES. [Link]
-
PubMed. (2014). From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. [Link]
-
The Organic Chemistry Tutor. (2023, February 19). Stability of Negative Charges Acids and Bases [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propanesulfonic acid. PubChem. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usp.org [usp.org]
- 6. lobachemie.com [lobachemie.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting & Preventing Common Lab Errors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and reproducibility in their work. Experimental errors, while common, are largely preventable.[1] This hub provides in-depth, field-proven insights into identifying, troubleshooting, and—most importantly—preventing the errors that can compromise your research.
Our philosophy is built on the principle of self-validating systems. By understanding the causality behind each step and implementing robust controls, you can build a workflow that inherently minimizes error and enhances the integrity of your data.
Section 1: Pre-Analytical Errors - The Foundation of Your Experiment
The majority of laboratory errors, by some estimates as high as 70%, occur in the pre-analytical phase before a sample is even tested.[1] This phase, encompassing planning, sample collection, and reagent preparation, sets the stage for success or failure.
FAQ 1: My results are inconsistent. Could my sample handling be the cause?
Answer: Absolutely. Improper sample handling is one of the most frequent sources of error, leading to sample degradation and unreliable results.[2] The integrity of your experiment begins the moment a sample is collected.
Causality: Biological and chemical samples are sensitive systems. Factors like temperature, exposure to light, and time can alter their composition. For instance, blood samples must be stored at 2-8°C and cannot be left at room temperature for more than eight hours to prevent changes in analyte concentration.[3] Similarly, improper storage can lead to the degradation of nucleic acids in biological samples.[4]
Troubleshooting & Prevention Guide:
-
Standardize Collection: Use clean, dry, leak-proof, and sterile containers appropriate for your sample type.[5] Ensure every detail is documented, including the date, time, and source of collection.[5]
-
Control Storage Conditions: Adhere strictly to recommended storage temperatures. Biological samples may require immediate refrigeration or freezing, while volatile compounds need airtight seals.[4] Incorrect storage temperature is a common handling error that can compromise sample integrity.[2]
-
Document Everything: Maintain a meticulous chain of custody. Use a Laboratory Information Management System (LIMS) or a detailed logbook to track every sample from collection to analysis.[6] This documentation should include who handled the sample, when, and for what purpose.
-
Homogenize Properly: For solid or heterogeneous samples, proper homogenization is critical to ensure that the portion you analyze is representative of the whole.[4] Techniques vary from simple mixing for liquids to mechanical grinding for tissues.[5]
FAQ 2: I suspect contamination in my cell culture. What are the common entry points and how can I stop them?
Answer: Contamination is a pervasive threat in cell culture, capable of invalidating months of work. The primary sources are biological (bacteria, mycoplasma, fungi) and chemical, often introduced through poor aseptic technique.[7][8]
Causality: The nutrient-rich media and controlled environment that support cell growth are also ideal for opportunistic microorganisms.[9] Bacteria, one of the most common culprits, can enter through contaminated reagents, unclean surfaces, or airborne particles.[7] Mycoplasma is a particularly insidious contaminant as it is difficult to detect and can alter cell function without causing visible cell death.[7][10]
Prevention Protocol: Aseptic Technique
Strict adherence to aseptic technique is your primary defense.[7] This is not just a series of steps but a mindset of constant vigilance.
-
Prepare the Environment: Work within a properly maintained laminar flow hood or biosafety cabinet.[7] Disinfect all surfaces with 70% ethanol or a similar disinfectant before and after each use.[7][9]
-
Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat.[8] Avoid touching your face or hair.[9]
-
Sterile Reagents & Equipment: Use only certified, contamination-free reagents and sterile consumables (pipette tips, flasks, etc.).[7]
-
Workflow Discipline: Handle only one cell line at a time to prevent cross-contamination.[7][9] Quarantine and test all new cell lines before introducing them into your main lab stocks.[7][9]
-
Regular Maintenance: Clean incubators, water baths, and hoods weekly.[7][8] Document all cleaning and maintenance activities.[7]
-
Avoid Antibiotics as a Crutch: Routine use of antibiotics is discouraged. They can mask low-level contamination and promote the development of resistant strains.[7]
Workflow: Aseptic Technique for Preventing Contamination
Caption: A logical workflow for maintaining sterility and preventing biological contamination during cell culture experiments.
Section 2: Analytical Errors - The Execution Phase
Analytical errors occur during the active phase of an experiment. These can be systematic (consistent, biased errors) or random (unpredictable fluctuations).[11][12]
FAQ 3: My standard curve has a poor R² value. Is my pipetting technique to blame?
Answer: Highly likely. Pipetting is a foundational laboratory task, but even minor inaccuracies can accumulate into significant errors, especially when preparing serial dilutions for a standard curve.[13] Inaccurate liquid handling is a primary source of both systematic and random error.[11][14]
Causality: Air displacement pipettes work by displacing a cushion of air, the volume of which can be affected by temperature, pressure, and the properties of the liquid itself (e.g., viscosity).[13][14] Operator technique—such as pipetting angle, speed of aspiration/dispensing, and tip immersion depth—directly influences the accuracy and precision of the volume delivered.[13][15][16]
Troubleshooting & Prevention Guide:
-
Use the Right Tool: Select a pipette whose nominal (maximum) volume is closest to the volume you need to dispense.[16] Accuracy decreases when dispensing volumes at the very low end of a pipette's range.
-
Standardize Your Technique:
-
Pre-wet the tip: Aspirate and dispense the liquid back into the source container 2-3 times to equilibrate the air cushion's temperature and humidity.[14]
-
Vertical Aspiration: Hold the pipette vertically (within 20 degrees) when aspirating liquid.[13][14][16]
-
Consistent Plunger Action: Depress and release the plunger smoothly and consistently. Letting it snap up can cause air bubbles and inaccurate aspiration.[17]
-
Proper Tip Immersion: Immerse the tip just below the surface of the liquid to avoid coating the outside of the tip with excess liquid.[14][16]
-
Dispense Correctly: Dispense against the side of the receiving vessel at a 45-degree angle to ensure all liquid is transferred.[16]
-
-
Consider Liquid Properties: For viscous or volatile liquids, use the "reverse pipetting" technique. This method helps prevent the formation of air bubbles and ensures more accurate dispensing of challenging liquids.
-
Regular Calibration: Pipettes are mechanical instruments that degrade with use.[18] They must be calibrated on a regular schedule (e.g., every 6-12 months) to ensure they perform within specified tolerances.[16][19]
Data Table: Typical Pipette Calibration Tolerances (ISO 8655-2)
| Nominal Volume (µL) | Maximum Systematic Error (± µL) | Maximum Random Error (≤ µL) |
| 10 | 0.12 | 0.08 |
| 100 | 0.80 | 0.30 |
| 1000 | 8.00 | 3.00 |
| 5000 | 30.0 | 15.0 |
| 10000 | 60.0 | 30.0 |
| Note: These values are for illustrative purposes. Always refer to the manufacturer's specifications and the full ISO 8655 standard for definitive tolerances. |
FAQ 4: My instrument readings are drifting or giving unexpected results. How do I troubleshoot?
Answer: Instrument malfunction is a common source of systematic error. A logical troubleshooting process can quickly isolate the cause, which often relates to calibration, maintenance, or environmental factors.[20][21]
Causality: All analytical instruments, from spectrophotometers to balances, can drift over time due to wear and tear, temperature fluctuations, or electronic instability.[18][21] Calibration compares the instrument's output to a known standard, correcting for this drift.[18][22][23] Validation ensures the instrument is fit for its intended purpose.[24] Without regular calibration and maintenance, readings become unreliable.[19][21]
Troubleshooting Protocol: A Systematic Approach
Adopt a systematic approach to diagnostics. Trying multiple fixes at once can obscure the root cause.[25]
-
Define the Problem: Be specific. Are the readings consistently high? Are they fluctuating randomly? When did the problem start?[26]
-
Check the Obvious:
-
Consult the Manual: The user manual is your first and best resource for troubleshooting specific error codes and common issues.[26][27]
-
Verify Calibration and Controls:
-
When was the last calibration performed? Is it overdue?[27]
-
Run a known standard or quality control sample. If the control fails, the issue is likely with the instrument or reagents. If the control passes, the issue may be with your unknown sample.
-
-
Isolate Variables: Test one potential cause at a time.[25][27] For example, if you suspect a faulty heating element in an autoclave, first check the water level before inspecting the element itself.[28]
-
Document Everything: Keep a detailed log of all maintenance, calibrations, and troubleshooting steps.[19] This record is invaluable for identifying recurring problems.[27]
Diagram: Troubleshooting Logic Funnel
Caption: A systematic approach to troubleshooting, starting broad and narrowing down to the root cause.
Section 3: Post-Analytical Errors - Data Integrity and Interpretation
FAQ 5: I've collected my data, but I'm worried about transcription errors and data loss. What are the best practices?
Answer: Robust research data management (RDM) is essential for ensuring data integrity, preventing loss, and facilitating reproducibility.[29] Poor data management can lead to analysis errors or lost opportunities for reuse.[29]
Causality: Manual data transcription is prone to human error.[30] Without a systematic backup strategy, events like hardware failure or accidental deletion can lead to catastrophic data loss. Inconsistent file naming and poor documentation make it difficult for you or others to understand and reuse the data in the future.[31]
Data Management Best Practices:
-
Standardize Data Entry: Use standardized templates for data entry to reduce human error.[32] Where possible, automate data collection by having instruments feed directly into an Electronic Lab Notebook (ELN) or LIMS.[32]
-
Organize Files Logically: Create a clear and consistent folder structure and file naming convention.[31] A good file name should include key information like the project name, experiment date, and sample ID.[31]
-
Create a Data Dictionary: For complex datasets, create a "readme" file or data dictionary that explains variable names, units, and any codes used.[33]
-
Implement the 3-2-1 Backup Rule: This is the cornerstone of data protection.[31]
-
Three copies of your data.
-
On two different types of storage media (e.g., internal server and external hard drive).
-
With one copy stored off-site (e.g., cloud storage or a separate physical location).[29]
-
-
Separate Raw and Processed Data: Always keep your original, raw data files untouched.[33] Perform all analyses on a copy of the data. This ensures you can always return to the original source if a mistake is made during analysis.
FAQ 6: I have a data point that looks like an outlier. Should I remove it?
Answer: The handling of outliers is one of the most critical decisions in data analysis and must be approached with extreme caution. An outlier could be the result of a genuine experimental error, or it could be a true, unexpected biological or chemical result.
Causality: Variability is inherent in all experimental measurements.[34] This variability can arise from random error (the natural "spread" of data) or a specific, assignable cause (a mistake).[11] Statistical tests can help determine if a data point lies outside the expected range of random variation, but they cannot prove the cause.[35]
Decision Protocol for Handling Potential Outliers:
-
Investigate for Obvious Error: Before any statistical analysis, check your lab notebook. Was there a documented problem with that specific sample (e.g., a spill, an instrument error, a difficult injection)? If a clear, documented error explains the anomalous result, you have a strong justification for excluding the data point.
-
Apply a Statistical Test (with caution): Use a recognized statistical test for outlier detection, such as Grubbs' Test or Dixon's Q Test. These tests provide a probability that a given point belongs to the same population as the other data points.
-
Transparency is Key: The ultimate principle is transparency. You should never silently delete data. If you choose to exclude a data point, you must clearly state in your report which point was removed, the justification for its removal (both the statistical test result and the suspected experimental cause), and how its exclusion impacts the results.
References
- Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). Vertex AI Search.
- Statistics for Analysis of Experimental D
- Error Tight: Exercises for Lab Groups to Prevent Research Mistakes. (n.d.). PubMed Central - NIH.
- Common mistakes when pipetting and how to avoid them. (2023). Abyntek Biopharma.
- Troubleshooting Labor
- Sample Collection & Processing Best Practices For Labs. (2024). QBench Cloud-Based LIMS.
- 8 common pipetting errors – and simple solutions to address them. (2024). INTEGRA Biosciences.
- Prevention of Contamin
- Ten simple rules for effective research d
- Experimental Design: Statistical Analysis of Data. (n.d.). University of Central Arkansas.
- Common sources of error in biology lab experiments. (2022).
- Practical Tip: Trouble-shooting Common Problems with Labor
- Essential Tips for Reducing Errors in Experiments. (n.d.). Labguru.
- Sample collection, handling and prepar
- Experimental Error and St
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH.
- DIY Lab Equipment Troubleshooting: Step-by-Step Guide. (n.d.). Unknown Source.
- How to Minimize Errors in Lab Experiments with Proper Equipment Manufacturers in India. (n.d.). Om Scientific & Electronic Devices.
- Calibration and Verification: What They Are and Their Importance. (2024). SoftExpert Blog.
- Data Management Best Practices. (n.d.). UCSD Libraries.
- Ways to Prevent Pipetting Errors The Do's and Don'ts of Pipette Storage and Handling. (n.d.). Sartorius.
- Sample Preparation: A Comprehensive Guide. (n.d.).
- What Causes Most Common Labor
- Laboratory Errors: Types, Causes, and How to Avoid Them? (2025). CrelioHealth Blog.
- The Simple Ways to Prevent Cell Culture Contamin
- Steps to Minimize Errors in the Lab. (2023). Lab Manager.
- What is Sample Prepar
- Teaching Your Lab Staff to Successfully Troubleshoot. (2024). Lab Manager.
- Foundational Practices of Research D
- Instrument calibration procedure for pharmaceutical industry. (n.d.). GMP SOP.
- Four Common Pipetting Errors - Techniques Demonstr
- Practices of Science: Scientific Error. (n.d.). manoa.hawaii.edu/ExploringOurFluidEarth.
- Summary of Error Analysis and Statistical Methods. (2024). Werner Boeglin FIU.
- Avoiding Human Errors in Experiments for Biologics. (n.d.).
- What's the Difference Between Calibration and Valid
- Avoiding common pipetting errors. (2023). News-Medical.Net.
- Laboratory Sample Prepar
- How to be a Better Troubleshooter in Your Labor
Sources
- 1. usalab.com [usalab.com]
- 2. blog.creliohealth.com [blog.creliohealth.com]
- 3. What is Sample Preparation? | Phenomenex [phenomenex.com]
- 4. organomation.com [organomation.com]
- 5. fao.org [fao.org]
- 6. Sample Collection & Processing Best Practices For Labs | QBench Cloud-Based LIMS [qbench.com]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 9. ibidi.com [ibidi.com]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common sources of error in biology lab experiments [automata.tech]
- 12. Practices of Science: Scientific Error | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. news-medical.net [news-medical.net]
- 15. abyntek.com [abyntek.com]
- 16. sartorius.com [sartorius.com]
- 17. youtube.com [youtube.com]
- 18. blog.softexpert.com [blog.softexpert.com]
- 19. How to Minimize Errors in Lab Experiments with Proper Equipment Manufacturers in India [omscientific.in]
- 20. Steps to Minimize Errors in the Lab | Lab Manager [labmanager.com]
- 21. Avoiding Human Errors in Experiments for Biologics [dotmatics.com]
- 22. gmpsop.com [gmpsop.com]
- 23. instrumentationtools.com [instrumentationtools.com]
- 24. The Difference Between Calibration and Validation — XiltriX [xiltrixusa.com]
- 25. Teaching Your Lab Staff to Successfully Troubleshoot | Lab Manager [labmanager.com]
- 26. aab.org [aab.org]
- 27. labequipmentdirect.com [labequipmentdirect.com]
- 28. Trouble-shooting Common Problems with Laboratory Equipment [novustechnicia.com]
- 29. Ten simple rules for effective research data management - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Error Tight: Exercises for Lab Groups to Prevent Research Mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Foundational Practices of Research Data Management [riojournal.com]
- 32. labguru.com [labguru.com]
- 33. Making sure you're not a bot! [library.ucsd.edu]
- 34. uca.edu [uca.edu]
- 35. faculty.washington.edu [faculty.washington.edu]
Technical Support Center: Optimizing Propane-2-Sulphonic Acid Catalysis
Welcome to the technical support center for propane-2-sulphonic acid. This guide is designed for researchers, chemists, and process development professionals who are utilizing propane-2-sulphonic acid as a Brønsted acid catalyst. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your catalytic processes, ensure reproducibility, and maximize reaction efficiency.
While propane-2-sulphonic acid is a potent catalyst, comprehensive literature on its specific applications can be sparse. Therefore, this guide synthesizes direct knowledge with established principles from well-documented alkylsulphonic acids like methanesulphonic acid (MSA) and p-toluenesulphonic acid (p-TsOH) to provide a robust framework for its use.
Part 1: Foundational FAQs
This section addresses the fundamental properties and handling of propane-2-sulphonic acid.
Q1: What is propane-2-sulphonic acid and what are its key properties?
Propane-2-sulphonic acid (also known as isopropanesulphonic acid) is an organosulfur compound belonging to the class of alkanesulfonic acids.[1] Its structure consists of a sulfonic acid group (-SO₃H) attached to the second carbon of a propane chain.[1]
Like other short-chain sulfonic acids, it is a strong acid, making it an effective Brønsted acid catalyst for a variety of organic reactions.[2] It is typically a colorless, non-oxidizing, and viscous liquid or crystalline solid, soluble in many organic solvents.[2]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈O₃S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Appearance | Crystalline solid or viscous liquid | [2] |
| Acidity (pKa) | Strong acid; estimated pKa is low, similar to other alkanesulfonic acids like MSA (pKa ≈ -1.9) | [3] |
| Solubility | High polarity suggests solubility in polar organic solvents and water. |[2] |
Q2: How does propane-2-sulphonic acid compare to other common acid catalysts like p-TsOH, H₂SO₄, or MSA?
Propane-2-sulphonic acid fits within the family of strong Brønsted acid catalysts.[4] Its primary advantage over mineral acids like sulfuric acid (H₂SO₄) is its non-oxidizing nature, which prevents unwanted side reactions and charring, especially in sensitive substrates.[5]
-
vs. Sulfuric Acid (H₂SO₄): Propane-2-sulphonic acid is less oxidizing, leading to cleaner reactions and higher yields in many cases.[5]
-
vs. p-Toluenesulfonic Acid (p-TsOH): Both are strong, organosoluble acids. p-TsOH is a solid, which can be easier to handle and weigh, but its aromatic ring can sometimes participate in or interfere with reactions. The alkyl nature of propane-2-sulphonic acid avoids this.
-
vs. Methanesulfonic Acid (MSA): Both are simple, strong alkanesulfonic acids. Propane-2-sulphonic acid's isopropyl group provides slightly more steric bulk and lipophilicity, which could subtly influence its solubility and catalytic activity in nonpolar media compared to MSA.
Q3: What are the best practices for handling and storing propane-2-sulphonic acid?
As a strong acid, propane-2-sulphonic acid is corrosive and requires careful handling.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass or PTFE-lined) in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.
-
Hygroscopicity: Like many sulfonic acids, it can be hygroscopic. Store under an inert atmosphere (e.g., nitrogen or argon) if trace water will negatively impact your reaction.
Part 2: Core Optimization Guide
Optimizing catalyst concentration is critical for balancing reaction rate, yield, and cost-effectiveness while minimizing side reactions.
Q4: How do I systematically determine the optimal catalyst concentration for my reaction?
The optimal concentration is reaction-specific. A systematic approach involving screening and analysis is the most reliable method. A typical starting range for strong acid catalysts like this is 0.5 to 10 mol% relative to the limiting reagent.[6]
Below is a detailed workflow for this optimization process. We will use the esterification of 4-phenylbutan-2-ol with acetic acid as a model reaction.
Experimental Protocol: Catalyst Concentration Screening
Objective: To determine the optimal mol% of propane-2-sulphonic acid for the esterification of a secondary alcohol.
Materials:
-
4-phenylbutan-2-ol
-
Acetic acid (glacial)
-
Propane-2-sulphonic acid
-
Toluene (or another suitable solvent to facilitate water removal via a Dean-Stark trap)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction Charging: To the flask, add 4-phenylbutan-2-ol (1.0 eq), acetic acid (1.5 eq), toluene (to achieve a ~0.5 M solution), and the internal standard.
-
Catalyst Addition (Parallel Screening): Prepare at least four parallel reactions with varying catalyst loadings:
-
Reaction A: 0.5 mol% propane-2-sulphonic acid
-
Reaction B: 1.0 mol% propane-2-sulphonic acid
-
Reaction C: 5.0 mol% propane-2-sulphonic acid
-
Reaction D: 10.0 mol% propane-2-sulphonic acid
-
-
Reaction Execution: Heat the reactions to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: At set time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction. Immediately quench the aliquot with saturated sodium bicarbonate solution and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the conversion of the starting alcohol and the formation of the desired ester.
-
Analysis: Plot conversion (%) versus time for each catalyst loading. The optimal concentration is the lowest amount that achieves the desired conversion in an acceptable timeframe without significant side product formation.
Data Presentation: Hypothetical Screening Results
The results of such an experiment can be summarized in a table for clear comparison.
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Key Observations |
| 0.5 | 24 | 45 | Reaction is very slow. |
| 1.0 | 8 | 95 | Clean conversion, minimal byproducts. |
| 5.0 | 2 | >98 | Fast reaction, slight increase in colored impurities. |
| 10.0 | 1 | >98 | Very fast, but significant byproduct formation (e.g., alkene from dehydration) observed by GC-MS. |
Visualization: Catalyst Optimization Workflow
The logical flow for determining the optimal catalyst concentration can be visualized as follows:
Caption: Workflow for optimizing catalyst concentration.
Part 3: Troubleshooting Common Issues
Q5: My reaction is slow or stalls before completion. What are the likely causes and how do I fix it?
A stalled reaction is a common issue in acid catalysis. The cause is often related to catalyst deactivation or equilibrium limitations.
Causality Checklist:
-
Insufficient Catalyst: The initial loading may be too low for the specific substrate.
-
Water Poisoning: Water is a product in many acid-catalyzed reactions (like esterification or etherification). If not effectively removed, the accumulation of water can inhibit the catalyst and shift the equilibrium back towards the starting materials.[7]
-
Basic Impurities: Trace basic impurities in your starting materials or solvent (e.g., amines) will neutralize the acid catalyst, rendering it inactive.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Troubleshooting Protocol:
-
Step 1: Verify Water Removal. Ensure your Dean-Stark trap is functioning correctly or that your chemical drying agent (e.g., molecular sieves) is active.
-
Step 2: Check Purity of Reagents. Test the pH of your solvent and starting materials. If basicity is suspected, purify them (e.g., via distillation or washing).
-
Step 3: Increase Catalyst Loading. Add an additional portion of propane-2-sulphonic acid (e.g., 0.5 mol%) to the stalled reaction. If the reaction restarts, the initial loading was insufficient or was partially neutralized.
-
Step 4: Increase Temperature. If the above steps do not work, cautiously increase the reaction temperature in small increments (e.g., 10 °C).
Q6: I am observing significant side product formation, particularly dehydration. How can I suppress this?
Dehydration of alcohols to form alkenes or ethers is a classic side reaction in strong acid catalysis, especially with secondary and tertiary alcohols which form stable carbocation intermediates.[8][9]
Causality & Mitigation:
-
Excessive Catalyst Concentration: Higher acid concentration increases the rate of all acid-catalyzed pathways, including dehydration. This is often the primary cause.
-
Solution: Reduce the catalyst loading to the minimum effective amount, as determined by your optimization screen.
-
-
High Temperature: Dehydration reactions often have a higher activation energy than the desired reaction.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to the slow formation of thermodynamic side products.
-
Solution: Monitor the reaction closely and quench it as soon as the desired level of conversion is reached.
-
Visualization: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting catalyzed reactions.
Q7: How do I effectively quench the reaction and remove the catalyst during workup?
Proper quenching is essential to stop the reaction and prevent product degradation during purification. The sulfonic acid catalyst must be neutralized and removed.
Protocol for Quenching and Workup:
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization: Slowly and carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with vigorous stirring.[10] Continue adding until gas evolution (CO₂) ceases, indicating that the acid has been neutralized.
-
Causality: The sulfonic acid (RSO₃H) reacts with the bicarbonate to form the highly water-soluble sodium sulfonate salt (RSO₃⁻Na⁺), carbon dioxide, and water. This salt will partition into the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to ensure complete neutralization).
-
Water (to remove residual bicarbonate).
-
Brine (saturated NaCl solution) to break up emulsions and begin drying the organic layer.
-
-
Drying and Isolation: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Part 4: Analytical Methods
Q8: How can I accurately determine the concentration of a propane-2-sulphonic acid solution or monitor its presence?
Accurate concentration determination is key for reproducible experiments.
-
Titration: The most straightforward method for determining the concentration of a stock solution is acid-base titration.[11] Titrate a known volume of the sulfonic acid solution with a standardized solution of a strong base (e.g., NaOH) using a pH meter or a suitable indicator like phenolphthalein.
-
Ion Chromatography (IC): For measuring trace amounts of the catalyst in a reaction mixture or verifying its removal, ion chromatography with conductivity detection is a highly sensitive and specific method.[12][13] This technique can separate and quantify various sulfonate anions.
-
NMR Spectroscopy: While not ideal for precise quantification without an internal standard, ¹H NMR can be used to confirm the presence of the catalyst by identifying the characteristic methine (CH) and methyl (CH₃) signals of the isopropyl group.
References
-
Wikipedia. Sulfonic acid . Wikipedia. [Link]
-
PubChem. Propane-2-sulfonate . National Institutes of Health. [Link]
-
PubChem. 2-Propanesulfonic acid . National Institutes of Health. [Link]
-
Wikipedia. Acid catalysis . Wikipedia. [Link]
-
MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview . [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols . [Link]
-
MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group . [Link]
-
MDPI. Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes . [Link]
-
ACS Omega. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) . [Link]
-
StudySmarter. Examples of Acid Catalysis in Organic Chemistry . [Link]
-
ResearchGate. How to determine bronsted acidic sites of solid catalyst ? . [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column . [Link]
- Google Patents.
-
JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes . [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams . [Link]
-
ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables . [Link]
-
Boqu Instrument. How Do You Measure the Concentration of Sulphuric Acid? . [Link]
-
StudySmarter. Acid Catalysis: Definition & Examples . [Link]
-
SciRP.org. Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst . [Link]
-
YouTube. Acid Catalyzed Dehydration of Alcohols to get Alkenes . [Link]
-
Reddit. Question on purifying aryl Sulfonic acids . [Link]
-
Master Organic Chemistry. Reactions and Mechanisms . [Link]
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism . [Link]
-
YouTube. 01.04 Brønsted Acid Catalysis . [Link]
-
PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water . [Link]
-
ResearchGate. (PDF) Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst . [Link]
-
Chemguide. acid catalysis in organic chemistry . [Link]
-
Chemguide. dehydration of alcohols . [Link]
-
ACS Publications. Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean . [Link]
-
Publisso. Determination of methanesulfonic acid in workplace air using ion chromatography (IC) . [Link]
-
PubMed Central. Tailoring and Identifying Brønsted Acid Sites on Metal Oxo-Clusters of Metal–Organic Frameworks for Catalytic Transformation . [Link]
-
Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials... . [Link]
-
Journal of Chemical Technology and Metallurgy. STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE . [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS . [Link]
-
Ataman Kimya. 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID . [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Acid catalysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [scholarworks.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 10. US2334500A - Neutralization of aromatic sulphonic acids - Google Patents [patents.google.com]
- 11. How Do You Measure the Concentration of Sulphuric Acid? - Boqu Instrument [boquwater.com]
- 12. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing AMPS-Based Hydrogels for Enhanced Metal Sorption
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)-based hydrogels for metal sorption applications. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to enhance your experimental efficiency and overcome common challenges. Here, we move beyond simple protocols to explain the why behind the how, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of AMPS-based hydrogels for metal sorption.
Q1: What is the primary mechanism by which AMPS-based hydrogels adsorb metal ions?
A1: The primary mechanism is ion exchange and chelation. AMPS-based hydrogels possess a three-dimensional polymeric network rich in functional groups like sulfonic acid (-SO₃H), carboxyl (-COOH), and hydroxyl (-OH) groups.[1][2][3] In an aqueous solution, these groups can deprotonate to form anionic sites (-SO₃⁻, -COO⁻) that electrostatically attract and bind with positively charged metal cations. The specific interaction and binding affinity can vary depending on the metal ion and the presence of other functional groups within the hydrogel matrix.[1][4]
Q2: Why is pH a critical parameter in metal sorption experiments with AMPS-based hydrogels?
A2: The pH of the solution plays a pivotal role in the adsorption process as it influences both the surface charge of the hydrogel and the speciation of the metal ions in the solution.[1][2] At low pH, an excess of H⁺ ions competes with metal cations for the active binding sites on the hydrogel, leading to reduced sorption efficiency. As the pH increases, the functional groups on the hydrogel deprotonate, increasing the number of negatively charged sites available for metal ion binding, thus enhancing the adsorption capacity.[2][5] However, at very high pH values, metal ions may precipitate as hydroxides, which can interfere with the accurate measurement of sorption capacity.[1]
Q3: How does the crosslinker concentration affect the performance of the hydrogel?
A3: The crosslinker concentration is a critical factor that dictates the network structure of the hydrogel, which in turn affects its swelling behavior and metal sorption capacity. A higher crosslinker density results in a more compact and rigid hydrogel structure with a lower degree of swelling.[6] This can restrict the diffusion of metal ions into the hydrogel matrix and limit their access to the binding sites, thereby reducing the overall sorption capacity. Conversely, a lower crosslinker concentration leads to a looser network and higher swelling, which facilitates metal ion diffusion but may compromise the mechanical stability of the hydrogel.[6] Therefore, optimizing the crosslinker concentration is essential to achieve a balance between mechanical strength and efficient metal uptake.[6]
Q4: Can AMPS-based hydrogels be regenerated and reused?
A4: Yes, one of the significant advantages of using hydrogels for metal sorption is their potential for regeneration and reusability.[1][3][7] The adsorbed metal ions can be desorbed by treating the hydrogel with an acidic solution (e.g., 0.1 M HNO₃ or HCl).[2] The low pH of the acidic solution leads to the protonation of the functional groups, causing the release of the bound metal ions. After desorption, the hydrogel can be washed and neutralized to be used in subsequent adsorption cycles. Studies have shown that many AMPS-based hydrogels can maintain a high percentage of their initial adsorption capacity even after multiple cycles of adsorption-desorption.[2][3]
Q5: What are the key safety precautions to consider when working with AMPS and other hydrogel components?
A5: When working with AMPS and other chemicals for hydrogel synthesis, it is crucial to follow standard laboratory safety procedures. Acrylamide and its derivatives can be neurotoxic, so it is important to handle them with care in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Some polymerization initiators and crosslinkers can also be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use to be aware of its specific hazards and handling instructions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and application of AMPS-based hydrogels for metal sorption.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Metal Sorption Capacity | 1. Suboptimal pH: The pH of the metal solution is too low, leading to competition between H⁺ ions and metal cations for binding sites. 2. Inappropriate Crosslinker Concentration: A high crosslinker density can hinder metal ion diffusion into the hydrogel matrix. 3. Insufficient Contact Time: The hydrogel may not have reached equilibrium with the metal ion solution. 4. Low Initial Metal Ion Concentration: The driving force for mass transfer is lower at lower concentrations. | 1. Optimize pH: Conduct batch experiments to determine the optimal pH for the specific metal ion. Generally, increasing the pH (e.g., to 5-6 for many divalent metals) enhances sorption.[1][8] 2. Vary Crosslinker Concentration: Synthesize hydrogels with different crosslinker concentrations to find the optimal balance between swelling and mechanical stability. A lower crosslinker concentration generally leads to higher swelling and increased sorption capacity.[6] 3. Determine Equilibrium Time: Perform kinetic studies by measuring the metal uptake at different time intervals to establish the time required to reach equilibrium. 4. Increase Initial Concentration: If experimentally feasible, increasing the initial metal ion concentration can lead to a higher sorption capacity until the active sites are saturated.[2] |
| Poor Mechanical Strength of Hydrogel | 1. Low Monomer/Polymer Content: Insufficient polymer chains to form a robust network. 2. Inadequate Crosslinking: Low crosslinker concentration or incomplete polymerization reaction. 3. High Swelling Ratio: Excessive swelling can weaken the hydrogel structure. | 1. Increase Monomer Concentration: Synthesizing hydrogels with a higher initial monomer concentration (e.g., 40-60% w/v) can improve mechanical properties.[6] 2. Increase Crosslinker Concentration: A higher crosslinker concentration will result in a more rigid and mechanically stable hydrogel.[6] Also, ensure complete polymerization by optimizing initiator concentration and reaction time/temperature. 3. Incorporate Comonomers or Nanomaterials: Copolymerization with other monomers or the addition of reinforcing agents like clays or nanoparticles can enhance the mechanical strength of the hydrogel. |
| Inconsistent or Irreproducible Results | 1. Incomplete Polymerization: Variations in the extent of polymerization can lead to different network structures. 2. Non-uniform Hydrogel Samples: Inhomogeneity in the hydrogel can lead to variable sorption behavior. 3. Inaccurate Measurement of Metal Concentration: Errors in analytical techniques can lead to flawed data. | 1. Ensure Complete Polymerization: Use a consistent and optimized protocol for polymerization, including initiator concentration, temperature, and reaction time. De-gassing the monomer solution to remove oxygen, which can inhibit free-radical polymerization, is also recommended. 2. Homogenize Samples: Ensure thorough mixing of the pre-polymerization solution. For analysis, use samples from the same batch and of similar size and shape. 3. Calibrate Analytical Instruments: Regularly calibrate the instruments used for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma-Optical Emission Spectrometry).[7] Prepare fresh calibration standards for each set of experiments. |
| Hydrogel Dissolves or Disintegrates During Experiment | 1. Insufficient Crosslinking: The polymer chains are not adequately crosslinked to form a stable network. 2. Harsh Experimental Conditions: Extreme pH or high temperatures can cause degradation of the polymer network. | 1. Increase Crosslinker Concentration or Use a More Effective Crosslinker: This will create a more robust and insoluble network.[6] 2. Verify Hydrogel Stability: Test the stability of the hydrogel under the intended experimental conditions (pH, temperature) before conducting the sorption studies. |
Experimental Protocols
Protocol 1: Synthesis of AMPS-based Hydrogel via Free Radical Polymerization
This protocol provides a general procedure for synthesizing a crosslinked poly(AMPS) hydrogel. The amounts of monomer, crosslinker, and initiator should be optimized based on the desired properties of the hydrogel.
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Potassium persulfate (KPS) as a thermal initiator
-
Deionized water
Procedure:
-
Preparation of Monomer Solution: Dissolve a specific amount of AMPS monomer in deionized water in a beaker. Stir the solution until the monomer is completely dissolved. The concentration of the monomer can be varied (e.g., 40-60% w/v) to modulate the properties of the final hydrogel.[6]
-
Addition of Crosslinker: Add the desired amount of MBA crosslinker to the monomer solution. The concentration of the crosslinker is typically a small percentage of the monomer concentration (e.g., 0.5-1.5 mol%).[6]
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Addition of Initiator: Add the KPS initiator to the solution and stir until it dissolves. The amount of initiator will influence the rate of polymerization.
-
Polymerization: Pour the solution into a mold (e.g., between two glass plates with a spacer) and place it in a preheated oven or water bath at a specific temperature (e.g., 50-60 °C) for a set duration (e.g., 3-5 hours) to allow for complete polymerization.
-
Purification: After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.
-
Drying: Dry the purified hydrogel in an oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: Batch Adsorption Experiment
This protocol outlines the steps for conducting a batch experiment to determine the metal sorption capacity of the synthesized hydrogel.
Materials:
-
Dried AMPS-based hydrogel
-
Stock solution of the target metal ion (e.g., Pb²⁺, Cu²⁺, Cd²⁺)
-
pH meter
-
Shaker or orbital incubator
-
Analytical instrument for metal ion concentration measurement (e.g., AAS or ICP-OES)
Procedure:
-
Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of known concentrations from the stock solution. Adjust the pH of each solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Adsorption: Accurately weigh a specific amount of the dried hydrogel (e.g., 20 mg) and place it in a flask containing a known volume of the metal ion solution (e.g., 50 mL).[1]
-
Equilibration: Place the flasks on a shaker and agitate them at a constant speed and temperature for a predetermined period to allow the adsorption process to reach equilibrium.[1]
-
Sample Collection and Analysis: After equilibration, separate the hydrogel from the solution by filtration or centrifugation. Measure the final concentration of the metal ions remaining in the solution using an appropriate analytical technique.[1]
-
Calculation of Sorption Capacity: Calculate the amount of metal ion adsorbed per unit mass of the hydrogel (qₑ, in mg/g) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
C₀ is the initial concentration of the metal ion (mg/L)
-
Cₑ is the equilibrium concentration of the metal ion (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the dried hydrogel (g)[1]
-
Visualizations
Diagram 1: AMPS-based Hydrogel Synthesis Workflow
Caption: The cycle of metal sorption and hydrogel regeneration.
References
-
Chen, J., Jiang, X., Yin, D., & Zhang, W. (2020). Preparation of a Hydrogel-Based Adsorbent for Metal Ions through High Internal Phase Emulsion Polymerization. ACS Omega, 5(31), 19920–19927. [Link]
-
Guzmán, A., Castañeda, F., & García, J. (2013). Applications of hydrogels in the adsorption of metallic ions. Ingeniería, Investigación y Tecnología, 14(3), 399-410. [Link]
-
Al-Mokhalel, H. A. (2021). A Short Review on Recent Advances of Hydrogel-Based Adsorbents for Heavy Metal Ions. Gels, 7(2), 56. [Link]
-
Hara, H., et al. (2024). Ionized acrylamide-based copolymer / terpolymer hydrogels for recovery of positive and negative heavy metal ions. PLOS ONE, 19(3), e0298765. [Link]
-
Wolszczak, M., et al. (2024). Smart Hydrogel Based on Derivatives of Natural α-Amino Acids for Efficient Removal of Metal Ions from Wastewater. Materials, 17(17), 3845. [Link]
-
Lee, J., et al. (2022). Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels. Polymers, 14(13), 2552. [Link]
-
Kim, M., et al. (2024). Liquid Metal Particles–Graphene Core–Shell Structure Enabled Hydrogel-Based Triboelectric Nanogenerators. Nanomaterials, 14(13), 1083. [Link]
-
Wang, W., et al. (2012). Removal of heavy metal ions from wastewater by a novel HEA/AMPS copolymer hydrogel: preparation, characterization, and mechanism. Journal of Hazardous Materials, 241-242, 348-355. [Link]
-
Ratanavaraporn, J., et al. (2007). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. Chiang Mai Journal of Science, 34(2), 181-189. [Link]
-
Mondal, M. I. H., et al. (2023). Preparation of Hydrogel for Removal of Heavy Metal Ions from Aqueous Media. Journal of Polymers and the Environment, 31(11), 4899-4911. [Link]
-
Wang, Y., et al. (2024). Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel. Polymers, 16(8), 1047. [Link]-Wang-Liu/a89f81648a73a3c94d21e8d47b678c43913076a5)
-
Oguz, M., et al. (2023). Mechanically Strong Superabsorbent Terpolymer Hydrogels Based on AMPS via Hydrogen-Bonding Interactions. ACS Applied Polymer Materials, 5(2), 1336-1347. [Link]
-
Wang, Y., et al. (2024). Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel. Polymers, 16(8), 1047. [Link]
-
Ratanavaraporn, J., et al. (2014). Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings. Advanced Materials Research, 931-932, 458-462. [Link]
-
Chen, J., et al. (2020). Preparation of a Hydrogel-Based Adsorbent for Metal Ions through High Internal Phase Emulsion Polymerization. ACS Omega, 5(31), 19920-19927. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. redalyc.org [redalyc.org]
- 3. Smart Hydrogel Based on Derivatives of Natural α-Amino Acids for Efficient Removal of Metal Ions from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. mdpi.com [mdpi.com]
- 7. Removal of heavy metal ions from wastewater by a novel HEA/AMPS copolymer hydrogel: preparation, characterization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Ion-Pair Chromatography with Alkanesulfonic Acids
Welcome to the technical support center for ion-pair reversed-phase chromatography (IP-RPLC). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered when using alkanesulfonic acids as ion-pairing reagents. This resource combines foundational principles with field-proven troubleshooting strategies to enhance the performance and reproducibility of your separations.
The Principle of Ion-Pairing with Alkanesulfonic Acids
Ion-pair chromatography is a powerful technique for separating charged analytes, such as basic and cationic compounds, on a non-polar stationary phase (e.g., C18 or C8). Alkanesulfonic acids are anionic ion-pairing reagents that are added to the mobile phase. Their mechanism of action is primarily based on an ion-exchange process.[1] The hydrophobic alkyl chain of the sulfonic acid adsorbs onto the reversed-phase stationary phase, leaving the negatively charged sulfonate group oriented towards the mobile phase.[2][3][4] This dynamically creates a negatively charged surface on the stationary phase, which then retains cationic analytes through electrostatic attraction.[4][5] The overall retention is a combination of this ion-exchange mechanism and the inherent hydrophobic partitioning of the analyte-reagent pair.[6]
Caption: Dynamic coating of the stationary phase by alkanesulfonic acid.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a solid foundation for your method development and troubleshooting efforts.
Q1: How do I choose the correct alkanesulfonic acid chain length (e.g., pentane- vs. octanesulfonic acid)?
A: The choice of alkyl chain length directly controls the retention of your cationic analytes. A longer alkyl chain (e.g., octanesulfonic acid) is more hydrophobic, leading to stronger adsorption onto the stationary phase and, consequently, greater retention of the analyte.[1] Conversely, a shorter chain (e.g., pentanesulfonic acid) provides less retention.
-
Expert Tip: Start with a shorter chain like pentane- or hexanesulfonic acid.[2] They equilibrate faster and are often sufficient for retaining many basic compounds. Only move to longer chains like heptane- or octanesulfonic acid if you need more retention that cannot be achieved by adjusting the organic modifier concentration.[1]
Q2: What is a typical concentration for the alkanesulfonic acid reagent?
A: The typical concentration range for alkanesulfonic acids in the mobile phase is between 0.5 mM and 20 mM.[7] Increasing the concentration of the ion-pair reagent will generally increase analyte retention up to a certain point.[6] Above a critical concentration, the reagent can form micelles in the mobile phase, which may lead to a decrease in retention.[1]
-
Causality: The concentration of the ion-pairing reagent determines the surface coverage on the stationary phase. Higher concentrations lead to more available sites for ion exchange, thus increasing retention.[7] However, excessively high concentrations can saturate the stationary phase.[3]
Q3: Which organic solvent is better: methanol or acetonitrile?
A: Methanol is often the preferred organic solvent for ion-pair chromatography.[2][8] Alkanesulfonic acid salts have better solubility in methanol-water mixtures compared to acetonitrile-water mixtures, reducing the risk of precipitation.[8] Acetonitrile can be used, but care must be taken, especially when using high concentrations of the ion-pair reagent or buffer salts.[6][8]
-
Field Insight: While acetonitrile is a stronger solvent in reversed-phase, methanol's hydrogen-bonding properties can sometimes offer unique selectivity in ion-pair systems.[6]
Q4: How long does it take to equilibrate a column for an ion-pair method?
A: This is a critical and often underestimated step. Ion-pair methods require significantly longer equilibration times than standard reversed-phase methods. Expect to flush the column with 20-50 column volumes of the mobile phase.[2] For a standard 4.6 x 150 mm column, this can mean 30-75 minutes or more. Inadequate equilibration is a primary cause of drifting retention times.[3]
-
Self-Validating Protocol: To confirm equilibration, make repeated injections of your standard. The system is considered equilibrated when retention times are stable and reproducible over at least three consecutive injections.[2]
Q5: Is it advisable to dedicate a column specifically for ion-pair applications?
A: Yes, absolutely. Ion-pairing reagents, especially those with longer alkyl chains, are notoriously difficult to wash out of a column completely.[2] Residual reagent can alter the selectivity of the column in subsequent non-ion-pair applications.[2] To ensure reproducibility and prolong column lifetime for other methods, dedicate a specific column for all your ion-pair work.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues you encounter during your experiments.
Caption: A systematic approach to troubleshooting IPC issues.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Explanation (The "Why") | Solution |
| Incomplete Equilibration | The concentration of the ion-pair reagent on the stationary phase has not reached a steady state, leading to a heterogeneous surface and mixed retention mechanisms. | Protocol: Equilibrate the column with at least 20-50 column volumes of the mobile phase. Confirm with repeated injections of a standard until peak shape and retention time are consistent.[2] For short-term shutdowns, consider leaving the pump at a very low flow rate (e.g., 0.1 mL/min) to maintain equilibrium.[6] |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica stationary phase can interact with basic analytes, causing peak tailing. Ion-pairing reagents are intended to mask these sites, but this effect can be incomplete.[3] | Action: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep the analytes ionized and the silanol groups protonated and less active. A slight increase in the ion-pair reagent concentration might also help improve shielding.[3] |
| Column Temperature Effects | Temperature affects the adsorption equilibrium of the ion-pair reagent onto the stationary phase.[3] Inconsistent temperature can lead to peak shape distortion, including fronting.[3] | Action: Use a column oven and maintain a stable temperature (e.g., 40 °C). This not only improves peak shape but also enhances reproducibility.[1][3] |
| Analyte Overload | Injecting too much sample mass can saturate the available ion-exchange sites on the column, leading to peak fronting. | Action: Reduce the injection volume or dilute the sample and re-inject. |
Issue 2: Unstable or Drifting Retention Times
| Potential Cause | Explanation (The "Why") | Solution |
| Insufficient Equilibration | This is the most common cause. The slow process of coating the stationary phase means that if the run is started too early, retention will continuously change (usually increase) as more reagent adsorbs.[2][3] | Protocol: Implement a strict and lengthy equilibration protocol as described above. Do not begin analysis until retention times are stable.[2] |
| Temperature Fluctuations | The equilibrium between the mobile phase and the stationary phase is temperature-dependent.[2] Changes in ambient temperature can cause retention times to drift. | Action: Always use a thermostatically controlled column compartment. Ensure the mobile phase reservoirs are not in direct sunlight or subject to drafts. |
| Mobile Phase pH Instability | The ionization state of both the analyte and any residual silanols is pH-dependent. A small drift in mobile phase pH can significantly alter electrostatic interactions and change retention. | Action: Use a high-quality buffer and ensure its concentration is adequate (typically 10-25 mM) to resist pH shifts. Always measure the pH after adding the organic modifier if it is critical for the separation. |
| Unintentional Ion-Pairing | Surfactants or other ionic species in the sample matrix (e.g., sodium lauryl sulfate from dissolution media) can adsorb to the column and act as unintended ion-pairing reagents, causing retention times to increase with each injection.[9] | Action: If possible, improve the sample preparation to remove the interfering species. Alternatively, add the interfering agent (e.g., SLS) to the mobile phase at a low concentration to pre-equilibrate the column with it, thereby stabilizing the effect.[9] |
Key Experimental Protocols
Protocol 1: Preparing a Robust Ion-Pair Mobile Phase
This protocol ensures the preparation of a stable and reproducible mobile phase, which is foundational to a successful ion-pair separation.
-
Select High-Purity Reagents: Use HPLC-grade or MS-grade solvents, water, and high-purity alkanesulfonic acid sodium salt and buffer components. Impurities can cause baseline noise and ghost peaks.[3]
-
Prepare Aqueous Component:
-
Dissolve the buffer salts (e.g., potassium phosphate monobasic) and the alkanesulfonic acid sodium salt in the required volume of high-purity water.
-
Stir until all components are fully dissolved. Gentle warming or sonication can assist but allow the solution to return to room temperature before pH adjustment.
-
Adjust to the target pH (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid).
-
-
Combine and Mix:
-
Measure the prepared aqueous phase and the organic modifier (e.g., methanol) in separate graduated cylinders.
-
Combine them in the final mobile phase reservoir. For example, for a 60:40 (v/v) mobile phase, combine 600 mL of the aqueous component with 400 mL of methanol.
-
Crucial Step: Mix the final mobile phase thoroughly.
-
-
Degas: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent pump cavitation and detector noise. Filtration also removes any particulates.
Protocol 2: Systematic Column Equilibration
This protocol provides a self-validating system to ensure your column is ready for analysis.
-
Initial Flush: Begin by flushing the column with the prepared ion-pair mobile phase at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Equilibration Period: Continue flushing for a minimum of 30 column volumes. (e.g., for a 4.6 x 150 mm column with a volume of ~1.5 mL, this is 45 mL, or 45 minutes at 1.0 mL/min). A longer period of 50 column volumes is often safer.[2]
-
Equilibration Check:
-
Inject a standard solution containing your analyte(s) of interest.
-
Repeat the injection every 10-15 minutes.
-
Monitor the retention time, peak area, and peak asymmetry.
-
-
Confirmation of Readiness: The column is considered fully equilibrated and ready for the analytical sequence when the retention times from three consecutive injections are within a tight tolerance (e.g., ± 0.5% relative standard deviation).
References
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Dolan, J. W. (n.d.). Ion Pairing - Blessing or Curse?. LCGC International - Chromatography Online.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Diva-Portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
- Google Patents. (n.d.). Ion-pairing chromatography - US4042327A.
- Analytical & Pharmaceutical Research. (n.d.). [No specific title available].
- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
- Separation Science. (n.d.). The Case of the Unintentional Ion-Pairing Reagent.
- Separation Science. (n.d.). Washing Ion Pairing Columns.
- PubMed. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
Sources
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. - MedCrave online [medcraveonline.com]
- 5. diva-portal.org [diva-portal.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. sepscience.com [sepscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Methods Using Propane-2-Sulphonic Acid as an Ion-Pair Reagent
This guide provides an in-depth, experience-driven approach to the validation of High-Performance Liquid Chromatography (HPLC) methods that utilize propane-2-sulphonic acid as an ion-pair reagent. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the separation of ionic or highly polar compounds. We will move beyond a simple checklist of validation parameters and delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound methodology.
The Principle of Ion-Pair Chromatography with Propane-2-Sulphonic Acid
Ion-pair chromatography (IPC) is a powerful technique used in reverse-phase HPLC to separate and analyze ionic and highly polar analytes that would otherwise have little or no retention on a non-polar stationary phase.[1][2] The core principle involves adding an ion-pairing reagent to the mobile phase.[1] This reagent, which has a charge opposite to that of the analyte, forms a neutral ion pair with the analyte in the mobile phase.[3] This newly formed neutral complex exhibits increased hydrophobicity, allowing it to be retained by the non-polar stationary phase (e.g., C18 or C8) and subsequently separated.[1][3]
Propane-2-sulphonic acid, often used as its sodium salt, is a cationic ion-pair reagent specifically employed for the analysis of basic compounds that are positively charged at an acidic pH.[4][5] Its sulphonic acid group provides a negative charge, which interacts with positively charged analytes, such as protonated amines, to form a neutral ion pair. The choice of propane-2-sulphonic acid is often dictated by its ability to provide good peak shape and resolution for specific analytes.[6]
The Validation Imperative: A Self-Validating System
Method validation is the process of scientifically proving that an analytical method is suitable for its intended purpose.[7] For HPLC methods employing ion-pair reagents, validation is particularly critical due to the multiple equilibrium processes at play, which can be sensitive to small changes in mobile phase composition, pH, temperature, and ion-pair reagent concentration.[2] A well-validated method provides confidence in the accuracy, reliability, and consistency of the results, as required by Current Good Manufacturing Practice (cGMP) regulations.[8]
Our approach to validation is to create a self-validating system. This means that the validation experiments are designed not only to meet regulatory requirements but also to provide a deeper understanding of the method's performance characteristics and its inherent limitations. This aligns with the lifecycle management approach to analytical procedures emphasized in modern guidelines.[9][10]
Key Validation Parameters and Experimental Protocols
The validation of an HPLC method involves assessing a set of specific parameters as defined by guidelines from bodies such as the International Council for Harmonisation (ICH), the United States Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[8][11][12] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[13]
Specificity
Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14][15] In IPC, demonstrating specificity is crucial to ensure that the peak of interest is not co-eluting with any other substance, which would lead to inaccurate quantification.
Experimental Protocol:
-
Forced Degradation: The most definitive way to demonstrate specificity is through forced degradation studies.[14][16] Subject the drug substance to a variety of stress conditions as recommended by ICH guideline Q1A(R2), such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[17][18] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at a sufficient level for detection without completely destroying the sample.[14]
-
Chromatographic Analysis: Inject a blank (solvent), a placebo (formulation matrix without the active ingredient), an unstressed analyte solution, and all stressed samples into the HPLC system.
-
Resolution Assessment: Evaluate the chromatograms to ensure that the analyte peak is well-resolved from any peaks generated by the blank, placebo, and forced degradation. The resolution between the analyte and the closest eluting peak should be greater than 1.5.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in both the standard and stressed samples.[19] The peak purity algorithm compares UV-Vis spectra across the peak to detect the presence of co-eluting impurities.[20][21] While not absolute proof of purity, a "pure" peak according to the software's purity angle and threshold provides strong supporting evidence of specificity.[19][22]
Linearity
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Calibration Standards: Prepare a series of at least five calibration standards from a stock solution to cover the expected working range. For an assay of a drug substance, this range is typically 80% to 120% of the test concentration.[23]
-
Replicate Injections: Inject each calibration standard, typically in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999. The y-intercept should be minimal, and the data points should be visually inspected for a random distribution around the regression line.
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental value to the true (or an accepted reference) value. It confirms that the method is providing correct results without systematic error.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo with the analyte at a minimum of three different concentration levels across the linear range (e.g., 80%, 100%, and 120%).
-
Triplicate Preparations: Prepare at least three independent samples at each concentration level.
-
Analysis: Analyze the spiked samples using the validated HPLC method.
-
Calculation: Calculate the percentage recovery for each sample against the known spiked amount. The mean recovery should typically be within 98.0% to 102.0%.
Precision
Why it's critical: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is a measure of the method's random error and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2.0% is generally considered acceptable for a drug substance assay.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
The results from both sets of experiments are statistically compared to assess the method's reproducibility under typical laboratory variations.
-
Robustness
Why it's critical: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For IPC, robustness testing is paramount due to its sensitivity to mobile phase conditions.[2]
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters likely to influence the separation. For an IPC method using propane-2-sulphonic acid, these include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Concentration of propane-2-sulphonic acid (e.g., ± 10%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Percentage of organic modifier in the mobile phase (e.g., ± 2%)[24]
-
-
Systematic Variation: Vary one parameter at a time while keeping the others constant and analyze a system suitability solution.
-
Assess Impact: Evaluate the effect of these changes on critical system suitability parameters like retention time, peak asymmetry (tailing factor), and resolution. The system suitability criteria must be met under all varied conditions.
Comparison with Alternative Ion-Pair Reagents
While propane-2-sulphonic acid is effective, other reagents may be more suitable depending on the analyte and desired chromatographic outcome. The choice of ion-pair reagent is a critical step in method development.[2]
| Ion-Pair Reagent | Typical Application | Advantages | Disadvantages & Causality |
| Propane-2-sulphonic acid | Basic compounds | Good peak shape, readily available.[4][5] | Shorter alkyl chain provides less retention compared to longer chain homologues. |
| Pentane-, Hexane-, Heptane-, or Octane-sulphonic acid | Basic compounds | Longer alkyl chains increase hydrophobicity, leading to stronger retention of the ion pair on the stationary phase.[2][25] | Can lead to very long retention and column equilibration times; may be difficult to wash out of the column.[26] |
| Trifluoroacetic acid (TFA) | Basic compounds, peptides | Volatile, making it compatible with mass spectrometry (MS) detectors.[3][25] | Can cause ion suppression in MS; provides less retention control compared to alkyl sulphonates. |
| Tetrabutylammonium (TBA) salts (e.g., hydroxide, bromide) | Acidic compounds | Effective for separating acidic analytes by forming ion pairs with their negatively charged groups.[3] | Non-volatile, incompatible with MS; can be harsh on silica-based columns at higher pH. |
Visualizing the Workflow and Mechanism
A clear understanding of the validation workflow and the underlying chromatographic mechanism is crucial for successful implementation and troubleshooting.
Caption: A structured workflow for HPLC method validation.
Caption: Mechanism of ion-pair chromatography for a basic analyte.
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved from [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. Retrieved from [Link]
-
2-Propane sulphonic acid sodium salt, for HPLC 99%. Ottokemi. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Retrieved from [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). EFLA. Retrieved from [Link]
-
Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. (2018, June 15). National Institutes of Health. Retrieved from [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. Retrieved from [Link]
-
Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Ion Pairing - Blessing or Curse? LCGC International - Chromatography Online. Retrieved from [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Retrieved from [Link]
-
2-PROPANE SULPHONIC ACID SODIUM SALT. Loba Chemie. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. USP-NF. Retrieved from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Institutes of Health. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, September 19). Lab Manager. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
-
What can be used instead of sodium heptane sulfonate as an ion-pairing reagent in HPLC analysis? (2019, June 11). ResearchGate. Retrieved from [Link]
-
(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate. Retrieved from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]
-
Ion pair chromatography for pharmacy students. Slideshare. Retrieved from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Chromatography Forum. Retrieved from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Today. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]
-
Peak Purity Parameters for PDA Data - Tip255. Waters Knowledge Base. Retrieved from [Link]
-
Quality Guidelines. ICH. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalworlds.com [chemicalworlds.com]
- 5. 2-Propane sulphonic acid sodium salt, for HPLC 99% - 5399-58-6 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. fda.gov [fda.gov]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. investigationsquality.com [investigationsquality.com]
- 11. uspbpep.com [uspbpep.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. propharmagroup.com [propharmagroup.com]
- 16. onyxipca.com [onyxipca.com]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotech-asia.org [biotech-asia.org]
- 19. sepscience.com [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaguru.co [pharmaguru.co]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ofnisystems.com [ofnisystems.com]
- 24. drugfuture.com [drugfuture.com]
- 25. researchgate.net [researchgate.net]
- 26. welch-us.com [welch-us.com]
A Comparative Analysis of Alkanesulfonic Acids for Optimal Ion-Pairing Efficiency in Reversed-Phase HPLC
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar compounds, the selection of an appropriate ion-pairing reagent is a critical determinant of chromatographic success. Among the various options, alkanesulfonic acids have established themselves as a versatile and effective class of reagents for the analysis of cationic analytes by reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth comparative analysis of different alkanesulfonic acids, offering experimental insights and data to inform the selection of the optimal reagent for enhanced retention, improved peak shape, and superior resolution.
The Underlying Principle: Ion-Pairing Chromatography
Ion-pair chromatography is a powerful technique used to enhance the retention of charged analytes on non-polar stationary phases, such as C8 or C18 columns.[1][2] In this method, an ion-pairing reagent, which possesses a charge opposite to that of the analyte, is added to the mobile phase.[2] This reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and thereby promoting its interaction with the stationary phase.[1]
Alkanesulfonic acids serve as anionic ion-pairing reagents, making them ideal for the analysis of positively charged species like protonated basic drugs, peptides, and other cationic compounds.[3] The fundamental mechanism involves the formation of a transient, electrically neutral complex between the negatively charged sulfonate group of the alkanesulfonic acid and the positively charged analyte. This neutral pair is then retained on the hydrophobic stationary phase through reversed-phase interactions.
The Critical Role of the Alkyl Chain: A Comparative Overview
The ion-pairing efficiency of an alkanesulfonic acid is significantly influenced by the length of its alkyl chain. A longer alkyl chain increases the overall hydrophobicity of the ion pair, leading to stronger retention on the reversed-phase column.[3][4] This section provides a comparative analysis of commonly used alkanesulfonic acids, from methanesulfonic acid (C1) to octanesulfonic acid (C8), highlighting the impact of chain length on key chromatographic parameters.
Impact on Retention Factor (k')
The retention factor is a measure of the time an analyte resides on the stationary phase relative to the mobile phase. As illustrated in the data below, a clear trend emerges: as the number of carbons in the alkanesulfonic acid increases, the retention factor of a model basic analyte also increases. This is a direct consequence of the enhanced hydrophobicity of the ion pair formed with longer-chain sulfonates.
| Alkanesulfonic Acid | Alkyl Chain Length | Analyte Retention Factor (k')* |
| Methanesulfonic Acid | C1 | 1.2 |
| Ethanesulfonic Acid | C2 | 2.5 |
| Propanesulfonic Acid | C3 | 4.1 |
| Butanesulfonic Acid | C4 | 6.8 |
| Pentanesulfonic Acid | C5 | 9.5 |
| Hexanesulfonic Acid | C6 | 12.3 |
| Heptanesulfonic Acid | C7 | 15.1 |
| Octanesulfonic Acid | C8 | 18.0 |
*Hypothetical data for a model basic analyte under consistent chromatographic conditions for illustrative purposes.
This relationship provides a powerful tool for chromatographers to modulate the retention of cationic analytes. For weakly retained compounds, employing a longer-chain alkanesulfonic acid such as heptane- or octanesulfonic acid can significantly increase the retention factor, moving the peak away from the void volume and improving resolution from other early-eluting components.[5][6] Conversely, for highly retained analytes, a shorter-chain reagent like propane- or butanesulfonic acid may be sufficient to achieve the desired separation without unduly extending the run time.
Influence on Peak Symmetry (As)
Peak symmetry is a crucial indicator of the quality of a chromatographic separation, with ideal peaks exhibiting a Gaussian shape. Tailing or fronting can indicate secondary interactions between the analyte and the stationary phase, often involving residual silanol groups on the silica support. Ion-pairing reagents can help to mitigate these undesirable interactions.
While the primary role of the alkyl chain is to modulate retention, its length can also indirectly influence peak shape. Longer-chain alkanesulfonic acids, by providing stronger ion-pairing and more effective shielding of the stationary phase surface, can sometimes lead to improved peak symmetry for particularly challenging basic compounds. However, it is important to note that other factors, such as the concentration of the ion-pairing reagent and the pH of the mobile phase, also play a significant role in controlling peak shape.[7]
Effect on Resolution (Rs)
Resolution is the ultimate measure of a successful separation, quantifying the degree of separation between two adjacent peaks. By increasing the retention of cationic analytes, alkanesulfonic acids can significantly improve resolution, particularly when one of the critical pair components is a basic compound. The choice of alkanesulfonic acid can be tailored to optimize the separation of a specific pair of analytes. For instance, if a basic analyte is co-eluting with a neutral or acidic compound, increasing the chain length of the alkanesulfonic acid will selectively increase the retention of the basic analyte, thereby enhancing the resolution between the two peaks.[8]
Experimental Design for Comparative Analysis
To ensure the scientific integrity of a comparative study of alkanesulfonic acids, a well-designed and controlled experimental protocol is paramount. The following section outlines a detailed methodology for evaluating the ion-pairing efficiency of different alkanesulfonic acids.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of alkanesulfonic acids.
Step-by-Step Methodology
1. Materials and Reagents:
- HPLC-grade water, acetonitrile, and methanol.
- High-purity alkanesulfonic acids (sodium salts): methanesulfonic acid, ethanesulfonic acid, propanesulfonic acid, butanesulfonic acid, pentanesulfonic acid, hexanesulfonic acid, heptanesulfonic acid, and octanesulfonic acid.[9]
- Buffer components (e.g., phosphate or acetate salts).
- A mixture of model basic analytes (e.g., a selection of pharmaceutical compounds with varying basicity).
- A suitable reversed-phase HPLC column (e.g., C8 or C18, 5 µm, 4.6 x 150 mm).[10]
2. Mobile Phase Preparation:
- Prepare an aqueous buffer solution at a pH that ensures the analytes are in their protonated (cationic) form. A pH of 2-3 units below the pKa of the basic analytes is generally recommended.[7]
- For each alkanesulfonic acid to be tested, prepare a separate mobile phase by adding a specific concentration of the ion-pairing reagent (e.g., 5 mM) to the aqueous buffer and organic modifier mixture. The ratio of aqueous to organic solvent should be optimized to achieve reasonable retention times.
3. Sample Preparation:
- Prepare a stock solution of the basic analyte mixture in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the mobile phase).
- Dilute the stock solution to a working concentration appropriate for UV detection.
4. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm.
- Mobile Phase: Isocratic elution with the prepared mobile phase containing the specific alkanesulfonic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at a wavelength appropriate for the analytes.
- Injection Volume: 10 µL.
5. Experimental Procedure:
- For each alkanesulfonic acid, equilibrate the column with the corresponding mobile phase for a sufficient time to ensure a stable baseline. Longer equilibration times are often necessary for ion-pairing methods, especially with longer alkyl chains.[11]
- Inject the analyte mixture and record the chromatogram.
- Thoroughly wash the column with a high percentage of organic solvent before introducing the next mobile phase containing a different alkanesulfonic acid to prevent carryover.
6. Data Analysis:
- For each analyte in each chromatogram, calculate the retention factor (k'), peak asymmetry (As), and the resolution (Rs) between critical peak pairs.
Mechanism of Ion-Pairing Chromatography with Alkanesulfonic Acids
The interaction between the alkanesulfonic acid ion-pairing reagent, the cationic analyte, and the non-polar stationary phase is a dynamic process. The following diagram illustrates the key steps involved in the retention mechanism.
Caption: Mechanism of ion-pairing chromatography with alkanesulfonic acids.
Conclusion and Recommendations
The selection of an appropriate alkanesulfonic acid is a critical step in developing robust and efficient ion-pairing chromatographic methods for cationic analytes. The length of the alkyl chain is the primary determinant of the hydrophobicity of the ion pair and, consequently, the retention of the analyte.
-
For weakly retained basic compounds , longer-chain alkanesulfonic acids such as heptanesulfonic acid and octanesulfonic acid are highly effective at increasing retention and improving resolution.[5][6]
-
For moderately retained analytes , intermediate-chain reagents like pentanesulfonic acid and hexanesulfonic acid often provide a good balance between retention and analysis time.
-
For strongly retained basic compounds , shorter-chain alkanesulfonic acids such as butanesulfonic acid or even propanesulfonic acid may be sufficient to achieve the desired separation without excessive run times.
It is imperative to experimentally evaluate a range of alkanesulfonic acids for each new application to identify the optimal reagent that delivers the desired retention, peak shape, and resolution. By systematically applying the principles and methodologies outlined in this guide, researchers can confidently select the most effective alkanesulfonic acid to overcome the challenges of separating cationic compounds by reversed-phase HPLC.
References
-
Jain, P. S., et al. (2011). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(2), 169–174. [Link]
-
Ribeiro, R. L. V., et al. (2004). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. Journal of the Brazilian Chemical Society, 15(3), 426-432. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Levent, A. (2010). Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. Journal of Chromatographic Science, 48(8), 664-668. [Link]
-
Reddy, B. M., & Reddy, P. J. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1546-1551. [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Dolan, J. W. (2008). Ion Pairing - Blessing or Curse? LCGC North America, 26(6), 532-538. [Link]
-
Gong, L., & McCullagh, J. S. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(4), 339-350. [Link]
-
Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177-183. [Link]
-
Walter, T. H., et al. (2005). Mechanism of Retention Loss when C8 and C18 HPLC Columns are Used with Highly Aqueous Mobile Phases. ResearchGate. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Petre, J., et al. (2012). Thermodynamic study of the liquid chromatography retention process for some pesticides on C8 and C18 silica-based stationary phases. Revue Roumaine de Chimie, 57(5-6), 427-434. [Link]
-
Analytical & Pharmaceutical Research. (n.d.). A Concise Review on Ion Pair Chromatography. Retrieved from [Link]
-
Liao, H. (2017). Can one use ion pairing reagent instead of another? ResearchGate. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Guide to LC-MS Methodologies for the Validation of Propane-2-Sulphonic Acid Synthesis Products
Introduction: The Analytical Challenge of Small, Polar Sulfonates
In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Propane-2-sulphonic acid, a small, highly polar alkanesulfonic acid, and its related synthesis products present a significant analytical challenge.[1] Their high polarity makes them difficult to retain on traditional reversed-phase (RP) chromatography columns, often leading to poor peak shape and inadequate separation from other polar impurities and starting materials. Furthermore, their lack of a strong chromophore necessitates the use of mass spectrometry (MS) for sensitive and specific detection.
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the validation of propane-2-sulphonic acid synthesis products. Drawing from extensive field experience, this document will not only detail various analytical approaches but also explain the underlying scientific principles that govern method selection and optimization. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to develop robust and reliable analytical methods that adhere to the rigorous standards of the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Comparative Analysis of LC-MS Methodologies
The successful analysis of propane-2-sulphonic acid and its synthesis-related impurities hinges on achieving adequate chromatographic retention and separation. This section critically evaluates three primary LC-MS strategies: Reversed-Phase Chromatography with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Reversed-Phase Liquid Chromatography with Ion-Pairing (IP-RPLC)
Principle of Operation:
Standard reversed-phase chromatography struggles to retain highly polar analytes like propane-2-sulphonic acid.[7][8] Ion-pairing chromatography addresses this by introducing an ion-pairing reagent into the mobile phase. This reagent, typically a long-chain alkylamine or a quaternary ammonium salt, possesses a hydrophobic tail and a charged head group. The hydrophobic tail interacts with the nonpolar stationary phase, effectively creating an in-situ ion-exchange surface that can retain the charged sulfonate analyte.
Causality Behind Experimental Choices:
The selection of the ion-pairing reagent is critical. For the anionic propane-2-sulphonic acid, a cationic ion-pairing reagent such as a trialkylamine is employed.[9] The concentration of the ion-pairing reagent must be carefully optimized; too low a concentration will result in insufficient retention, while an excessively high concentration can lead to long column equilibration times and potential MS source contamination.[10] It is crucial to use volatile ion-pairing reagents when coupling with mass spectrometry to avoid signal suppression in the electrospray ionization (ESI) source.[10]
Advantages:
-
Utilizes widely available and well-understood C18 and other reversed-phase columns.
-
Can provide excellent separation of both polar and non-polar compounds within the same analytical run.
Limitations:
-
Ion-pairing reagents can contaminate the LC-MS system, leading to persistent background noise and signal suppression.[10]
-
Method development can be time-consuming due to the need to optimize ion-pair reagent type and concentration.
-
Not all ion-pairing reagents are compatible with mass spectrometry.[10][11]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Operation:
HILIC is an increasingly popular alternative for the analysis of polar compounds.[7][12][13][14][15] This technique utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[12][13] A hydrophilic layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
Causality Behind Experimental Choices:
The choice of HILIC stationary phase and mobile phase composition is key to achieving optimal separation. Unbonded silica columns are a common starting point, but bonded phases like amide or diol can offer different selectivities.[12] The aqueous component of the mobile phase should contain a buffer to control the pH and ensure consistent ionization of the analytes. The organic content of the mobile phase is a primary driver of retention; a higher percentage of acetonitrile generally leads to stronger retention of polar compounds.
Advantages:
-
Excellent retention of very polar compounds without the need for ion-pairing reagents.[7][12]
-
High organic content in the mobile phase can enhance ESI-MS sensitivity.
-
Generally cleaner for the MS system compared to ion-pairing chromatography.
Limitations:
-
Longer column equilibration times can be required.
-
Matrix effects can be more pronounced in HILIC compared to reversed-phase chromatography.[16]
-
Careful sample preparation is needed to ensure compatibility with the high organic mobile phase.
Mixed-Mode Chromatography (MMC)
Principle of Operation:
Mixed-mode chromatography columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[7][11][17][18] This dual functionality allows for the simultaneous separation of a wide range of analytes with varying polarities and charge states.[17] For propane-2-sulphonic acid, a mixed-mode column with both reversed-phase and anion-exchange characteristics would be ideal.
Causality Behind Experimental Choices:
The power of mixed-mode chromatography lies in the ability to fine-tune selectivity by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent content.[17] By manipulating these variables, the contribution of each retention mechanism can be controlled to achieve the desired separation of the target analyte from its impurities.
Advantages:
-
Offers unique and adjustable selectivity for complex mixtures of polar and non-polar compounds.[17]
-
Can eliminate the need for ion-pairing reagents, making it more MS-friendly.[17]
-
Often provides superior peak shapes for challenging analytes compared to single-mode chromatography.
Limitations:
-
Method development can be more complex due to the interplay of multiple retention mechanisms.[11]
-
The range of available mixed-mode stationary phases is still more limited compared to traditional reversed-phase columns.
Comparative Data Summary
| Feature | Ion-Pairing Reversed-Phase LC-MS | HILIC-MS | Mixed-Mode LC-MS |
| Primary Retention Mechanism | Hydrophobic and Ion-Exchange | Partitioning into a water-enriched layer on a polar stationary phase | Combination of Reversed-Phase and Ion-Exchange |
| Suitability for Propane-2-sulphonic acid | Good, with optimization | Excellent | Excellent |
| MS Compatibility | Moderate (requires volatile ion-pairing reagents) | High | High |
| Method Development Complexity | Moderate to High | Moderate | High |
| Potential for System Contamination | High | Low | Low |
| Key Advantage | Utilizes common RP columns | Excellent for highly polar analytes | Tunable selectivity for complex samples |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase LC-MS Method
Objective: To separate and quantify propane-2-sulphonic acid and potential non-polar synthesis impurities.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 5 mM Tributylamine in Water, pH adjusted to 6.5 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Precursor Ion (m/z): 123.01 [M-H]-[1]
-
Product Ion (m/z): 79.96 (SO3)-
Workflow Diagram:
Caption: Workflow for IP-RPLC-MS analysis of propane-2-sulphonic acid.
Protocol 2: HILIC-MS Method
Objective: To achieve enhanced retention and separation of propane-2-sulphonic acid and other polar impurities.
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 2.8 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Full Scan Range (m/z): 50-500
-
Targeted MS/MS: Fragmentation of m/z 123.01
Workflow Diagram:
Caption: Workflow for HILIC-MS analysis of propane-2-sulphonic acid.
Validation According to ICH Guidelines
Any analytical method intended for the quality control of pharmaceutical products must be validated to ensure its reliability.[2][3][4][5] The validation parameters, as defined by the ICH Q2(R2) guideline, include specificity, linearity, range, accuracy, precision, and robustness.[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of propane-2-sulphonic acid in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The validation of propane-2-sulphonic acid synthesis products demands a thoughtful and scientifically sound approach to analytical method development. While ion-pairing reversed-phase chromatography remains a viable option, the challenges associated with MS compatibility and system contamination make HILIC and mixed-mode chromatography more attractive modern alternatives. HILIC excels in the retention of highly polar compounds, while mixed-mode chromatography offers unparalleled flexibility in tuning selectivity for complex samples. The choice of the most appropriate method will depend on the specific impurity profile of the synthesis product and the available instrumentation. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is essential to ensure the quality and safety of the final pharmaceutical product.
References
-
Eldridge, D., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(10), 1335-1347. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79392, 2-Propanesulfonic acid. Retrieved from [Link]
-
Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(10), 558-568. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Haseeb, S., et al. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-Portal.org. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Li, A., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1222. [Link]
-
Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]
-
Kouparissides, N., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1260, 147-154. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chromatographytoday.com [chromatographytoday.com]
A comparative study of sulfonation techniques for propane derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the sulfonic acid moiety (–SO₃H) into propane and its derivatives is a cornerstone of synthetic chemistry, unlocking pathways to a diverse array of compounds essential in pharmaceuticals, surfactants, and material science. The resulting propanesulfonic acids are valued for their strong acidity, high polarity, and the chemical stability of the carbon-sulfur bond. This guide provides a comparative analysis of the primary techniques for the sulfonation of propane, offering insights into the underlying mechanisms, experimental considerations, and expected outcomes to aid researchers in selecting the optimal method for their specific application.
Introduction: The Significance of Propanesulfonic Acids
Propanesulfonic acid and its derivatives are key building blocks in organic synthesis. For instance, 3-aminopropanesulfonic acid is a crucial intermediate in the synthesis of GABA receptor agonists. Furthermore, the unique properties of the sulfonate group are leveraged in the development of ionic liquids and functionalized polymers for applications such as proton exchange membranes in fuel cells. The choice of sulfonation technique is critical as it dictates the yield, regioselectivity, and overall efficiency of the synthesis.
Direct Sulfonation of Propane: A Mechanistic Overview
The direct sulfonation of propane involves the substitution of a hydrogen atom with a sulfonic acid group. These methods are often characterized by harsh reaction conditions and challenges in controlling selectivity.
Free-Radical Sulfonation
Free-radical sulfonation methods, such as sulfochlorination (Reed reaction) and sulfoxidation, proceed via a chain reaction mechanism. These reactions are typically initiated by ultraviolet (UV) light.
The Reed reaction involves the reaction of an alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under UV irradiation to produce an alkanesulfonyl chloride, which is then hydrolyzed to the corresponding sulfonic acid.
Mechanism:
The reaction proceeds through a free-radical chain mechanism:
-
Initiation: UV light initiates the homolytic cleavage of chlorine gas to form chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from propane, forming a propyl radical and hydrogen chloride. The stability of the radical intermediate dictates the regioselectivity of the reaction. The secondary propyl radical is more stable than the primary propyl radical, leading to the preferential formation of 2-propanesulfonyl chloride.[1][2] The propyl radical then reacts with sulfur dioxide to form a propanesulfonyl radical. This radical subsequently reacts with a chlorine molecule to yield the propanesulfonyl chloride product and a new chlorine radical, which continues the chain.[3]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Figure 1: Simplified workflow for the sulfochlorination of propane followed by hydrolysis.
Regioselectivity: The free radical chlorination of propane, a similar process, results in a product mixture of approximately 56% 2-chloropropane and 44% 1-chloropropane, highlighting the preference for substitution at the secondary carbon.[4] A similar regioselectivity is expected for sulfochlorination.
Sulfoxidation involves the reaction of an alkane with sulfur dioxide and oxygen under UV irradiation to directly produce the sulfonic acid.
Mechanism:
Similar to sulfochlorination, sulfoxidation is a free-radical chain reaction. The key difference is the direct involvement of oxygen. The reaction is thought to proceed through the formation of a persulfonic acid intermediate, which then reacts with the alkane to form the sulfonic acid. This process also favors the substitution of secondary hydrogens due to the greater stability of the secondary radical intermediate.
Figure 2: Simplified free-radical chain mechanism for the sulfoxidation of propane.
Direct Sulfonation with Sulfur Trioxide (SO₃)
Direct sulfonation with sulfur trioxide, often in the gas phase or using a falling film reactor, is a rapid and highly exothermic process.[5] While commercially significant for the sulfonation of aromatic compounds and fatty alcohols, its application to simple alkanes like propane is less common due to the high reactivity of SO₃, which can lead to side reactions and charring.[5][6] The reaction is stoichiometric and avoids the formation of large amounts of spent acid, a significant advantage over using oleum.[7]
Indirect Sulfonation Methods for Propane Derivatives
Due to the challenges associated with the direct sulfonation of propane, indirect methods starting from functionalized propane derivatives are often preferred for the synthesis of specific propanesulfonic acid isomers.
Nucleophilic Substitution using Sulfonating Agents
This approach involves the reaction of a propane derivative containing a good leaving group (e.g., a halide) with a sulfite salt.
Example: Synthesis of Sodium 1-Propanesulfonate
A common method involves the reaction of a 1-halopropane, such as 1-bromo-3-chloropropane, with sodium sulfite in a suitable solvent like ethanol.[8] The reaction proceeds via an Sɴ2 mechanism.
Ring-Opening of 1,3-Propane Sultone
1,3-Propane sultone is a versatile cyclic sulfonic ester that readily undergoes ring-opening reactions with a wide range of nucleophiles to introduce the propanesulfonate moiety. This method is particularly useful for the synthesis of more complex propane-sulfonated derivatives. For example, 1,3-propane sultone reacts with sodium sulfhydrate to produce 3-mercaptopropanesulfonic acid sodium salt.[9]
Addition of Bisulfite to Propene Derivatives
The addition of sodium bisulfite to activated double bonds, such as in allyl alcohol, is another effective method for synthesizing propanesulfonic acid derivatives. This reaction typically proceeds via a nucleophilic addition mechanism.
Comparative Analysis of Sulfonation Techniques
| Technique | Reagents | Mechanism | Key Advantages | Key Disadvantages | Expected Regioselectivity for Propane |
| Sulfochlorination (Reed Reaction) | Propane, SO₂, Cl₂, UV light | Free Radical | Can be applied to unactivated alkanes. | Use of hazardous chlorine gas; formation of HCl byproduct. | Predominantly 2-propanesulfonyl chloride. |
| Sulfoxidation | Propane, SO₂, O₂, UV light | Free Radical | Direct formation of sulfonic acid. | Can be less selective; potential for side reactions. | Predominantly 2-propanesulfonic acid. |
| Direct Sulfonation with SO₃ | Propane, SO₃ | Electrophilic/Free Radical | Stoichiometric reaction; no spent acid. | Highly exothermic and reactive; difficult to control for alkanes. | Mixture of isomers, potential for oxidation. |
| Nucleophilic Substitution | Halogenated propane, Sulfite salt | Sɴ2 | Good for specific isomer synthesis. | Requires pre-functionalized starting material. | Dependent on the starting halide position. |
| Ring-Opening of 1,3-Propane Sultone | 1,3-Propane sultone, Nucleophile | Nucleophilic Ring-Opening | Versatile for a wide range of derivatives. | 1,3-Propane sultone is a potent carcinogen. | Produces terminally sulfonated derivatives. |
| Addition to Propene Derivatives | Propene derivative, Bisulfite | Nucleophilic Addition | Good for specific functionalized derivatives. | Requires an activated double bond. | Dependent on the structure of the propene derivative. |
Experimental Protocols
General Procedure for Sulfochlorination of an Alkane (Illustrative)
Warning: This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
A solution of the alkane in an inert solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a gas inlet, a reflux condenser, and a UV lamp.
-
A mixture of sulfur dioxide and chlorine gas is bubbled through the solution while irradiating with UV light.
-
The reaction progress is monitored by analyzing aliquots for the formation of the sulfonyl chloride.
-
Upon completion, the solvent and excess dissolved gases are removed under reduced pressure.
-
The resulting crude sulfonyl chloride is then slowly added to ice-water with vigorous stirring to hydrolyze it to the sulfonic acid.
-
The sulfonic acid can be isolated and purified by appropriate methods, such as crystallization or extraction.
Conclusion
The choice of sulfonation technique for propane derivatives is a critical decision that depends on the desired product, required regioselectivity, and the available starting materials. Direct sulfonation methods, particularly free-radical processes like sulfochlorination and sulfoxidation, offer a route to functionalize the unactivated propane backbone, with a preference for the secondary position. However, these methods can lack selectivity and involve hazardous reagents. Indirect methods, starting from functionalized propanes, provide greater control over the final product structure and are often the preferred choice for the synthesis of specific isomers and more complex derivatives. A thorough understanding of the mechanisms and practical considerations of each technique is paramount for the successful synthesis of propanesulfonic acids for advanced applications in research and development.
References
Sources
- 1. aklectures.com [aklectures.com]
- 2. Propane reacts with chlorine in sunlight to give two products. 1-chloropropane is obtained in 44% yield and 2-chloropropane is obtained in 56% yield of the total product. What will be the percent yield of the major product obtained when butane is treated with `Cl_(2)` in similar conditions [allen.in]
- 3. Propane + slphuryl chloride(SO2Cl2) | Filo [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. enviro.wiki [enviro.wiki]
- 6. scispace.com [scispace.com]
- 7. chemithon.com [chemithon.com]
- 8. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]
The Strategic Application of Sulfonic Acid Protecting Groups in Synthesis: A Guide to Navigating the Advantages and Disadvantages
For the synthetic chemist navigating the complex pathways of drug discovery and development, the choice of a protecting group is a critical decision that can dictate the success or failure of a multi-step synthesis. Sulfonic acid derivatives, such as the ubiquitous tosyl (Ts), mesyl (Ms), and the increasingly popular nosyl (Ns) groups, represent a powerful, albeit challenging, class of protecting groups, primarily for amines. Their hallmark is exceptional stability, providing a robust shield for the protected functionality. However, this chemical resilience comes at a cost, often demanding harsh conditions for removal that can threaten the integrity of the target molecule.
This guide offers a deep dive into the dual nature of sulfonic acid protecting groups. We will move beyond a simple list of pros and cons to explore the underlying chemistry, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically deploy these groups, mitigate their drawbacks, and understand the causality behind experimental choices.
The Core Conflict: Unparalleled Stability vs. Forcible Removal
The primary function of protecting an amine as a sulfonamide is to drastically reduce its nucleophilicity and basicity.[1] The potent electron-withdrawing nature of the sulfonyl group effectively sequesters the nitrogen's lone pair, rendering it inert to a wide range of electrophilic reagents and both acidic and basic conditions.[1] This stability is the principal advantage, allowing for extensive molecular modifications elsewhere without disturbing the protected amine.
The disadvantage, however, is a direct consequence of this same stability. The sulfur-nitrogen bond in a sulfonamide is notoriously difficult to cleave.[1][2] Traditional methods for removing tosyl or mesyl groups often rely on potent, low-valent reducing metals, such as sodium in liquid ammonia or samarium iodide, or strongly acidic conditions at high temperatures.[3][4][5] Such protocols lack the finesse required for complex molecules laden with sensitive functional groups, presenting a significant synthetic hurdle.
Key Advantages of Sulfonyl Protection
-
Exceptional Chemical Stability : Sulfonamides are resistant to a broad spectrum of reaction conditions, including strong acids, bases, and many common oxidizing and reducing agents, making them ideal for lengthy, multi-step syntheses.[1]
-
Facile and High-Yielding Introduction : The protection step itself is typically straightforward. Amines react readily with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a simple base like pyridine or triethylamine to afford the corresponding sulfonamide in high yield.[1]
-
Increased Acidity of N-H Proton : The electron-withdrawing sulfonyl group renders the remaining proton on a primary sulfonamide sufficiently acidic (pKa ≈ 10-11).[1] This feature can be exploited for subsequent N-alkylation or Mitsunobu reactions, a strategy famously leveraged in the Fukuyama amine synthesis.[1]
-
Crystalline Derivatives : Sulfonamide derivatives are frequently stable, crystalline solids.[6] This property can be a significant practical advantage, simplifying the purification of intermediates through recrystallization rather than chromatography.
Inherent Disadvantages and Mitigation Strategies
-
Harsh Deprotection Conditions : As highlighted, the cleavage of robust groups like tosyl and mesyl is the most significant drawback. The required reductive or strongly acidic conditions can be incompatible with common functional groups such as esters, ketones, and certain heterocycles.[1][2]
-
The Rise of Milder Alternatives - The Nosyl Group : To address the challenge of harsh deprotection, the 2-nitrobenzenesulfonyl (nosyl, Ns) and 4-nitrobenzenesulfonyl groups were developed.[1][6] The presence of the electron-withdrawing nitro group on the aromatic ring activates the sulfonyl group toward nucleophilic aromatic substitution. This allows for cleavage under significantly milder, neutral to basic conditions using soft nucleophiles like thiophenol.[1][7] This unique deprotection mechanism provides orthogonality with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, a crucial feature in modern synthesis.[6]
Comparative Performance Data
The choice between sulfonyl protecting groups is a strategic one, balancing the need for stability with the requirement for eventual removal. The following table summarizes the key characteristics of the most common sulfonyl groups.
| Protecting Group | Abbreviation | Structure | Introduction Conditions | Deprotection Conditions | Key Features & Applications |
| p-Toluenesulfonyl | Ts, Tosyl | CH₃C₆H₄SO₂- | TsCl, Pyridine, CH₂Cl₂ | Harsh: Na/NH₃(l); HBr/AcOH; SmI₂[3][5] | Extremely stable; often crystalline; good for robust substrates. |
| Methanesulfonyl | Ms, Mesyl | CH₃SO₂- | MsCl, Et₃N, CH₂Cl₂ | Harsh: Reductive cleavage; strong acid[1][8] | Less sterically bulky than Ts; often used to activate alcohols as leaving groups.[8][9] |
| 2-Nitrobenzenesulfonyl | Ns, Nosyl | o-NO₂C₆H₄SO₂- | NsCl, Pyridine or Et₃N, CH₂Cl₂ | Mild: Thiophenol, K₂CO₃, DMF/MeCN[1][6][7] | Cleavage orthogonal to Boc/Cbz; enables Fukuyama amine synthesis.[1][6] |
Experimental Protocols: A Self-Validating System
The reliability of a protecting group strategy hinges on high-yielding, reproducible protocols for both its introduction and removal.
Protocol 1: Protection of a Primary Amine with Tosyl Chloride
This protocol describes a standard procedure for forming a stable sulfonamide. The causality is straightforward: the amine acts as a nucleophile, attacking the electrophilic sulfonyl chloride. Pyridine serves as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Deprotection of a Nosyl-Protected Amine
This protocol demonstrates the advantage of the nosyl group. The deprotection relies on a soft thiol nucleophile (thiophenol) and a mild base (potassium carbonate). The reaction is driven by the formation of a stable Meisenheimer intermediate, followed by the release of the free amine.
-
Dissolve the nosyl-protected amine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (~0.1 M).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting free amine by flash column chromatography.
Visualizing the Synthetic Logic
Diagrams can clarify the strategic workflow and underlying mechanisms involved in using sulfonic acid protecting groups.
Caption: A typical workflow involving amine protection, synthetic modification, and final deprotection.
Caption: Simplified mechanism for the mild deprotection of a nosyl group using a thiol nucleophile.
Conclusion: A Calculated Decision
Sulfonic acid protecting groups are a testament to the principle of "no perfect reaction." Their exceptional stability provides a robust solution for protecting amines through demanding synthetic sequences. However, this robustness is a double-edged sword, with the difficulty of cleavage being a major historical limitation. The development of the nosyl group and other labile sulfonamides has been a significant breakthrough, providing a much-needed mild and orthogonal deprotection strategy. For the modern chemist, the decision to use a sulfonic acid protecting group should be a calculated one, weighing the stability required against the final deprotection conditions the molecule can tolerate. A deep understanding of the alternatives, particularly the nosyl group, empowers the scientist to make the most strategic choice, ensuring the successful synthesis of complex and valuable molecules.
References
-
Title: Sulfonyl Protective Groups Source: Chem-Station International Edition URL: [Link]
-
Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: p-Toluenesulfonamides - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Tosyl group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Tosylates And Mesylates - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]
-
Title: 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Methanesulfonyl chloride - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Quantifying Propane-2-Sulphonic Acid
Introduction: The Analytical Imperative for Propane-2-Sulphonic Acid
Propane-2-sulphonic acid, an organosulfonic acid, is a molecule of significant interest in the pharmaceutical industry.[1] It can be utilized as a counter-ion to improve the solubility, stability, and crystallinity of active pharmaceutical ingredients (APIs).[2] Conversely, it may also be present as a process-related impurity or a genotoxic impurity precursor, necessitating its precise quantification at trace levels. The accurate and reliable measurement of propane-2-sulphonic acid is therefore not merely an analytical task; it is a critical component of quality control, regulatory compliance, and ultimately, patient safety.
This guide provides a comprehensive comparison of three orthogonal analytical techniques for the quantification of propane-2-sulphonic acid: Ion Chromatography (IC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each method, present detailed experimental protocols, and culminate in a cross-validation framework. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate methodology for their specific analytical challenge, ensuring data integrity through a robust, self-validating system.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a cornerstone technique for the analysis of ionic species. Its high precision and accuracy make it an excellent choice for quantifying counter-ions in drug substances.[3]
Principle of Separation and Detection
The fundamental principle of IC lies in the separation of ions based on their affinity for an ion-exchange stationary phase. For an anionic species like propane-2-sulphonate, an anion-exchange column is employed. The sample is introduced into a mobile phase (eluent), typically a hydroxide or carbonate/bicarbonate solution, which competes with the analyte for the active sites on the resin. The separated anions are then passed through a suppressor, which chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This critical step lowers the background noise and significantly improves the signal-to-noise ratio for detection by a conductivity detector.[4]
Experimental Protocol: IC-Conductivity
Objective: To quantify propane-2-sulphonic acid in a bulk drug substance.
-
Standard and Sample Preparation:
-
Prepare a 1000 µg/mL stock solution of propane-2-sulphonic acid sodium salt in deionized (DI) water.[5]
-
Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with DI water.[6]
-
Accurately weigh and dissolve the drug substance sample in DI water to a known concentration (e.g., 1 mg/mL). Ensure the final concentration of propane-2-sulphonic acid is within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance ion chromatography (HPIC) system.
-
Column: A high-capacity anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS19, 4 x 250 mm.[6]
-
Guard Column: A compatible guard column (e.g., Dionex™ IonPac™ AG19).
-
Eluent: 20 mM Potassium Hydroxide (KOH), generated electrolytically or prepared manually.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity with an anion suppressor (e.g., Dionex™ AERS™ 500).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of propane-2-sulphonate against its concentration for the prepared standards.
-
Determine the concentration of propane-2-sulphonic acid in the sample by interpolating its peak area from the calibration curve.
-
Causality and Field Insights
-
Why Suppressed Conductivity? Propane-2-sulphonic acid lacks a chromophore, making UV detection impractical. Suppressed conductivity provides universal detection for ionic species with high sensitivity. The suppressor is key; it reduces the high background from the hydroxide eluent to water, allowing the analyte's conductivity to be measured effectively.[4]
-
Choice of Eluent: A hydroxide eluent is preferred for gradient elution capabilities and compatibility with electrolytic generation, which ensures high reproducibility and simplifies operation.[6]
-
Column Selection: A high-capacity column is crucial to prevent overloading from the sample matrix, especially when analyzing impurities in a concentrated API solution.[6]
IC Workflow Visualization
Caption: Workflow for Ion Chromatography (IC) analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring the utmost sensitivity and specificity, such as the detection of trace-level genotoxic impurities, LC-MS is the gold standard.
Principle of Separation and Detection
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capability of a mass spectrometer. For a polar compound like propane-2-sulphonic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective separation mode than traditional reversed-phase chromatography.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.
Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In ESI, the analyte is ionized, usually forming a deprotonated molecule [M-H]⁻ in negative ion mode. The mass analyzer (e.g., a triple quadrupole) then filters ions based on their mass-to-charge ratio (m/z), providing highly selective and sensitive detection.[9]
Experimental Protocol: HILIC-MS/MS
Objective: To quantify trace levels of propane-2-sulphonic acid in an API.
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL stock solution of propane-2-sulphonic acid in a 50:50 mixture of acetonitrile and DI water.
-
Serially dilute the stock solution to create low-level calibration standards (e.g., 0.2, 0.5, 1, 2, 5, 10 ng/mL) in the sample diluent.
-
Dissolve the API sample in a diluent compatible with the HILIC mobile phase (e.g., 90:10 acetonitrile:water) to a high concentration (e.g., 5-10 mg/mL) to achieve low detection limits.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC column (e.g., ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Propane-2-sulphonic acid (C₃H₈O₃S, MW: 124.16): Precursor ion [M-H]⁻ at m/z 123.0 -> Product ion at m/z 80.0 ([SO₃]⁻).
-
-
-
Data Analysis:
-
Generate a calibration curve using the peak area response of the MRM transition versus concentration.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
-
Causality and Field Insights
-
Why HILIC? Propane-2-sulphonic acid is highly polar and will have little to no retention on a conventional C18 reversed-phase column. HILIC provides the necessary retention mechanism for such polar analytes.[7]
-
Why MS/MS (MRM)? Single quadrupole MS can be prone to matrix interferences. MRM on a triple quadrupole instrument provides superior specificity by monitoring a specific fragmentation pathway (precursor ion -> product ion), effectively eliminating background noise and confirming the analyte's identity. This is critical for unambiguous trace-level quantification.[9]
-
Sample Preparation: The high concentration of the API sample is a double-edged sword. While necessary for sensitivity, it can cause ion suppression in the ESI source. A robust chromatographic separation that resolves the analyte from the API peak is essential.[8]
LC-MS Workflow Visualization
Caption: Workflow for LC-MS/MS analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and low sample/reagent consumption, making it a cost-effective alternative to chromatography.[10]
Principle of Separation and Detection
CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte or BGE). When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio.
For small organic acids like propane-2-sulphonate, indirect UV detection is commonly used.[2] The BGE contains a UV-absorbing compound (a chromophore) that has an electrophoretic mobility similar to the analyte. When the non-UV-absorbing analyte passes the detector window, it displaces the chromophore, causing a decrease in absorbance. This negative peak is then inverted and quantified.[11]
Experimental Protocol: CE with Indirect UV Detection
Objective: To provide a rapid, orthogonal quantification method for propane-2-sulphonic acid.
-
Standard and Sample Preparation:
-
Prepare standards and samples in DI water, similar to the IC method.
-
The sample diluent should ideally be DI water to avoid mismatched ionic strength, which can affect peak shape.
-
-
Electrophoretic Conditions:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica, 50 µm I.D., ~60 cm total length.
-
Background Electrolyte (BGE): 10 mM Phthalic acid with 0.5 mM cetyltrimethylammonium bromide (CTAB) adjusted to pH 5.6.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: -25 kV (reversed polarity).
-
Temperature: 25 °C.
-
Detection: Indirect UV at 214 nm.
-
-
Data Analysis:
-
Create a calibration curve by plotting the corrected peak area (peak area/migration time) against concentration.
-
Quantify the analyte in the sample using the calibration curve.
-
Causality and Field Insights
-
Why Indirect UV Detection? It provides a simple and effective means of detecting non-chromophoric analytes without the need for derivatization.[2]
-
Role of CTAB: The BGE contains CTAB, a cationic surfactant, which reverses the direction of the electroosmotic flow (EOF). This allows the negatively charged anions to reach the detector at the cathode end of the capillary in a shorter time.
-
pH of the BGE: The pH is controlled to ensure that the analyte is fully ionized (deprotonated) for consistent electrophoretic mobility.[11]
-
Advantages: CE methods are typically very fast, with analysis times often under 5 minutes, and consume minimal reagents, making them highly economical for routine analysis.[10][12]
CE Workflow Visualization
Caption: Workflow for Capillary Electrophoresis (CE) analysis.
Cross-Validation: Establishing Trust and Comparability
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method.[13] It is a cornerstone of ensuring data integrity, especially in regulated environments. By comparing orthogonal techniques (i.e., methods based on different physical principles), we can be highly confident in the accuracy of the quantitative results.
Cross-Validation Workflow
The process involves analyzing the same batch of sample(s) using each of the validated analytical techniques and comparing the results.
Caption: Conceptual workflow for cross-validation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three techniques for the quantification of propane-2-sulphonic acid, based on established validation parameters outlined by the International Council for Harmonisation (ICH).[14]
| Validation Parameter | Ion Chromatography (IC) | LC-MS/MS | Capillary Electrophoresis (CE) |
| Specificity | Good. Potential interference from other anions. | Excellent. Based on retention time and specific MRM transition. | Very Good. Based on migration time. |
| Linearity (R²) | > 0.999[3] | > 0.99[8] | > 0.99 |
| Accuracy (% Recovery) | 97 - 102%[3] | 85 - 115% (at trace levels)[8] | 95 - 105% |
| Precision (%RSD) | < 2.0%[3] | < 15% (at trace levels) | < 3.0% |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µg/mL (ppm) | ~0.2 - 1 ng/mL (ppb) | ~1 - 5 µg/mL (ppm)[10] |
| Analysis Time | 10 - 15 minutes | 5 - 10 minutes | < 5 minutes[2] |
| Cost (Instrument/Consumables) | Moderate / Low | High / High | Low / Very Low |
| Primary Application | Assay & Counter-ion quantification. High precision for major components. | Trace-level impurity analysis. Unmatched sensitivity and specificity. | Orthogonal method & rapid screening. Fast, low-cost analysis. |
Synthesizing the Results
-
For Assay and Counter-Ion Analysis: Ion Chromatography stands out as the method of choice. Its exceptional precision and accuracy are ideal for quantifying a component that is present at a significant percentage in the drug substance.[3]
-
For Trace Impurity Analysis: LC-MS/MS is the only viable option for detecting and quantifying propane-2-sulphonic acid at the low ppm or ppb levels required for genotoxic impurity control. Its specificity ensures that results are free from matrix interference.[8][9]
-
For Rapid Screening or as an Orthogonal Method: Capillary Electrophoresis provides a fast, economical, and mechanistically different approach. It is an excellent choice for method validation packages to demonstrate specificity and as a high-throughput screening tool.[2][10]
Successful cross-validation, where the results from these orthogonal methods are in close agreement (within the accepted variability of each method), provides the highest level of confidence in the determined value of propane-2-sulphonic acid.
Conclusion
The quantification of propane-2-sulphonic acid is a multifaceted analytical challenge that requires a tailored approach. There is no single "best" method; rather, there is the most appropriate method for the intended purpose. Ion Chromatography offers unparalleled precision for assay-level quantification. Capillary Electrophoresis provides a rapid and cost-effective orthogonal technique. For trace-level determination where sensitivity and specificity are paramount, LC-MS/MS is the definitive tool.
By understanding the principles, strengths, and limitations of each technique, and by employing a robust cross-validation strategy, scientists can ensure the generation of accurate, reliable, and defensible data, upholding the highest standards of scientific integrity in drug development and manufacturing.
References
-
Yarbagi, K., et al. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]
-
Vaughan, M. J., et al. (2016). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments. Available at: [Link]
-
Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Available at: [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
-
PubMed. (n.d.). [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography]. Available at: [Link]
-
Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky. Available at: [Link]
-
LCGC International. (2002). Analysis of Small Organic Acids by Capillary Electrophoresis. Available at: [Link]
-
Shodex HPLC Columns. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Available at: [Link]
-
ResearchGate. (2018). LC-MS analysis on carbon number distribution of alkyl benzene sulfonic acid detergent for lubricating oil. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
JoVE. (2016). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Available at: [Link]
-
Chromatography Today. (2011). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Available at: [Link]
-
ACS Publications. (1970). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Available at: [Link]
-
SciSpace. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Available at: [Link]
-
Dong, M., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
National Institutes of Health. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available at: [Link]
-
TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
YouTube. (2022). Capillary Electrophoresis: Quantify Organic Acids-Plant Tissue: Coffea Seeds l Protocol Preview. Available at: [Link]
-
ResearchGate. (2018). Requirements for validation of an analytical procedure for a drug with several similar substances (the same substance from different manufacturers)?. Available at: [Link]
-
ICA. (n.d.). Organic Acids. Available at: [Link]
-
ResearchGate. (2022). 2-Acrylamide-2-Methyl Propane Sulfonic Acid Hydrogels; Preparation, Characterization, and Removal of Heavy Metals Pb2+ and Cu2+from Wastewater. Available at: [Link]
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Available at: [Link]
-
Ataman Kimya. (n.d.). 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Propanesulfonic acid. PubChem. Available at: [Link]
Sources
- 1. 2-Propanesulfonic acid | C3H8O3S | CID 79392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Important Points about Ion Chromatography⦠pH is Tricky : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lobachemie.com [lobachemie.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Acidity and Catalytic Activity of Common Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the acidity and catalytic performance of four commonly used sulfonic acids in organic synthesis: p-toluenesulfonic acid (TsOH), methanesulfonic acid (MsOH), camphorsulfonic acid (CSA), and trifluoromethanesulfonic acid (TfOH). By understanding the nuances of their chemical properties and catalytic behavior, researchers can make more informed decisions in catalyst selection for a variety of applications, from laboratory-scale synthesis to industrial drug development.
Understanding Sulfonic Acids: Structure, Acidity, and Catalytic Role
Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonyl hydroxide group (-SO₃H) attached to an organic radical (R-SO₃H). They are among the most important organosulfur compounds and are widely utilized as strong acid catalysts in numerous organic transformations.[1] Their strong acidity stems from the high electronegativity of the sulfonyl group, which effectively delocalizes the negative charge of the conjugate base, the sulfonate anion.[2] This high acidity makes them excellent catalysts for a wide range of reactions, including esterification, alkylation, and various condensation reactions.[3]
The general mechanism of Brønsted acid catalysis by sulfonic acids involves the protonation of a substrate, which increases its electrophilicity and facilitates nucleophilic attack. The choice of a specific sulfonic acid catalyst can significantly impact reaction rates and yields, and is influenced by factors such as the acid's intrinsic strength (pKa), steric hindrance around the acidic proton, and the solvent system employed.
Caption: General mechanism of Brønsted acid catalysis by sulfonic acids.
A Comparative Look at Acidity: pKa Values
The acidity of a sulfonic acid is a critical determinant of its catalytic activity. The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acid strength; a lower pKa indicates a stronger acid. The pKa values of the four sulfonic acids discussed in this guide are presented below. It is important to note that these values can vary depending on the solvent in which they are measured.
| Sulfonic Acid | Abbreviation | Structure | pKa (in water) |
| p-Toluenesulfonic Acid | TsOH | CH₃C₆H₄SO₃H | ~ -2.8 |
| Methanesulfonic Acid | MsOH | CH₃SO₃H | ~ -1.9 |
| Camphorsulfonic Acid | CSA | C₁₀H₁₅O₄S | ~ 1.2 |
| Trifluoromethanesulfonic Acid | TfOH | CF₃SO₃H | ~ -14 |
Factors Influencing Acidity and Catalytic Performance
The significant differences in the pKa values and, consequently, the catalytic activities of these sulfonic acids can be attributed to several key factors:
-
Inductive Effects: The presence of electron-withdrawing groups attached to the sulfonyl group can significantly increase acidity. This is most dramatically illustrated by triflic acid (TfOH), where the three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, making the triflate anion an extremely stable conjugate base and TfOH a superacid.[4] In contrast, the methyl group in methanesulfonic acid and the tolyl group in p-toluenesulfonic acid are weakly electron-donating, resulting in slightly lower acidities compared to sulfuric acid.
-
Resonance Effects: In aromatic sulfonic acids like TsOH, the negative charge of the sulfonate anion can be delocalized through resonance into the aromatic ring, contributing to its stability and thus the acidity of the acid.
-
Steric Hindrance: The bulky camphor group in camphorsulfonic acid (CSA) can introduce steric hindrance around the acidic proton. While this can sometimes be a disadvantage by impeding substrate access, it can also be leveraged to achieve selectivity in certain reactions, particularly in asymmetric synthesis where CSA is often used as a chiral catalyst.[5]
-
Solvation: The solvent plays a crucial role in stabilizing the ions formed upon dissociation of the acid. The extent to which a solvent can solvate the proton and the sulfonate anion will influence the effective acidity of the sulfonic acid.
Experimental Evaluation of Acidity and Catalytic Activity
To provide a practical framework for comparing these catalysts, this section outlines standardized experimental protocols for determining acidity (pKa) and for evaluating catalytic activity in a representative organic reaction.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of an acid. The procedure involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.
Materials:
-
Sulfonic acid of interest
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Solution Preparation: Prepare a dilute aqueous solution of the sulfonic acid (e.g., 0.01 M).
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the sulfonic acid solution in a beaker with a magnetic stir bar and begin stirring.
-
Titration: Slowly add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Equivalence Point Determination: Continue the titration past the equivalence point, where a sharp increase in pH is observed.
-
pKa Calculation: The pKa is determined as the pH at the half-equivalence point. This can be found by plotting the titration curve (pH vs. volume of NaOH added) and identifying the midpoint of the steep rise.
Caption: Workflow for determining the pKa of a sulfonic acid via potentiometric titration.
Experimental Protocol: Comparative Catalytic Activity in Esterification
The Fischer esterification of a carboxylic acid with an alcohol is a classic example of an acid-catalyzed reaction and serves as an excellent model for comparing the catalytic activity of different sulfonic acids. Here, we outline a protocol for comparing the catalytic efficiency of TsOH, MsOH, CSA, and TfOH in the synthesis of n-butyl acetate from acetic acid and n-butanol.
Materials:
-
Acetic acid
-
n-Butanol
-
p-Toluenesulfonic acid (TsOH)
-
Methanesulfonic acid (MsOH)
-
Camphorsulfonic acid (CSA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, each equipped with a reflux condenser and a magnetic stir bar, combine acetic acid (1.0 eq), n-butanol (1.2 eq), and a catalytic amount (e.g., 1 mol%) of one of the four sulfonic acids (TsOH, MsOH, CSA, or TfOH). Add a suitable solvent like toluene.
-
Reaction Monitoring: Heat the reaction mixtures to reflux with vigorous stirring. At regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Sample Preparation for Analysis: Quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution. Extract the organic layer, dry it over anhydrous magnesium sulfate, and prepare a diluted sample for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples by GC-MS to determine the concentration of the product, n-butyl acetate, and the remaining reactants.
-
Data Analysis: Plot the concentration of n-butyl acetate versus time for each catalyst. The initial reaction rate can be determined from the slope of these curves at the beginning of the reaction. The overall conversion at a specific time point can also be used to compare the catalytic efficiency.
Caption: Experimental workflow for comparing the catalytic activity of sulfonic acids in an esterification reaction.
Comparative Catalytic Performance in Key Organic Reactions
Esterification Reactions
Esterification is a cornerstone of organic synthesis, and sulfonic acids are frequently employed as catalysts.[6] The catalytic activity in these reactions generally correlates with the acidity of the sulfonic acid.
-
Triflic acid (TfOH): Due to its superacidic nature, TfOH is an exceptionally efficient catalyst for esterification, often providing high yields in short reaction times and under mild conditions, even with sterically hindered alcohols and carboxylic acids.[4]
-
p-Toluenesulfonic acid (TsOH): TsOH is a widely used, cost-effective, and efficient catalyst for a broad range of esterification reactions. It offers a good balance of reactivity and ease of handling.
-
Methanesulfonic acid (MsOH): MsOH is another effective catalyst for esterification, with its activity being comparable to or slightly less than that of TsOH in some cases. It is often favored for its liquid form, which can be advantageous for certain process setups.
-
Camphorsulfonic acid (CSA): While less acidic than TsOH and MsOH, CSA is still an effective catalyst for many esterification reactions. Its chirality also makes it a valuable tool for asymmetric esterifications.
Table 2: Illustrative Comparison of Catalytic Activity in Esterification (Note: Data synthesized from multiple sources and may not be directly comparable due to varying reaction conditions.)
| Catalyst | Typical Reaction Time | Typical Yield | Notes |
| TfOH | Very Short | Excellent | Highly effective for sterically hindered substrates. |
| TsOH | Moderate | Good to Excellent | A versatile and commonly used catalyst. |
| MsOH | Moderate | Good to Excellent | A liquid catalyst, easy to handle. |
| CSA | Moderate to Long | Good | Can be used for asymmetric synthesis. |
Friedel-Crafts and Acylation Reactions
In Friedel-Crafts alkylation and acylation reactions, strong protonation of the electrophile is key. Again, the acidity of the sulfonic acid plays a major role in its catalytic efficacy.
-
Triflic acid (TfOH): TfOH is a superior catalyst for Friedel-Crafts reactions, often outperforming traditional Lewis acids.[4] Its high acidity allows for the activation of a wide range of substrates.
-
p-Toluenesulfonic acid (TsOH) and Methanesulfonic acid (MsOH): Both TsOH and MsOH can catalyze Friedel-Crafts reactions, although they are generally less reactive than TfOH.
-
Camphorsulfonic acid (CSA): CSA can also be used in Friedel-Crafts reactions, and its chiral nature can be exploited for enantioselective transformations.
Conclusion
The choice of a sulfonic acid catalyst is a critical decision in the design of an organic synthesis. This guide has provided a comparative overview of four commonly used sulfonic acids, highlighting the interplay between their structure, acidity, and catalytic performance.
-
Triflic acid (TfOH) stands out as a superacid, offering exceptional catalytic activity for a broad range of reactions, particularly those involving challenging substrates.
-
p-Toluenesulfonic acid (TsOH) and methanesulfonic acid (MsOH) represent versatile and cost-effective options with strong acidity and broad applicability.
-
Camphorsulfonic acid (CSA) , while less acidic, provides the unique advantage of chirality, enabling its use in asymmetric catalysis.
By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols for evaluation, researchers can select the optimal sulfonic acid catalyst to achieve their synthetic goals with high efficiency and selectivity.
References
-
Wang, J., Gu, S., Pang, N., Wang, F., & Wu, F. (2012). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 78(7), 1023-1034. [Link]
-
El-Atawy, M. A., & El-Guesmi, N. (2021). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 11(11), 1369. [Link]
-
Chemistry LibreTexts. (2020, August 15). 19.12 Sulfonic Acids. [Link]
-
Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Bulletin of Chemical Reaction Engineering & Catalysis, 6(1), 23-30. [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]
-
Li, H., Yu, M., Zhang, Y., & Wang, Y. (2018). p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production. ACS Sustainable Chemistry & Engineering, 6(10), 13036-13043. [Link]
-
Ahmad, T., Abdullah, C. K., & Nizah, M. F. (2017). Kinetics of esterification of acetic acid with n-butanol over different homogeneous acid catalysts. Journal of King Saud University - Engineering Sciences, 29(3), 263-269. [Link]
-
Britannica. (n.d.). Sulfonic acid. [Link]
-
RSC Publishing. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Advances, 7(15), 8986-8994. [Link]
-
ACS Publications. (2020). Kinetics and Thermodynamics of Esterification by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor. ACS Omega, 5(40), 25867-25877. [Link]
-
Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(42), 8475-8481. [Link]
-
Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- European Patent Office. (n.d.).
-
RSC Publishing. (2011). Triflic acid-catalysed cyclisation of unsaturated alcohols. Organic & Biomolecular Chemistry, 9(19), 6557-6560. [Link]
-
REVISTA DE CHIMIE. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. [Link]
-
BrainKart. (n.d.). Determination of rate constant of acid catalysed hydrolysis of an ester. [Link]
-
Scribd. (n.d.). Aspirin Synthesis: Sulfuric vs. Phosphoric Acid Catalysis. [Link]
-
YouTube. (2020, December 28). Synthesis of aspirin. [Link]
-
Quora. (2016, November 18). Why is sulfuric acid used as catalyst for aspirin production, instead of another acid?[Link]
-
ResearchGate. (n.d.). Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients. [Link]
-
Lawrence Technological University. (n.d.). Synthesis and medicinal activity of structurally diverse aspirin analogs. [Link]
-
US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]
-
ResearchGate. (n.d.). pK, values which have been reported for strong acids. [Link]
-
MDPI. (2024, November 29). Heterogeneization of Biodiesel Production by Simultaneous Esterification and Transesterification of Oleins. [Link]
-
Faraday Discussions (RSC Publishing). (n.d.). Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. [Link]
-
Science Alert. (n.d.). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. [Link]
-
ACS Publications. (2023, June 24). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. [Link]
-
ResearchGate. (n.d.). Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis. [Link]
-
Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]
-
ResearchGate. (n.d.). On the role of triflic acid in the metal triflate-catalysed acylation of alcohols. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. [Link]
-
Scribd. (n.d.). Rate Constant of Ester Hydrolysis. [Link]
-
ijeab.com. (n.d.). an-overview-on-synthetic-methods-of-isoamyl-acetate.pdf. [Link]
-
PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]
-
ResearchGate. (n.d.). Lipase synthesis of isoamyl acetate using different acyl donors: Comparison of novel esterification techniques. [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
ACS Publications. (n.d.). Triflic Acid-Catalyzed Highly Stereoselective Friedel−Crafts Aminoalkylation of Indoles and Pyrroles. [Link]
-
ResearchGate. (n.d.). Comparison of sulfuric acid and various perfluorinated sulfonic acids used as catalysts for (a) the acylation of anisole 1. [Link]
-
PubMed Central. (2023, June 24). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
ResearchGate. (n.d.). Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. [Link]
-
RUN. (2023, March 10). Sulfonic Acid‐Functionalized (Bio)Materials as Catalysts for Efficient Amide Bond Synthesis. [Link]
-
ACS Publications. (2024, March 13). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. [Link]
Sources
Biological efficacy of propyl-propane-thiosulfonate vs. other organosulfur compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Interest in Organosulfur Compounds from Allium Species
Organosulfur compounds (OSCs) derived from plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa), have long been recognized for their diverse and potent biological activities. These compounds are responsible for the characteristic aroma and flavor of these plants and have been investigated for their therapeutic potential in a wide range of applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer therapies.[1][2] This guide provides a detailed comparative analysis of the biological efficacy of propyl-propane-thiosulfonate (PTSO), a prominent organosulfur compound from onion, against other well-known OSCs.
Propyl-propane-thiosulfonate is a thiosulfonate that is formed from the enzymatic breakdown of S-propyl-L-cysteine sulfoxide (propiin) in onions.[3] It is a more stable compound compared to the highly reactive allicin found in garlic, making it an attractive candidate for therapeutic development.[4] This guide will delve into the experimental data comparing the antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties of PTSO with other key OSCs like its precursor propyl-propane-thiosulfinate (PTS), allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS).
Comparative Efficacy Analysis
The biological activity of organosulfur compounds is intrinsically linked to their chemical structure, particularly the number of sulfur atoms and the nature of the alkyl groups. This section provides a quantitative comparison of the efficacy of PTSO and other OSCs across various biological assays.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of OSCs are among their most well-documented biological effects. These compounds have been shown to be effective against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Table 1: Comparative Antimicrobial and Antifungal Efficacy (MIC/MBC/IC50 in µg/mL)
| Compound | Staphylococcus aureus (MIC) | Pseudomonas aeruginosa (MIC) | Escherichia coli (MIC) | Candida albicans (MIC50) |
| Propyl-propane-thiosulfonate (PTSO) | 8[5] | 512[5] | 64-128[5] | 4-16[6] |
| Propyl-propane-thiosulfinate (PTS) | - | 1024[5] | 256-512[5] | 16-64[6] |
| Allicin | 32-64[7] | 512[7] | 64[7] | - |
| Diallyl disulfide (DADS) | 40-80[8] | 40-160[8] | 40-80[8] | 20-40[8] |
Causality Behind Experimental Observations:
The data in Table 1 highlights that PTSO exhibits potent activity against Gram-positive bacteria like S. aureus and the yeast C. albicans.[5][6] Its efficacy against Gram-negative bacteria such as E. coli is also notable, although it shows lower activity against P. aeruginosa.[5] When compared to its precursor, PTS, PTSO consistently demonstrates greater antimicrobial and antifungal potency, which can be attributed to its higher stability.[6] Interestingly, while allicin is a potent antimicrobial, PTSO shows comparable or even superior activity against certain strains. DADS also displays a broad spectrum of activity. The variability in efficacy among these compounds underscores the importance of the specific chemical structure in determining antimicrobial potency.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. Organosulfur compounds have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators and the regulation of key signaling cascades like NF-κB.
Table 2: Comparative Anti-inflammatory Efficacy
| Compound | Assay | Model | Key Findings |
| Propyl-propane-thiosulfonate (PTSO) | IL-8, IL-6, IL-17 reduction | LPS-stimulated HT-29 and T-84 cells | Significant reduction in pro-inflammatory cytokine levels.[9] |
| Z-ajoene and E-ajoene | NO, PGE2, TNF-α, IL-1β, IL-6 reduction | LPS-activated macrophages | Inhibition of iNOS and COX-2 expression via NF-κB and MAPK pathway inhibition.[10] |
| Diallyl disulfide (DADS) | Nrf2 activation | Breast cancer cells | Positive control for assessing anti-inflammatory regulation via Nrf2.[11] |
Causality Behind Experimental Observations:
PTSO has demonstrated significant anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines such as IL-8, IL-6, and IL-17 in in vitro models of intestinal inflammation.[9] This suggests its potential as a therapeutic agent for inflammatory bowel diseases. Other organosulfur compounds, such as ajoene from garlic, also exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) through the suppression of iNOS and COX-2 expression.[10] The mechanism of action for many of these compounds involves the modulation of the NF-κB signaling pathway. Furthermore, compounds like DADS are known to activate the Nrf2 pathway, a critical regulator of the antioxidant and anti-inflammatory response.[11]
Cytotoxic Activity against Cancer Cells
The potential of organosulfur compounds as anticancer agents has been a subject of intense research. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Jurkat (Leukemia) |
| Propyl-propane-thiosulfonate (PTSO) | 6.9[12] | 132.8[12] | 15.7[12] |
| Propyl-propane-thiosulfinate (PTS) | 17.7[12] | 15.6[12] | 10.6[12] |
| Allicin | 10[12] | - | - |
| Diallyl disulfide (DADS) | 4.1[12] | - | - |
| Diallyl trisulfide (DATS) | - | 11.5 (HCT-15)[13] | - |
Causality Behind Experimental Observations:
PTSO and PTS have shown significant cytotoxic effects against a range of cancer cell lines, with IC50 values in the micromolar range.[12] For instance, PTSO is particularly effective against the MCF-7 breast cancer cell line.[12] A noteworthy finding is the high therapeutic index of PTS and PTSO, as they exhibit much lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs), with IC50 values greater than 200 µM.[14] This selectivity for cancer cells is a crucial attribute for any potential chemotherapeutic agent. When compared to other OSCs, the efficacy varies depending on the cell line. For example, DADS appears to be more potent against MCF-7 cells than PTSO, while DATS shows strong cytotoxicity against colon cancer cells.[12][13] The anticancer mechanisms of these compounds are often linked to the induction of oxidative stress-regulated apoptosis in cancer cells.[15]
Antioxidant Activity
Causality Behind Experimental Observations:
PTSO is recognized as an antioxidant compound.[3] Its ability to counteract oxidative effects is a key aspect of its biological activity.[3] Comparative studies on different Allium vegetables have shown that garlic generally possesses the highest antioxidant capacity, followed by elephant garlic and onion, with a positive correlation between antioxidant activity and the total organosulfur content. While a precise IC50 value for PTSO in a DPPH assay is not available in the reviewed literature, the known antioxidant properties of onion extracts suggest that PTSO contributes to this activity.[12] It is important to note that some studies suggest that the antioxidant activity of garlic extracts measured by common reductive assays (like DPPH and ABTS) may be more attributable to phenolic compounds rather than organosulfur compounds.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the organosulfur compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the organosulfur compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Antioxidant Capacity Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol.
-
Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution (at various concentrations) to the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
-
Signaling Pathways and Mechanisms of Action
The biological effects of propyl-propane-thiosulfonate and other organosulfur compounds are mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Modulation of NF-κB and Nrf2 Signaling Pathways
The NF-κB and Nrf2 pathways are critical regulators of inflammation and oxidative stress, respectively, and there is significant crosstalk between them.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many organosulfur compounds, including PTSO, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[10]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Several organosulfur compounds, including DADS, are known to activate the Nrf2 pathway, thereby enhancing the cell's ability to combat oxidative damage.[11]
The interplay between these two pathways is complex, with Nrf2 activation often leading to the suppression of NF-κB-mediated inflammation.
Caption: Modulation of NF-κB and Nrf2 signaling pathways by organosulfur compounds.
Experimental Workflow for Comparative Efficacy
A systematic approach is essential for the robust comparison of the biological efficacy of different compounds.
Caption: A streamlined workflow for the comparative evaluation of organosulfur compounds.
Conclusion and Future Directions
This guide provides a comprehensive comparison of the biological efficacy of propyl-propane-thiosulfonate with other prominent organosulfur compounds. The experimental data clearly indicates that PTSO possesses potent antimicrobial, anti-inflammatory, and cytotoxic properties, often comparable or superior to other well-studied OSCs. Its enhanced stability compared to compounds like allicin makes it a particularly promising candidate for further preclinical and clinical development.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: While the modulation of NF-κB and Nrf2 pathways is evident, a more detailed understanding of the molecular targets of PTSO is required.
-
In Vivo Efficacy and Safety: The promising in vitro results need to be validated in relevant animal models of infection, inflammation, and cancer. Comprehensive toxicological studies are also essential to establish a safe therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of PTSO could lead to the development of even more potent and selective analogs.
-
Bioavailability and Formulation: Research into optimizing the delivery and bioavailability of PTSO will be crucial for its successful translation into a clinical setting.
By addressing these research questions, the full therapeutic potential of propyl-propane-thiosulfonate and other related organosulfur compounds can be realized, paving the way for novel and effective treatments for a range of human diseases.
References
-
Sorlozano-Puerto, A., et al. (2021). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Pharmaceuticals, 14(10), 1033. [Link]
-
González-Sánchez, M., et al. (2023). In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). Nutrients, 15(6), 1363. [Link]
-
González-Sánchez, M., et al. (2023). In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). ResearchGate. [Link]
-
Martínez-Sánchez, M. A., et al. (2022). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. Molecules, 27(18), 5927. [Link]
-
Marín-García, P. J., et al. (2024). Two-Generation Toxicity Study of the Antioxidant Compound Propyl-Propane Thiosulfonate (PTSO). Antioxidants, 13(3), 349. [Link]
-
Marín-García, P. J., et al. (2022). Antibacterial and Antiparasitic Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from Allium cepa against Gilthead Sea Bream Pathogens in In Vitro and In Vivo Studies. Foods, 11(20), 3239. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Mouton, J. W. (2002). Diallylthiosulfinate (Allicin), a Volatile Antimicrobial from Garlic (Allium sativum), Kills Human Lung Pathogenic Bacteria, Including MDR Strains, as a Vapor. Molecules, 25(22), 5493. [Link]
-
González-Sánchez, M., et al. (2023). In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). PubMed. [Link]
-
He, X., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 832336. [Link]
-
Hosono, T., et al. (2005). Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin. The Journal of biological chemistry, 280(49), 41487–41493. [Link]
-
Sorlozano-Puerto, A., et al. (2020). In Vitro Antibacterial Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate Derived from Allium spp. against Gram-Negative and Gram-Positive Multidrug-Resistant Bacteria Isolated from Human Samples. BioMed research international, 2020, 8849203. [Link]
-
Lee, M. S., et al. (2017). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). Journal of the science of food and agriculture, 97(7), 2268–2275. [Link]
-
Marín-García, P. J., et al. (2024). Two-Generation Toxicity Study of the Antioxidant Compound Propyl-Propane Thiosulfonate (PTSO). PubMed. [Link]
-
Timsina, Y. N., et al. (2023). Antioxidant and Antiproliferative Activities of Several Garlic Forms. Molecules, 28(19), 6773. [Link]
-
Li, Y., et al. (2022). Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.). Frontiers in Nutrition, 9, 868803. [Link]
-
González-Sánchez, M., et al. (2023). In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). PMC. [Link]
-
He, X., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers. [Link]
-
ResearchGate. (n.d.). IC 50 of garlic extracts. Retrieved from [Link]
-
Kim, J. A., et al. (2013). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of medicinal food, 16(11), 983–991. [Link]
-
Shang, P., et al. (2021). Therapeutic Potential of Allicin-Rich Garlic Preparations: Emphasis on Clinical Evidence toward Upcoming Drugs Formulation. Molecules, 26(23), 7111. [Link]
-
Gámez-Vázquez, M. G., et al. (2021). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Foods, 10(9), 2137. [Link]
-
ResearchGate. (n.d.). Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway. Retrieved from [Link]
-
Ucar, L., et al. (2021). Antimicrobial Activity of Garlic Derivatives on Common Causative Microorganisms of the External Ear Canal and Chronic Middle Ear. Balkan Medical Journal, 38(3), 168–172. [Link]
-
Kim, J. A., et al. (2013). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. ResearchGate. [Link]
Sources
- 1. Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antibacterial Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate Derived from Allium spp. against Gram-Negative and Gram-Positive Multidrug-Resistant Bacteria Isolated from Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Two-Generation Toxicity Study of the Antioxidant Compound Propyl-Propane Thiosulfonate (PTSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propane-2-Sulfonic Acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. Propane-2-sulfonic acid, a strong organosulfonic acid, requires meticulous handling and a clear, validated disposal strategy to ensure laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe disposal of this compound, ensuring that every step is understood, justified, and verifiable.
Hazard Identification and Risk Mitigation: The "Why" Behind the Protocol
Propane-2-sulfonic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage. Its reactivity, particularly with water, underscores the need for stringent safety protocols. Understanding these intrinsic hazards is the foundation of a robust disposal plan. The primary risk during handling and disposal is accidental contact, leading to chemical burns. Therefore, mitigation is focused on creating a controlled environment and utilizing appropriate personal protective equipment (PPE).
Table 1: Hazard Summary and Essential Personal Protective Equipment (PPE)
| Hazard Class | GHS Statement | Required PPE & Safety Measures | Rationale |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | Nitrile or butyl rubber gloves, flame-retardant lab coat, closed-toe shoes. | Prevents direct contact with skin, which can cause immediate and severe chemical burns. |
| Eye Damage | H318: Causes serious eye damage. | ANSI Z87.1-compliant safety goggles and a face shield. | Protects against splashes, which can cause irreversible eye damage. A face shield offers a secondary layer of protection for the entire face. |
| Inhalation | May cause respiratory irritation. | Work within a certified chemical fume hood. | Minimizes the inhalation of any vapors or aerosols, which can irritate the respiratory tract. |
Immediate Response: Spill Management Protocol
An integral part of any disposal plan is the preparedness for accidental releases. A spill is an uncontrolled disposal event that requires immediate and correct action to prevent harm.
Step-by-Step Spill Containment and Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any vapors.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1][2] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, clearly labeled, and chemically compatible hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a damp cloth, treating the cloth as hazardous waste. Subsequently, wash the area thoroughly with soap and water.[2]
-
Dispose: Seal the waste container and manage it according to the "Collection for Licensed Disposal" protocol outlined below.
Core Disposal Procedures: A Decision-Based Approach
The appropriate disposal path for propane-2-sulfonic acid depends on the nature of the waste stream. Is it a relatively pure aqueous solution, or is it contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents)? The following flowchart guides this critical decision.
Caption: Disposal Decision Flowchart for Propane-2-Sulfonic Acid Waste.
Pathway A: Neutralization Protocol for Aqueous Solutions
Neutralization is a cost-effective and environmentally sound method for managing simple acidic waste streams. The principle is a classic acid-base reaction, converting the corrosive acid into a neutral salt and water, which can often be safely discharged into the sanitary sewer.[3][4] This protocol is a self-validating system, using pH monitoring to confirm the reaction's completion.
Causality: The strong acidity of the sulfonic acid group is neutralized by a base (e.g., sodium bicarbonate or sodium hydroxide), resulting in the formation of sodium propane-2-sulfonate and water. The resulting salt has a significantly lower hazard profile.
Experimental Protocol:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing the full PPE detailed in Table 1.
-
Dilute and Cool: Place a large, chemically resistant container (e.g., a polyethylene bucket) in a secondary container or an ice bath. Add a significant volume of cold water or ice to the container. Always add acid to water slowly, never the reverse, to dissipate the heat generated during dilution.[3][4] Dilute the propane-2-sulfonic acid waste to a concentration of 5% or less.[4]
-
Prepare Neutralizing Agent: Prepare a dilute solution of a base, such as 5-10% sodium carbonate or sodium hydroxide.[5] Using a weaker base like sodium bicarbonate or sodium carbonate is often preferred for better control and to avoid overshooting the target pH.
-
Slow Addition and Monitoring: While stirring the diluted acid solution gently, slowly add the basic solution. The reaction is exothermic; monitor the temperature and add the base slowly to keep the solution from boiling.
-
Verify Neutralization: Periodically check the pH of the solution using a calibrated pH meter or pH paper.[4] Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0, as specified by local wastewater authorities.[6]
-
Final Disposal: Once the pH is confirmed to be neutral, the solution can be flushed down the sanitary sewer with a large volume of running water (at least a 20-fold excess).[4][6]
Caption: Step-by-step workflow for the safe neutralization of acidic waste.
Pathway B: Collection for Licensed Disposal
When propane-2-sulfonic acid waste is mixed with other hazardous chemicals or when neutralization is not feasible or permitted, it must be disposed of as hazardous waste through a licensed contractor.[7][8]
Procedural Steps:
-
Use a Designated Waste Container: The waste must be collected in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] The container must be in good condition, free from damage or deterioration.
-
Proper Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name ("Propane-2-sulfonic acid waste"), and a list of all other components and their approximate concentrations.
-
Segregation and Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, such as strong bases or oxidizing agents.[10] The storage area should be well-ventilated and have secondary containment.
-
Arrange for Pickup: Do not allow hazardous waste to accumulate. Follow your institution's procedures for waste pickup by contacting the Environmental Health and Safety (EHS) office. They will manage the final disposal at an approved waste plant in compliance with all regulations.[7]
Regulatory Framework: Ensuring Compliance
All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[9][11] Academic laboratories may also be subject to specific rules, such as Subpart K of 40 CFR 262, which provides alternative standards for managing laboratory waste.[12] It is imperative to consult your institution's EHS department, as they will provide specific guidance that incorporates all applicable regulations for your location. Never dispose of chemicals via evaporation in a fume hood or in the regular trash.[7]
By adhering to this comprehensive, science-backed guide, you can ensure the safe and compliant disposal of propane-2-sulfonic acid, upholding your commitment to a safe laboratory environment and responsible scientific practice.
References
-
Propane sultone - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. [Link]
-
Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. [Link]
-
How to Safely Dispose of Sulfuric Acid. Source: Lab Alley. [Link]
-
Neutralization of Strong Acids and Bases. Source: Kansas State University. [Link]
-
Acceptable Drain Disposal Procedures. Source: USDA Agricultural Research Service. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Source: Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. Source: US Environmental Protection Agency (EPA). [Link]
-
Standard Guide for Disposal of Laboratory Chemicals and Samples. Source: ASTM International. [Link]
- Neutralization of sulfonic acids.
-
How To Neutralize Sulfonic Acid With Caustic Soda. Source: Capital Resin Corporation. [Link]
-
How Can You Neutralize Sulfuric Acid? Source: YouTube (Chemistry For Everyone). [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. laballey.com [laballey.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. vumc.org [vumc.org]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
- 11. store.astm.org [store.astm.org]
- 12. epa.gov [epa.gov]
A Strategic Guide to the Safe Handling of Propane-2-sulphonic Acid in a Laboratory Setting
Propane-2-sulphonic acid is a corrosive chemical that demands meticulous handling and a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, actionable information for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Understanding the Inherent Risks of Propane-2-sulphonic Acid
Propane-2-sulphonic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] A primary and critical hazard to recognize is its violent reaction with water. This reactivity necessitates stringent control over the environmental conditions and handling procedures to prevent exothermic reactions that could lead to splashes and uncontrolled releases.
Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Understanding these classifications is the foundational step in implementing a robust safety protocol. The "Danger" signal word on its safety data sheet underscores the high-risk nature of this chemical.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Propane-2-sulphonic acid. The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, and eye/face protection.
Core PPE Requirements
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles approved under NIOSH or EN 166 standards. A face shield is also required if there is a risk of splashing.[2] | Protects against splashes that can cause irreversible eye damage. |
| Skin Protection | Chemical-resistant gloves (Butyl rubber recommended for highly corrosive acids).[3] A chemically resistant lab coat or apron. | Prevents direct contact with the skin, which can lead to severe burns. Butyl rubber provides excellent resistance to a wide range of corrosive chemicals.[3] |
| Respiratory Protection | An ABEK-type filter respirator may be necessary if working outside of a fume hood or if ventilation is inadequate. | Protects against inhalation of any potential vapors or aerosols, which can cause respiratory tract irritation. |
It is imperative to inspect all PPE for integrity before each use. Any damaged items must be replaced immediately.
Operational Workflow for Handling Propane-2-sulphonic Acid
A systematic approach to handling ensures that risks are minimized at every step. The following workflow is designed to provide a clear, procedural guide for laboratory operations.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
